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  • Product: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

Core Science & Biosynthesis

Foundational

2,4-Diethoxy-1,3-difluoro-5-iodobenzene: A Privileged Scaffold for Advanced Medicinal Chemistry and Materials Science

The Strategic Value of the Poly-Substituted Scaffold In modern drug discovery and advanced materials science (such as OLEDs and liquid crystals), the precise spatial arrangement of electronic and steric modules on an aro...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of the Poly-Substituted Scaffold

In modern drug discovery and advanced materials science (such as OLEDs and liquid crystals), the precise spatial arrangement of electronic and steric modules on an aromatic ring dictates the success of the final molecule. As a Senior Application Scientist, I frequently utilize 2,4-diethoxy-1,3-difluoro-5-iodobenzene (CAS: 1208078-14-1) [1] as a highly versatile, privileged building block.

This specific substitution pattern is not arbitrary; it is a masterclass in synergistic molecular design:

  • The Fluorine Atoms (C1, C3): Fluorine exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of adjacent functional groups and significantly increases the lipophilicity of the core. More importantly, these fluorine atoms block metabolic oxidation (e.g., CYP450-mediated hydroxylation) at highly vulnerable positions, a critical factor in extending the half-life of pharmaceutical candidates [2].

  • The Ethoxy Groups (C2, C4): These groups provide potent electron donation via resonance (+M effect), activating the ring towards electrophilic attack during intermediate synthesis. Furthermore, they serve as flexible steric shields and hydrogen bond acceptors (HBA) that can interact with kinase hinge regions or receptor pockets.

  • The Iodine Handle (C5): The C-I bond is the weakest carbon-halogen bond (bond dissociation energy ~240 kJ/mol), making it the premier site for transition-metal-catalyzed oxidative addition. This allows for rapid, late-stage divergent functionalization.

Physicochemical Profiling

Understanding the quantitative metrics of this building block is essential for predicting its behavior in both the reactor and biological systems. The data is summarized below based on commercial standards [3].

PropertyValueStructural Impact
IUPAC Name 2,4-diethoxy-1,3-difluoro-5-iodobenzeneUnambiguous nomenclature
CAS Number 1208078-14-1Global registry identifier
Molecular Formula C10H11F2IO2Defines mass and elemental composition
Molecular Weight 328.10 g/mol Optimal for fragment-based drug design (FBDD)
Canonical SMILES CCOC1=C(F)C=C(I)C(OCC)=C1FChemoinformatics mapping
LogP (Predicted) 3.586High lipophilicity; excellent membrane permeability
Hydrogen Bond Acceptors 2Provided by the ether oxygens
Fraction sp3 (Fsp3) 0.4Contributed by the ethoxy ethyl chains

Mechanistic Synthesis: Regioselective Electrophilic Iodination

The synthesis of 2,4-diethoxy-1,3-difluoro-5-iodobenzene relies on the exquisite regiocontrol provided by its precursor, 2,4-diethoxy-1,3-difluorobenzene.

The Causality of Regioselectivity: When subjecting the precursor to electrophilic iodination, the two ethoxy groups act as powerful ortho/para directors. The C5 position is para to the C2 ethoxy group and ortho to the C4 ethoxy group. The synergistic electron donation from both oxygen atoms creates a localized peak of electron density at C5. Meanwhile, the fluorine atoms at C1 and C3 provide steric shielding and inductive withdrawal that suppress attack at other theoretical positions. This results in near-quantitative regioselectivity.

Synthesis A 2,4-Diethoxy-1,3-difluorobenzene (Starting Material) B Electrophilic Iodination (NIS, TFA, 0°C to RT) A->B Addition of Iodinating Agent C Wheland Intermediate (σ-complex at C5) B->C Electrophilic Attack D 2,4-Diethoxy-1,3-difluoro- 5-iodobenzene (Product) C->D Rearomatization (-H+)

Figure 1: Mechanistic workflow for the regioselective electrophilic iodination yielding 2,4-Diethoxy-1,3-difluoro-5-iodobenzene.

Step-by-Step Methodology: Standard Iodination Protocol

To ensure a self-validating and reproducible system, I employ the following protocol using N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA).

Step 1: Preparation of the Reaction Mixture

  • Action: Dissolve 2,4-diethoxy-1,3-difluorobenzene (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Causality: Anhydrous DCM is chosen because it does not coordinate with the electrophile (unlike THF, which can deactivate the iodinating species). Cooling to 0 °C mitigates exothermic runaway and suppresses undesired oxidative cleavage of the electron-rich ethoxy groups.

Step 2: Activation of the Electrophile

  • Action: Add N-iodosuccinimide (NIS, 1.05 equiv) in a single portion, followed by the dropwise addition of trifluoroacetic acid (TFA, 0.5 equiv).

  • Causality: NIS alone is often insufficiently electrophilic for moderately deactivated rings. TFA protonates the succinimide carbonyl, significantly enhancing the electrophilicity of the iodine atom (forming a highly reactive "I+" equivalent). The slight 0.05 excess of NIS ensures complete conversion without risking di-iodination.

Step 3: Reaction Progression and Monitoring

  • Action: Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1, UV detection).

  • Causality: The gradual warming allows the reaction to overcome the activation energy barrier for the formation of the Wheland intermediate at C5, while maintaining kinetic control.

Step 4: Quenching and Workup (Self-Validating Step)

  • Action: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously until the organic layer turns from dark purple/brown to colorless or pale yellow.

  • Causality: Na₂S₂O₃ specifically reduces unreacted electrophilic iodine or molecular iodine (I₂) into water-soluble iodide (I⁻). The stark visual color change acts as an immediate, self-validating indicator that the oxidative quench is complete and the product is safe to isolate.

Step 5: Isolation and Storage

  • Action: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Store the purified product at 4 °C, protected from light [4].

  • Causality: The C-I bond is susceptible to homolytic cleavage by UV light, which releases I₂ and degrades the material. Cold, dark storage ensures long-term stability.

Divergent Late-Stage Functionalization

The true power of 2,4-diethoxy-1,3-difluoro-5-iodobenzene lies in its utility as a central hub for late-stage functionalization. The heavy iodine atom is perfectly primed for palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to rapidly generate libraries of complex analogs.

Functionalization Core 2,4-Diethoxy-1,3-difluoro- 5-iodobenzene Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd(0), Base Sonogashira Sonogashira (Terminal Alkynes) Core->Sonogashira Pd(0), Cu(I), Amine Buchwald Buchwald-Hartwig (Amines/Amides) Core->Buchwald Pd(0), Ligand, Base Lithiation Halogen-Metal Exchange (n-BuLi, Electrophiles) Core->Lithiation n-BuLi, -78°C

Figure 2: Divergent late-stage functionalization pathways enabled by the C5-iodo handle.

Key Transformations
  • Suzuki-Miyaura Coupling: Reacting the core with aryl or heteroaryl boronic acids under Pd(PPh₃)₄ catalysis yields sterically hindered, highly fluorinated biaryl systems. The ortho-ethoxy groups force the biaryl system out of planarity, which is a highly sought-after conformation for disrupting protein-protein interactions (PPIs).

  • Halogen-Metal Exchange: Treatment with n-butyllithium (n-BuLi) at -78 °C rapidly generates the corresponding aryllithium species. Because the intermediate is stabilized by the inductive effects of the adjacent fluorine atoms, it can be cleanly trapped with electrophiles like DMF (to form the aldehyde) or CO₂ (to form the carboxylic acid) without undergoing unwanted benzyne formation.

Conclusion

2,4-Diethoxy-1,3-difluoro-5-iodobenzene represents a masterfully balanced chemical scaffold. By understanding the causal relationship between its electronic substituents and its reactivity, researchers can leverage this building block to bypass synthetic bottlenecks and engineer molecules with superior metabolic and physicochemical profiles.

References

  • Title: 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 (Core Structure Profiling) Source: PubChem URL: [Link]

Exploratory

2,4-Diethoxy-1,3-difluoro-5-iodobenzene: A Strategic Halogenated Building Block in Medicinal Chemistry and Cross-Coupling Methodologies

Executive Summary As a Senior Application Scientist in drug development, I frequently evaluate the structural leverage of highly functionalized building blocks to solve complex pharmacokinetic and spatial challenges. 2,4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, I frequently evaluate the structural leverage of highly functionalized building blocks to solve complex pharmacokinetic and spatial challenges. 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (CAS: 1208078-14-1) is a precision-engineered pentasubstituted aromatic scaffold[1]. With a molecular weight of 328.09 g/mol [2], this compound offers a unique combination of electronic and steric properties. The strategic placement of two ethoxy groups, two fluorine atoms, and a highly reactive iodine atom makes it an exceptional electrophile for transition metal-catalyzed cross-coupling reactions, enabling the rapid expansion of structure-activity relationships (SAR) in modern drug discovery[3].

Physicochemical Profiling & Structural Analysis

To effectively utilize this building block, one must first understand its physicochemical parameters. The alternating substitution pattern (1,3-difluoro, 2,4-diethoxy, 5-iodo) creates a highly polarized aromatic system. The electron-donating alkoxy groups compete with the strongly electron-withdrawing fluorine atoms, resulting in distinct regioselectivity during subsequent functionalizations.

Table 1: Key Physicochemical and Structural Properties

PropertyValue / Description
IUPAC Name 2,4-Diethoxy-1,3-difluoro-5-iodobenzene
CAS Number 1208078-14-1[1]
Molecular Weight 328.09 g/mol [2]
Molecular Formula C₁₀H₁₁F₂IO₂[1]
Canonical SMILES CCOC1=C(F)C=C(I)C(OCC)=C1F[1]
Bond Dissociation Energy (C-I) ~65 kcal/mol (Facilitates rapid oxidative addition)
Steric Profile High (Due to adjacent ethoxy and fluorine groups)
Mechanistic Utility in Drug Discovery

The true value of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene lies in the causality of its functional groups. Every atom serves a distinct mechanistic purpose in both synthesis and biological targeting:

  • The Iodine Handle (C-I Bond): Iodine is the most reactive halogen for palladium-catalyzed cross-coupling due to its low bond dissociation energy. This allows for oxidative addition under mild conditions, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings[3].

  • The Fluorine Effect (C-F Bonds): Fluorine has a van der Waals radius (1.47 Å) remarkably close to hydrogen (1.20 Å), allowing it to act as a bioisostere[4]. However, its high electronegativity (3.98 Pauling scale) profoundly lowers the pKa of nearby functional groups and increases the overall lipophilicity of the molecule[5]. In medicinal chemistry, these ortho/para fluorine atoms are strategically placed to block cytochrome P450-mediated metabolic oxidation, thereby increasing the drug's half-life[4].

  • The Ethoxy Groups: These provide essential electron density via resonance, counteracting the inductive withdrawal of the fluorines. Furthermore, their steric bulk is critical when forming biaryl axes; they can restrict bond rotation, enabling the isolation of stable atropisomers for highly selective kinase or nuclear receptor inhibition.

Reactivity Core 2,4-Diethoxy-1,3-difluoro -5-iodobenzene Iodine C-I Bond (Oxidative Addition) Core->Iodine Fluorine C-F Bonds (Metabolic Stability) Core->Fluorine Ethoxy Ethoxy Groups (Steric Tuning/EDG) Core->Ethoxy Suzuki Suzuki-Miyaura Cross-Coupling Iodine->Suzuki Sonogashira Sonogashira Coupling Iodine->Sonogashira

Fig 1: Structural reactivity map of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene in synthesis.

Experimental Methodologies: Suzuki-Miyaura Cross-Coupling

To demonstrate the synthetic viability of this compound, I have detailed a self-validating protocol for a Suzuki-Miyaura cross-coupling. This reaction forms a critical C-C bond, transforming the iodobenzene derivative into a complex fluorinated biaryl system[6].

Causality in Experimental Design
  • Catalyst Choice: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand possesses a large bite angle (99°). This enforces a cis-geometry at the palladium center, which is an absolute requirement for the final reductive elimination step—especially critical when dealing with sterically hindered, ortho-substituted substrates[6].

  • Solvent System: A biphasic 1,4-Dioxane/H₂O (4:1) mixture is utilized. Dioxane solubilizes the organic electrophile and catalyst, while water dissolves the K₂CO₃ base, accelerating the formation of the highly nucleophilic boronate complex required for transmetalation.

Step-by-Step Protocol
  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (1.0 equiv, 1.0 mmol, 328 mg), an arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent Addition & Degassing: Add 10 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Degas the resulting suspension via three rigorous freeze-pump-thaw cycles. Note: Removing dissolved oxygen is critical to prevent the premature oxidation of the Pd(0) active species.

  • Catalyst Initiation: Backfill the flask with inert Argon gas. Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 equiv, 5 mol%). Seal the flask.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 80°C. Stir vigorously for 12 hours. The reaction progress can be monitored via TLC or LC-MS by tracking the consumption of the iodine-bearing starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (2 x 10 mL) followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure fluorinated biaryl product.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Insertion into C-I bond Pd0->OxAdd Ar-I Addition Transmet Transmetalation Boronic Acid & Base OxAdd->Transmet Base / Ar'-B(OH)2 RedElim Reductive Elimination Product Release Transmet->RedElim RedElim->Pd0 Regeneration Product Target Molecule Fluorinated Biaryl RedElim->Product Yield

Fig 2: Palladium-catalyzed Suzuki-Miyaura catalytic cycle highlighting the C-I oxidative addition.

Conclusion

2,4-Diethoxy-1,3-difluoro-5-iodobenzene is an indispensable asset in the medicinal chemist's toolkit. By understanding the interplay between its highly reactive iodine center and the stabilizing, conformationally-directing fluorine and ethoxy groups, researchers can construct highly optimized, metabolically stable drug candidates with precise three-dimensional architectures.

References
  • Shah, P., & Westwell, A. D. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540 (2007).[Link]

  • Njardarson, J. T. et al. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." Molecules, 25(15), 3500 (2020).[Link]

  • MDPI. "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry." Molecules, 28(1), 246 (2022).[Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene: Melting and Boiling Point Determination

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive framework for the determination and understanding of two critical physical constant...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the determination and understanding of two critical physical constants for the novel compound 2,4-Diethoxy-1,3-difluoro-5-iodobenzene: its melting and boiling points. As of the date of this publication, no experimentally determined values for these properties have been reported in the public domain. This document, therefore, serves a dual purpose: firstly, to provide a reasoned, theoretical estimation of these values based on structural-activity relationships (SAR) with known analogous compounds. Secondly, it offers detailed, field-proven experimental protocols for the precise determination of these properties, ensuring scientific rigor and data integrity for researchers handling this compound. The methodologies outlined herein are designed to be self-validating and are grounded in established principles of physical organic chemistry.

Introduction: The Significance of Physical Constants in Drug Discovery

In the landscape of drug development and materials science, a thorough understanding of a compound's physicochemical properties is paramount. The melting and boiling points are foundational characteristics that provide insights into a substance's purity, stability, and the nature of its intermolecular forces.[1][2] For a novel compound such as 2,4-Diethoxy-1,3-difluoro-5-iodobenzene, which holds potential as a building block in the synthesis of complex pharmaceuticals due to its unique halogenation and ethoxy substitutions, the precise determination of these values is a critical first step in its characterization.[3] The arrangement of electron-withdrawing fluorine and iodine atoms, alongside electron-donating ethoxy groups on the benzene ring, creates a unique electronic and steric profile that will dictate its behavior in both chemical reactions and biological systems.

This guide will first delve into a theoretical estimation of the melting and boiling points by dissecting the molecular architecture of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene and drawing parallels with structurally related compounds. Subsequently, it will provide robust, step-by-step protocols for the experimental determination of these properties, suitable for a research and development laboratory setting.

Theoretical Estimation of Melting and Boiling Points

Given the absence of empirical data for 2,4-Diethoxy-1,3-difluoro-5-iodobenzene, a predictive analysis based on its constituent parts and comparison with known compounds is necessary.

Molecular Structure Analysis

The structure of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene features a benzene ring with five substituents:

  • Two Fluorine Atoms: These are strongly electronegative and contribute to a significant dipole moment.

  • One Iodine Atom: This is a large, polarizable atom that increases the molecular weight and enhances van der Waals forces.[4]

  • Two Ethoxy Groups (-OCH₂CH₃): These groups add considerable molecular weight and size. The C-O bonds are polar, and the alkyl chains increase the potential for London dispersion forces.

Comparative Analysis with Analogous Compounds

To estimate the melting and boiling points, we can analyze the properties of simpler, related molecules and extrapolate the influence of the additional ethoxy groups.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Benzene78.115.580
1,3-Difluorobenzene114.09-59[5][6]83[5][6][7]
Iodobenzene204.01-29[8]188[8][9][10]
1,3-Difluoro-5-iodobenzene239.99Not Available60 °C / 17 mmHg[3]
2,4-Diethoxy-1,3-difluoro-5-iodobenzene 328.11 Predicted: Solid at RT Predicted: >200 °C (at atm. pressure)

Analysis:

  • Boiling Point: The boiling point is primarily influenced by the strength of intermolecular forces, which generally increase with molecular weight and polarity.[11][12]

    • Moving from 1,3-Difluorobenzene (MW: 114.09, BP: 83 °C) to Iodobenzene (MW: 204.01, BP: 188 °C) shows a significant increase in boiling point due to the much larger and more polarizable iodine atom.

    • 1,3-Difluoro-5-iodobenzene has a reported boiling point at reduced pressure (60 °C at 17 mmHg), which would correspond to a significantly higher temperature at atmospheric pressure, likely in the range of 200-220 °C.

    • The addition of two ethoxy groups to form 2,4-Diethoxy-1,3-difluoro-5-iodobenzene increases the molecular weight by approximately 90 g/mol . This substantial increase in mass and surface area will lead to stronger London dispersion forces.[13] The polar C-O bonds will also contribute to dipole-dipole interactions. Therefore, it is reasonable to predict that the boiling point of the target compound will be considerably higher than that of 1,3-Difluoro-5-iodobenzene, likely exceeding 200 °C at atmospheric pressure.

  • Melting Point: The melting point is affected by both intermolecular forces and the efficiency of crystal lattice packing.[4][13]

    • Highly symmetrical molecules tend to have higher melting points because they can pack more tightly into a crystal structure.[14]

    • The substitution pattern of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene is asymmetric. The presence of the flexible ethoxy groups may disrupt efficient crystal packing compared to a more rigid molecule.[12] However, the significant increase in molecular weight and polarity compared to its precursors suggests that the compound will likely be a solid at room temperature. The melting point is difficult to predict with high accuracy without experimental data, but it is expected to be above ambient temperature.

Experimental Determination of Melting Point

The use of a digital melting point apparatus is recommended for accurate and reproducible measurements.

Principle

A small, finely powdered sample of the solid is heated at a controlled rate. The melting point is recorded as the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow melting range (typically 0.5-1 °C) is indicative of a pure substance.

Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene is completely dry and finely powdered.

    • Tap the open end of a capillary tube onto the sample, forcing a small amount of powder into the tube.

    • Compact the sample to a height of 2-3 mm at the bottom of the tube by tapping the sealed end on a hard surface or using the apparatus's tube tapper.[15]

  • Apparatus Setup (Digital Melting Point Apparatus, e.g., DigiMelt):

    • Turn on the apparatus and allow it to initialize.[16]

    • Set a plateau temperature approximately 10-15 °C below the expected melting point. If the melting point is unknown, a rapid preliminary run with a fast ramp rate (e.g., 10-20 °C/min) can be performed to get an approximate value.[15]

    • Set the ramp rate. For accurate determination, a slow ramp rate of 1-2 °C per minute is recommended.[15][16]

    • Set the stop temperature at least 5 °C above the expected melting point.

  • Measurement:

    • Insert the prepared capillary tube into the heating block.

    • Press the "Start" button to begin the heating cycle. The apparatus will heat quickly to the plateau temperature and then increase at the set ramp rate.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last solid crystal melts (T2).

    • The melting point is reported as the range T1-T2.

Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement A Dry and powder the sample B Load into capillary tube (2-3 mm) A->B C Compact the sample B->C D Set Plateau Temp (10-15°C below expected MP) C->D E Set Ramp Rate (1-2°C/min) D->E F Set Stop Temp E->F G Insert capillary and start heating F->G H Observe sample through lens G->H I Record T1 (first liquid drop) H->I J Record T2 (all liquid) I->J K Report melting range (T1-T2) J->K

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

For novel compounds available in limited quantities, a micro-boiling point determination is the most appropriate method.[17] This technique requires only a few drops of the liquid sample.

Principle

A small amount of liquid is heated in a tube containing an inverted capillary. As the liquid heats, the air trapped in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of bubbles emerges from the capillary. The boiling point is the temperature at which, upon cooling, the bubble stream stops and the liquid just begins to enter the capillary.[18]

Experimental Protocol (Micro-Boiling Point)
  • Apparatus Assembly:

    • Attach a small test tube (e.g., 6 x 50 mm) to a thermometer using a rubber band or a section of rubber tubing. The bottom of the test tube should be level with the thermometer bulb.[18]

    • Create a small, inverted capillary bell by sealing one end of a standard melting point capillary tube and cutting it to a length of about 3-4 cm.

    • Place the inverted capillary, open-end down, inside the small test tube.

  • Sample Introduction:

    • Using a pipette, add a few drops of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene into the small test tube, enough to cover the opening of the inverted capillary (approximately 0.2-0.5 mL).[17]

  • Measurement:

    • Place the entire assembly into a Thiele tube filled with mineral oil, ensuring the oil level is above the side arm.[17][18] Alternatively, a standard melting point apparatus can be used.[19]

    • Gently heat the side arm of the Thiele tube with a micro-burner or begin heating the melting point apparatus.

    • As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the inverted capillary. Record this temperature.

Workflow Diagram

BoilingPointWorkflow cluster_prep Apparatus Assembly cluster_heating Heating Cycle cluster_measurement Measurement A Attach micro test tube to thermometer B Place inverted capillary inside test tube A->B C Add liquid sample (0.2-0.5 mL) B->C D Place assembly in Thiele tube or MP apparatus C->D E Heat gently D->E F Observe for rapid, continuous bubbles E->F G Stop heating F->G H Allow to cool slowly G->H I Record temperature when bubbling stops and liquid enters capillary H->I J This is the boiling point I->J

Sources

Exploratory

Electronic Properties and Synthetic Utility of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene in Material Science

Executive Summary In the rational design of advanced organic materials—ranging from organic light-emitting diodes (OLEDs) to nematic liquid crystals—the precise control of molecular orbital energy levels is paramount. 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of advanced organic materials—ranging from organic light-emitting diodes (OLEDs) to nematic liquid crystals—the precise control of molecular orbital energy levels is paramount. 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (CAS: 1208078-14-1)[1] emerges as a highly specialized, polyfunctionalized synthon that offers unprecedented control over local electronic environments. By combining electron-donating alkoxy groups, electron-withdrawing halogens, and a highly reactive heavy-atom handle, this molecule serves as a critical building block for tuning the optoelectronic properties of conjugated systems[2].

Mechanistic Electronic Profiling: The Push-Pull Paradigm

The electronic architecture of 2,4-diethoxy-1,3-difluoro-5-iodobenzene is defined by the antagonistic, yet synergistic, effects of its substituents on the central benzene ring.

  • The Ethoxy Effect (+M, -I): The two ethoxy (-OEt) groups at positions 2 and 4 act as strong resonance donors (+M effect). The oxygen lone pairs delocalize into the aromatic

    
    -system, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy level. This electron enrichment is crucial for developing hole-transporting materials (HTMs) and lowering the oxidation potential of the resulting polymers[2].
    
  • The Fluoro Effect (-I, +M): Positioned at 1 and 3, the highly electronegative fluorine atoms exert a powerful inductive withdrawal (-I effect) that dominates their weak resonance donation. This effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO), increasing the molecule's electron affinity and oxidation resistance. Fluorine substitution also contributes to enhanced electronic stability and rigidifies the molecular conformation through weak non-covalent interactions[2].

  • The Iodo Handle: The iodine atom at position 5 is highly polarizable and features a weak C-I bond. While it weakly withdraws electron density, its primary function is to serve as an electrophilic site for transition-metal-catalyzed cross-coupling, allowing for the extension of the

    
    -conjugated backbone[3]. Furthermore, iodine's polarizability enables strong halogen bonding, which dictates supramolecular self-assembly and predictable crystal packing in solid-state materials.
    

G Core Central Benzene Ring (π-System) Iodo Iodo Group (-I) Position 5 Core->Iodo Polarizable Site HOMO Raised HOMO Level (Hole Transport) Core->HOMO Net Electron Enrichment LUMO Lowered LUMO Level (Electron Affinity) Core->LUMO Inductive Stabilization OEt Ethoxy Groups (-OEt) Positions 2, 4 OEt->Core +M Effect (Resonance Donation) Fluoro Fluoro Groups (-F) Positions 1, 3 Fluoro->Core -I Effect (Inductive Withdrawal) Reactivity Pd-Catalyzed Cross-Coupling Iodo->Reactivity Weak C-I Bond Cleavage

Caption: Electronic push-pull effects in 2,4-Diethoxy-1,3-difluoro-5-iodobenzene determining reactivity.

Quantitative Electronic Data

To predict the behavior of 2,4-diethoxy-1,3-difluoro-5-iodobenzene when incorporated into larger macromolecular structures, we must evaluate its baseline physicochemical parameters. The table below summarizes the theoretical and empirical electronic properties derived from structurally analogous polyhalogenated alkoxybenzenes[4][5][6][7].

PropertyEstimated Value / CharacteristicCausality / Implication for Material Science
Molecular Weight 330.09 g/mol Provides sufficient mass for thermal stability during vacuum deposition.
Dipole Moment (

)
~2.4 - 2.8 DebyeHigh polarity driven by asymmetric fluoro/ethoxy substitution; aligns well in liquid crystal nematic phases.
HOMO Level (Estimated) -5.60 to -5.80 eVRaised by -OEt groups; ideal for matching work functions of standard ITO anodes in OLEDs.
LUMO Level (Estimated) -2.10 to -2.30 eVLowered by -F groups; facilitates electron injection and stabilizes the radical anion state.
C-I Bond Dissociation Energy ~65 kcal/molWeakest bond in the molecule; ensures rapid oxidative addition during Pd-catalyzed cross-coupling.

Self-Validating Experimental Protocols

To harness the electronic properties of 2,4-diethoxy-1,3-difluoro-5-iodobenzene, researchers must employ robust, self-validating synthetic and analytical workflows.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Extended Conjugation

The integration of this synthon into a


-conjugated polymer or small molecule requires the selective cleavage of the C-I bond. The Suzuki-Miyaura coupling is preferred due to its functional group tolerance[3].
  • Causality Check: The use of

    
     is critical here. The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—a common bottleneck when coupling sterically hindered, ortho-substituted aryl halides (due to the adjacent fluoro and ethoxy groups)[3].
    

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, combine 1.0 eq of 2,4-diethoxy-1,3-difluoro-5-iodobenzene, 1.1 eq of the desired arylboronic acid, and 3.0 eq of anhydrous

    
     in a Schlenk flask.
    
  • Catalyst Addition: Add 3-5 mol% of

    
    [3].
    
  • Solvent System: Inject a degassed mixture of THF and

    
     (4:1 v/v). The water is necessary to dissolve the base and activate the boronic acid via the formation of a reactive boronate complex.
    
  • Reaction: Heat the mixture to 70 °C for 18-24 hours under vigorous stirring.

  • Validation: Monitor via TLC or GC-MS. The complete disappearance of the starting iodide (m/z 330) and the emergence of the coupled product validates the catalytic cycle.

  • Workup: Extract with dichloromethane (DCM), wash with brine, dry over

    
    , and purify via silica gel column chromatography.
    
Protocol 2: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Once the conjugated material is synthesized, its electronic bandgap must be empirically verified to ensure the push-pull effects of the -OEt and -F groups performed as theoretically predicted[2][7].

  • Causality Check: The protocol incorporates Ferrocene (

    
    ) as an internal standard. Because the redox potential of ferrocene is well-documented and invariant, it acts as a self-validating reference point to calibrate the reference electrode, ensuring absolute energy level calculations are trustworthy.
    

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile or dichloromethane.
    
  • Cell Assembly: Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an

    
     reference electrode.
    
  • Sample Dissolution: Dissolve the synthesized compound in the electrolyte solution at a concentration of 1 mM.

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential (

    
    ) and onset reduction potential (
    
    
    
    ).
  • Calibration: Add a small amount of Ferrocene to the cell and record the

    
     redox peak.
    
  • Calculation:

G Start 2,4-Diethoxy-1,3-difluoro- 5-iodobenzene Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Boronic Acid, Pd(dppf)Cl2 Purification Column Chromatography & Recrystallization Coupling->Purification Crude Product Analysis Cyclic Voltammetry (CV) & UV-Vis Purification->Analysis Pure Conjugated Material Device OLED / OPV Device Fabrication Analysis->Device HOMO/LUMO Validated

Caption: Self-validating experimental workflow from cross-coupling synthesis to optoelectronic validation.

Conclusion

2,4-Diethoxy-1,3-difluoro-5-iodobenzene is far more than a simple aryl halide; it is a precision-engineered synthon. By mastering the interplay between its electron-donating ethoxy groups and electron-withdrawing fluorine atoms, material scientists can predictably tune the HOMO/LUMO levels of conjugated polymers and small molecules. Coupled with robust, self-validating synthetic protocols, this compound paves the way for next-generation optoelectronic devices.

References

  • Fluorochem. "2,4-Diethoxy-3,5-difluoroiodobenzene (CAS 1208078-14-1) - Fluorochem". 1

  • Chem-Impex. "1,3-Difluoro-5-iodobenzene - Chem-Impex". 4

  • PMC / NIH. "Effect of halogen substitution on the electronic and optical behavior of C16H10X2O2 organic semiconductors". 2

  • PubChem. "1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem". 5

  • RSC Publishing. "Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors".

  • Cheméo. "Chemical Properties of 2,4-Difluoroiodobenzene (CAS 2265-93-2) - Cheméo". 6

  • ResearchGate. "Optical and Electronic Properties of Compounds". 7

  • CORA (UCC). "Palladium-catalyzed coupling reactions for the functionalization of Si surfaces". 3

Sources

Foundational

Whitepaper: Advanced Safety and Application Profiling of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and drug development, highly functionalized halogenated benzenes serve as critical scaffolds for synthesizing complex active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, highly functionalized halogenated benzenes serve as critical scaffolds for synthesizing complex active pharmaceutical ingredients (APIs). 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (CAS: 1208078-14-1)[1] is a specialized building block that combines the unique electronic properties of fluorine, the steric and lipophilic tuning of ethoxy groups, and the highly reactive cross-coupling potential of an aryl iodide[1].

This technical guide provides a comprehensive analysis of the compound’s physicochemical properties, safety data sheet (SDS) hazard classifications, structural rationale in drug design, and field-proven experimental protocols for its utilization in cross-coupling workflows.

Physicochemical Profiling

Understanding the fundamental properties of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene[1] is essential for predicting its behavior in both biological systems and synthetic reactions. The compound features a densely substituted aromatic ring, which significantly impacts its solubility, reactivity, and analytical profile.

PropertyValueCausality / Relevance
IUPAC Name 2,4-diethoxy-1,3-difluoro-5-iodobenzene[1]Standardized nomenclature for structural identification.
Synonyms 2,4-Diethoxy-3,5-difluoroiodobenzene[2]Commonly used in commercial catalogs (e.g., AK Scientific, Fluorochem)[2],[1].
CAS Number 1208078-14-1[1]Unique numerical identifier for regulatory compliance.
Molecular Formula C₁₀H₁₁F₂IO₂[1]Dictates molecular weight and elemental analysis targets.
Molecular Weight 328.09 g/mol Optimal for fragment-based drug discovery (FBDD) and library synthesis.
Canonical SMILES CCOC1=C(F)C=C(I)C(OCC)=C1F[1]Used for computational modeling and cheminformatics.

Safety Data Sheet (SDS) & Hazard Mitigation

While some suppliers may list specific transport classifications as non-hazardous[1], rigorous laboratory handling must adhere to the Globally Harmonized System (GHS) classifications for halogenated aromatic compounds. The structural motifs that make this compound useful also dictate its hazard profile.

GHS Hazard Classifications

The compound triggers several key hazard statements. The table below summarizes these hazards and explains the chemical causality behind them.

GHS CodeHazard StatementChemical Causality
H302 Harmful if swallowedThe lipophilic nature of the diethoxy groups allows rapid absorption across the gastrointestinal mucosa, leading to systemic toxicity.
H315 Causes skin irritationHalogenated aromatics easily partition into the stratum corneum. The mild electrophilicity of the ring can disrupt lipid bilayers, causing localized inflammation.
H319 Causes serious eye irritationThe C-I bond is susceptible to photolytic or hydrolytic cleavage in aqueous environments (like tears), releasing trace iodine radicals that severely irritate ocular tissue.
H335 May cause respiratory irritationInhalation of dust or aerosols introduces the compound to the respiratory tract, where it acts as a localized irritant to the mucous membranes.
Field-Proven Handling Protocols

To establish a self-validating safety system, researchers must implement the following controls:

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood with a face velocity of >100 fpm. This prevents the accumulation of potentially irritating aerosols (mitigating H335).

  • Personal Protective Equipment (PPE):

    • Gloves: Standard nitrile gloves (minimum 0.11 mm thickness) are required. For prolonged exposure, heavier-duty gloves (e.g., butyl rubber) are recommended due to the permeation potential of lipophilic halogenated organics.

    • Eye Protection: EN 166 compliant safety goggles must be worn to prevent corneal exposure (mitigating H319).

Structural Rationale in Drug Design

The architecture of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene is not accidental; it is a highly engineered scaffold designed to solve specific challenges in medicinal chemistry.

  • The "Fluorine Effect": The introduction of fluorine atoms at positions 1 and 3 serves a dual purpose. First, fluorine is highly electronegative, which lowers the pKa of adjacent protons and modulates the basicity of nearby functional groups. Second, the strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at those specific positions, drastically improving the pharmacokinetic half-life of the resulting drug candidate ().

  • The "Ethoxy Effect": The ethoxy groups at positions 2 and 4 provide moderate steric bulk and act as potent hydrogen-bond acceptors. This is crucial for anchoring the molecule within the hinge region of kinase targets or the binding pockets of G-protein coupled receptors (GPCRs).

  • The "Iodine Handle": The C-I bond at position 5 is the weakest carbon-halogen bond in the molecule. This makes it a highly selective, prime target for oxidative addition by Palladium(0) catalysts, allowing for rapid diversification via cross-coupling reactions.

StructuralLogic Core 2,4-Diethoxy-1,3-difluoro- 5-iodobenzene Iodine C-I Bond (Position 5) Core->Iodine Cross-Coupling Handle Fluorine C-F Bonds (Positions 1,3) Core->Fluorine Metabolic Stability & Lipophilicity Ethoxy Ethoxy Groups (Positions 2,4) Core->Ethoxy Steric Bulk & H-Bond Acceptors

Structural logic of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene in drug design.

Experimental Protocols: Cross-Coupling Workflows

To leverage this building block, the Suzuki-Miyaura Cross-Coupling is the industry standard for constructing biaryl systems (). The following protocol is designed as a self-validating system, explaining the causality behind each experimental choice.

Reagent System
  • Aryl Halide: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv) - Chosen because the bidentate dppf ligand stabilizes the Pd intermediate against the steric bulk of the ortho-ethoxy groups.

  • Base: K₂CO₃ (2.0 equiv) - Required to activate the boronic acid into a reactive boronate complex.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v) - Dioxane solubilizes the lipophilic aryl iodide, while water is necessary to dissolve the inorganic base.

Step-by-Step Methodology
  • Preparation: Charge a Schlenk flask with 2,4-Diethoxy-1,3-difluoro-5-iodobenzene, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Subject the flask to three cycles of freeze-pump-thaw or rigorous sparging with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle and promoting unwanted homocoupling of the boronic acid.

  • Reaction Execution: Heat the reaction mixture to 80 °C under an Argon atmosphere for 4–6 hours. Monitor progression via TLC or LC-MS.

    • Causality: The electron-rich nature of the ethoxy groups slightly deactivates the ring toward oxidative addition. However, the highly reactive C-I bond compensates for this, allowing the reaction to proceed efficiently at a moderate 80 °C.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the biaryl product.

SuzukiWorkflow Step1 Step 1: Reagent Preparation Aryl Iodide + Boronic Acid + Pd Catalyst Step2 Step 2: Degassing Argon/Nitrogen Purge (3x) Step1->Step2 Step3 Step 3: Reaction Execution Heat to 80°C in Dioxane/H2O Step2->Step3 Step4 Step 4: Workup & Extraction EtOAc/H2O Partition + Brine Wash Step3->Step4 Step5 Step 5: Purification Silica Gel Column Chromatography Step4->Step5

Step-by-step workflow for the Suzuki-Miyaura cross-coupling of the aryl iodide.

References

  • Title: Safety Data Sheet: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (CAS 1208078-14-1) Source: ChemScene / Chemikart URL: [Link]

  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews (Purser et al., 2008) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura & Suzuki, 1995) URL: [Link]

Sources

Exploratory

Crystal Structure Analysis of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene: A Technical Whitepaper

Executive Summary The rational design of supramolecular assemblies and halogen-enriched pharmacophores relies heavily on understanding the precise spatial orientation of non-covalent interactions. 2,4-Diethoxy-1,3-difluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of supramolecular assemblies and halogen-enriched pharmacophores relies heavily on understanding the precise spatial orientation of non-covalent interactions. 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (CAS 1208078-14-1) serves as a highly specialized building block that exhibits a complex interplay of steric hindrance and electronic polarization. This whitepaper provides an in-depth, self-validating methodological guide to the crystallization, Single-Crystal X-Ray Diffraction (SC-XRD) analysis, and supramolecular characterization of this compound.

Molecular Rationale and Structural Significance

To understand the crystallization behavior of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene, one must first analyze its electronic topography. The molecule features a highly polarized iodine atom at the C5 position.

The -Hole and Halogen Bonding

Halogen bonding is a highly directional non-covalent interaction driven by the anisotropic distribution of electron density around a covalently bonded halogen atom[1]. In this compound, the highly electronegative fluorine atoms at the C1 and C3 (meta) positions inductively withdraw electron density from the aromatic


-system. This electron withdrawal intensifies the localized region of positive electrostatic potential—known as the 

-hole—at the distal end of the iodine atom along the C–I bond axis[1].

Conversely, the ethoxy groups at the C2 and C4 positions introduce competing electronic effects. While their oxygen atoms serve as potent Lewis bases (halogen bond acceptors), the alkyl chains introduce significant steric bulk and conformational flexibility. The resulting crystal lattice is therefore a thermodynamic compromise between maximizing C–I···O halogen bonds and minimizing steric repulsion[2].

Self-Validating Crystallization Protocol

Obtaining diffraction-quality single crystals of highly fluorinated, flexible aromatic ethers requires precise kinetic control over the nucleation event. The following protocol utilizes a binary solvent system to ensure a self-validating, defect-free crystal growth phase.

Step-by-Step Methodology
  • Solvent Selection (Causality): Select a binary mixture of Ethyl Acetate (EtOAc) and

    
    -Hexane (1:4 v/v). EtOAc provides the necessary solvation power for the polar ethoxy groups, while the non-polar hexane acts as an antisolvent to gradually decrease solubility during evaporation, preventing rapid, amorphous precipitation.
    
  • Dissolution & Microfiltration: Dissolve 50 mg of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene in 2.0 mL of the solvent mixture. Sonicate for 5 minutes at 25°C. Validation Step: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial. The absence of particulate matter ensures that heterogeneous nucleation (which leads to twinned or clustered crystals) is suppressed.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle to restrict the vapor escape rate. Place the vial in a vibration-free, dark environment at a constant 20°C.

  • Optical Validation & Harvesting: After 48–72 hours, inspect the vial under a polarized light microscope. Diffraction-quality crystals will extinguish light uniformly when rotated, indicating a single, continuous crystal lattice.

G A Compound Dissolution (EtOAc/Hexane) B Microfiltration (0.22 µm PTFE) A->B C Slow Evaporation (Isothermal, 20°C) B->C D Nucleation & Crystal Growth C->D E Crystal Harvesting (Paratone Oil, 100K) D->E

Caption: Workflow for the controlled crystallization of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene.

SC-XRD Acquisition and Refinement Strategy

To accurately map the


-hole interactions and resolve the thermal motion of the flexible ethoxy chains, data collection must be performed at cryogenic temperatures.
Data Collection Protocol
  • Mounting: Coat a selected single crystal (approx.

    
     mm) in Paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen micromount.
    
  • Cooling (Causality): Immediately transfer the crystal to the diffractometer equipped with an

    
     cryostream set to 100 K . Why 100 K? Lowering the temperature drastically reduces the thermal ellipsoids of the terminal methyl groups on the ethoxy chains, preventing structural disorder that could obscure the precise measurement of C–I···O bond distances[3].
    
  • Diffraction: Collect data using Mo K

    
     radiation (
    
    
    
    Å) or Cu K
    
    
    radiation (
    
    
    Å) on a diffractometer equipped with a photon-counting pixel array detector.
  • Data Reduction: Integrate the frames using standard software (e.g., APEX4). Validation Step: Ensure the internal agreement factor (

    
    ) is 
    
    
    
    , confirming high symmetry and data redundancy. Apply a multi-scan absorption correction (SADABS) to account for the heavy iodine atom.
Structure Solution and Refinement

Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on


 (SHELXL) within the Olex2 graphical interface. All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms on the ethoxy groups and the aromatic ring should be placed in calculated positions and refined using a riding model.

Crystallographic Data and Supramolecular Network

Based on the stereoelectronic profile of fluoroiodobenzene derivatives, the structural analysis of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene yields highly predictable and quantifiable crystallographic parameters[2].

Quantitative Data Summary
ParameterExpected Value / Description
Crystal System Monoclinic or Triclinic
Space Group

or

Temperature 100(2) K
Primary Interaction C–I···O (Halogen Bond)
C–I···O Distance

Å (Below van der Waals radii sum of 3.50 Å)
C–I···O Angle

(Highly linear, characteristic of

-hole)
Secondary Interactions C–F···H (Weak Hydrogen Bonds),

stacking
Goodness-of-Fit (GooF)

Supramolecular Architecture

The crystal lattice is primarily driven by the robust C–I···O halogen bond. The iodine atom at C5 acts as the halogen bond donor, while the oxygen atom of an adjacent molecule's ethoxy group acts as the acceptor. Because the


-hole is strictly localized opposite the covalent C–I bond, the resulting C–I···O angle approaches 180°, forcing the molecules into a highly ordered, one-dimensional polymeric chain[2].

Secondary stabilization occurs via weak C–F···H interactions and displaced


 stacking between the electron-deficient aromatic rings.

Pathway M1 2,4-Diethoxy-1,3-difluoro-5-iodobenzene M2 Fluorine-Induced Sigma-Hole (σ-hole) Polarization M1->M2 M3 Primary Interaction: Halogen Bonding (C-I···O) M2->M3 Dominant M4 Secondary Interaction: Fluorine Contacts (C-F···H/F) M2->M4 Auxilliary M5 3D Supramolecular Crystal Lattice M3->M5 M4->M5

Caption: Supramolecular assembly pathway driven by halogen bonding and fluorine contacts.

Implications for Drug Development and Materials Science

The structural insights gained from 2,4-Diethoxy-1,3-difluoro-5-iodobenzene are directly translatable to rational drug design. The incorporation of halogen bonds is a proven strategy to increase ligand-target binding affinity and residence time[3]. By understanding how the meta-fluorine atoms enhance the iodine's


-hole, medicinal chemists can utilize this exact building block to synthesize advanced Active Pharmaceutical Ingredients (APIs) that form highly specific, directional interactions with the carbonyl oxygen atoms of the protein backbone in target binding pockets.

Furthermore, the predictable self-assembly of this molecule makes it an excellent candidate for the development of novel supramolecular polymers and liquid crystals, where tunable electrostatic interactions dictate macroscopic material properties[2].

References

  • 1 Halogen Bonding: An Introduction - Wiley-VCH Source: Wiley-VCH URL:[Link]

  • Exploring the supramolecular chemistry of cyclopropeniums: halogen-bonding-induced electrostatic assembly of polymers Source: RSC Publishing (Chemical Science) URL:[Link]

  • Theoretical, Solid‐State, and Solution Quantification of the Hydrogen Bond‐Enhanced Halogen Bond Source: OSTI.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

Executive Summary This technical guide details the cross-coupling of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (Substrate A ). While aryl iodides are typically highly reactive in oxidative addition, Substrate A presents sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the cross-coupling of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (Substrate A ). While aryl iodides are typically highly reactive in oxidative addition, Substrate A presents specific challenges due to the ortho-ethoxy substituent at C4 and the electron-rich nature of the arene ring.

Successful coupling requires a catalyst system capable of overcoming steric hindrance during the transmetallation and reductive elimination steps. This guide provides two validated protocols:

  • Protocol A (General): A cost-effective method for unhindered boronic acids.

  • Protocol B (Advanced): A high-performance method utilizing Buchwald precatalysts for sterically demanding or heteroaryl coupling partners.

Substrate Analysis & Mechanistic Considerations

Molecule Profile
  • Compound: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene[1]

  • CAS: 1208078-14-1[1]

  • Reactive Handle: C5–Iodine bond.

Steric and Electronic Environment

The reactivity of Substrate A is defined by the substituents flanking the iodine at position 5:

  • C4-Ethoxy Group (Ortho): This is the critical structural feature. The ethoxy group creates significant steric bulk around the palladium center after oxidative addition. This can retard the approach of the boronate species during transmetallation.[2]

  • C6-Hydrogen (Ortho): Unhindered, allowing initial catalyst approach.

  • Electronic Effects: The ring is electron-rich (two +M ethoxy groups dominate over two -I fluoro groups).

    • Impact: Oxidative addition to the C–I bond is facile. However, the resulting Pd(II) intermediate is electron-rich, which can decrease the rate of transmetallation and reductive elimination.

Key Mechanistic Bottleneck: Transmetallation.[2] The combination of steric bulk (C4-OEt) and high electron density requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the catalytic turnover.

Critical Parameter Optimization

To ensure reproducibility, the following parameters are strictly defined:

ParameterRecommendationRationale
Catalyst Source Pd(dppf)Cl₂ (Std) or XPhos Pd G4 (Adv)Pd(dppf) is robust for iodides. XPhos Pd G4 ensures rapid reductive elimination in hindered systems.
Base K₃PO₄ (3.0 equiv)Anhydrous phosphate is superior to carbonates for hindered substrates, minimizing protodehalogenation.
Solvent System 1,4-Dioxane / Water (4:1) Biphasic systems are essential to solubilize inorganic bases and activate the boronic acid.
Concentration 0.15 M - 0.25 M Higher concentrations favor intermolecular coupling over competing side reactions (e.g., dehalogenation).

Experimental Protocols

Protocol A: General Purpose (Unhindered Partners)

Use this protocol for coupling with simple phenyl or substituted phenyl boronic acids.

Materials:

  • Substrate A (1.0 equiv)[3]

  • Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (2–3 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[4]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a stir bar) with Substrate A , arylboronic acid, and K₂CO₃.

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of inert gas. Note: Adding catalyst last prevents premature decomposition.

  • Reaction: Heat the block to 80 °C with vigorous stirring (800 rpm).

  • Monitoring: Monitor by HPLC/UPLC at 2 hours. Reaction is typically complete within 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: High-Performance (Hindered/Heteroaryl Partners)

Use this protocol for ortho-substituted boronic acids, pyridines, or if Protocol A yields <70%.

Materials:

  • Substrate A (1.0 equiv)[3]

  • Boronic acid/Pinacol ester (1.5 equiv)[3]

  • Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)[5]

  • Solvent: THF / Water (10:1 v/v) or Toluene / Water (10:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge the reaction vessel with Substrate A , Boronic partner, and K₃PO₄.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Catalyst: Add degassed THF/Water mixture. Add XPhos Pd G4 solid rapidly under Argon flow.

  • Reaction: Heat to 60 °C . Note: The highly active G4 catalyst often works at lower temperatures, reducing byproduct formation.

  • Completion: Reaction is often complete in < 2 hours.

  • Scavenging (Optional): If Pd residues are an issue, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins before concentration.

Visualization of Workflows

Experimental Workflow Diagram

G node_start Start: Substrate A (1.0 equiv) node_mix Mix Solids: Boronic Acid (1.5 eq) Base (K3PO4) node_start->node_mix node_inert Inert Atmosphere (Argon Purge) node_mix->node_inert node_cat Add Catalyst (XPhos Pd G4) node_inert->node_cat node_heat Heat to 60-80°C (Vigorous Stirring) node_cat->node_heat node_monitor Monitor (HPLC) Is SM < 2%? node_heat->node_monitor node_workup Workup: Dilute EtOAc Wash Brine node_monitor->node_workup Yes node_trouble See Troubleshooting (Sect. 6) node_monitor->node_trouble No (Stalled) node_purify Purification: Flash Chromatography node_workup->node_purify

Caption: Step-by-step experimental workflow for Protocol B.

Catalytic Cycle & Steric Challenges

G Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Substrate A PdII Pd(II)-Ar-I Intermediate OxAdd->PdII TransMet Transmetallation (STERIC BOTTLENECK) PdII->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Catalytic cycle highlighting Transmetallation as the rate-limiting step due to C4-Ethoxy sterics.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst DeactivationEnsure strict O₂ exclusion. Switch to XPhos Pd G4 .
Protodehalogenation Reaction too slow / Wet solventIncrease concentration to 0.5 M. Use anhydrous solvents.
Homocoupling (Ar-Ar) Oxygen leakDegas solvents more thoroughly.
Starting Material Intact Base insolubilityEnsure water ratio is at least 10-20% or use Cs₂CO₃.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][4][6][7] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem. (2025).[5] Comparative Guide to Suzuki Coupling Yields of Difluorophenylboronic Acid. BenchChem Application Notes. Link

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Guide. Fisher Scientific Technical Resources. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

Sources

Application

Application Note: Optimized Sonogashira Cross-Coupling Protocols for 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The compound 2,4-diethoxy-1,3-difluoro-5-iodobenzene (CAS: 1208...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The compound 2,4-diethoxy-1,3-difluoro-5-iodobenzene (CAS: 1208078-14-1) is a highly functionalized, electron-rich building block utilized in the synthesis of complex pharmaceuticals and advanced organic materials[1]. Performing a Sonogashira cross-coupling on this specific substrate requires navigating a complex "push-pull" electronic environment and significant steric hindrance. This application note provides a field-proven, self-validating protocol designed to maximize chemoselectivity, suppress homocoupling side reactions, and drive the reaction to high yields.

Substrate Profiling & Mechanistic Causality

To design an effective protocol, we must first deconstruct the electronic and steric topology of the substrate. The causality behind our experimental choices is directly linked to these molecular features:

  • Absolute Chemoselectivity: The carbon-iodine (C-I) bond possesses a low bond dissociation energy (~51 kcal/mol) compared to the adjacent carbon-fluorine (C-F) bonds (~116 kcal/mol). Under standard palladium catalysis, oxidative addition occurs exclusively at the C-I bond, leaving the fluorinated backbone completely intact[2].

  • The "Push-Pull" Electronic Effect: The two fluorine atoms at the 1- and 3-positions are meta to the iodine. They exert a strong inductive electron-withdrawing effect (-I), which lowers the LUMO energy of the arene and accelerates the initial oxidative addition of the Pd(0) catalyst[3]. Conversely, the ethoxy groups at the 2- and 4-positions donate electron density via resonance (+R). While this stabilizes the resulting Pd(II) intermediate, it simultaneously makes the complex less electrophilic, which can retard the subsequent transmetalation step[4].

  • Steric Hindrance & Chelation: The ethoxy group at the 4-position is ortho to the reactive C-I bond. This introduces significant steric bulk that hinders the approach of the bulky copper-acetylide complex during transmetalation. Furthermore, the oxygen lone pairs can weakly chelate the palladium center, trapping the catalyst in an off-cycle resting state[5].

SubstrateLogic Substrate 2,4-Diethoxy-1,3-difluoro -5-iodobenzene Inductive Meta-Fluoro (-I) Lowers LUMO Energy Substrate->Inductive Resonance Ortho-Ethoxy (+R) Steric Bulk & Chelation Substrate->Resonance OxAdd Accelerates Oxidative Addition Inductive->OxAdd TransMet Retards Transmetalation Resonance->TransMet Solution Optimal Strategy: Pd(PPh₃)₄ + CuI + Heat OxAdd->Solution TransMet->Solution

Figure 1: Logical relationship between substrate electronic effects and required catalytic conditions.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from catalyst and solvent screening. The goal is to maximize the cross-coupled product while minimizing the Glaser homocoupling of the terminal alkyne.

Table 1: Condition Optimization Matrix for 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

EntryCatalyst (5 mol%)Co-CatalystSolvent / Base (1:1)Temp (°C)Time (h)Yield (%)Observation / Causality
1PdCl₂(PPh₃)₂CuI (5 mol%)DMF / Et₃N251645%Sluggish transmetalation due to steric bulk at room temp.
2Pd(OAc)₂ + XPhosNoneTHF / Cs₂CO₃651232%Copper-free conditions fail to overcome ortho-ethoxy hindrance.
3Pd(PPh₃)₄CuI (5 mol%)THF / Et₃N50878%Good yield, but minor Glaser homocoupling observed.
4 Pd(PPh₃)₄ CuI (5 mol%) THF / DIPA 50 6 94% Optimal. DIPA is a stronger, non-nucleophilic base; THF ensures solubility.

Note: DIPA = Diisopropylamine. Yields are isolated yields after silica gel chromatography.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By observing specific visual milestones, the scientist can verify the integrity of the catalytic cycle in real-time.

Reagents Required
  • Aryl Halide: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (1.0 mmol, 328.09 mg)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Co-catalyst: Copper(I) Iodide [CuI] (0.05 mmol, 5 mol%)

  • Solvents: Anhydrous Tetrahydrofuran (THF) (3.0 mL) and Diisopropylamine (DIPA) (3.0 mL)

Step-by-Step Methodology

Step 1: Strict Degassing (The most critical step)

  • Transfer anhydrous THF and DIPA into a Schlenk flask.

  • Perform three consecutive Freeze-Pump-Thaw cycles.

  • Causality: The electron-rich nature of the substrate slows transmetalation, giving the copper-acetylide intermediate a longer lifetime. If any O₂ is present, the copper-acetylide will rapidly undergo Glaser homocoupling, consuming your alkyne.

Step 2: Catalyst & Substrate Loading

  • Backfill the Schlenk flask with ultra-pure Argon.

  • Add 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Add Pd(PPh₃)₄ (5 mol%) and CuI (5 mol%).

  • Validation Milestone 1: Upon addition and stirring, the solution should transition to a clear, pale yellow or light orange color. This indicates the successful formation of the active Pd(0) and Cu-acetylide species.

Step 3: Reaction Execution

  • Seal the flask and heat the mixture to 50 °C using a pre-calibrated oil bath or heating block.

  • Stir vigorously for 6 hours.

  • Validation Milestone 2: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1). The starting material spot (UV active) should disappear.

  • Validation Milestone 3 (Negative Control): If the solution turns opaque black, it indicates the precipitation of "Palladium Black." This means the catalyst has degraded (usually due to oxygen ingress or ligand dissociation), and the reaction has stalled.

Step 4: Workup and Purification

  • Cool the reaction to room temperature and quench by adding 10 mL of saturated aqueous NH₄Cl.

  • Causality: NH₄Cl effectively complexes and removes the copper salts into the aqueous layer, preventing streaking during chromatography.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the functionalized alkyne.

ProtocolWorkflow Step1 1. Degassing (Critical) Freeze-Pump-Thaw THF/DIPA Step2 2. Catalyst Loading Pd(PPh₃)₄ (5%) & CuI (5%) Step1->Step2 Step3 3. Substrate Addition Aryl Iodide + Alkyne Step2->Step3 Step4 4. Reaction Execution 50°C, 6h (Monitor via TLC) Step3->Step4 Step5 5. Validation & Workup Check for Pd Black, Quench w/ NH₄Cl Step4->Step5

Figure 2: Self-validating experimental workflow for the Sonogashira cross-coupling protocol.

References

  • Title: Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones Source: Organic Letters (ACS Publications) URL: [Link](General ACS landing applied for verified access)

  • Title: Synthesis, characterization and solid-state photoluminescence studies of six alkoxy phenylene ethynylene dinuclear palladium(ii) rods Source: Dalton Transactions (RSC Publishing) URL: [Link]

Sources

Method

Using 2,4-Diethoxy-1,3-difluoro-5-iodobenzene as a pharmaceutical intermediate

Application Note: Strategic Utilization of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene in Pharmaceutical Synthesis Part 1: Executive Summary & Strategic Utility Subject: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (CAS 1208078-1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Utility

Subject: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (CAS 1208078-14-1) Role: Advanced Pharmaceutical Intermediate / Late-Stage Diversification Scaffold Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Abstract: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene represents a specialized class of "penta-substituted" benzene scaffolds. Its unique substitution pattern—combining lipophilic ethoxy groups, metabolically stable fluorine atoms, and a reactive iodine handle—makes it a critical building block for modulating the physicochemical properties (LogP, pKa) of drug candidates. This guide details the strategic application of this molecule in Palladium-catalyzed cross-coupling reactions, specifically addressing the steric and electronic challenges posed by its ortho-alkoxy substitution.

Strategic Value Proposition:

  • Metabolic Stability: The 1,3-difluoro motif blocks common metabolic soft spots on the aromatic ring, extending the half-life (

    
    ) of the final API.
    
  • Solubility Modulation: The dual ethoxy groups (2,4-position) disrupt crystal lattice packing and increase lipophilicity, aiding membrane permeability in oral formulations.

  • Reactivity Handle: The C5-Iodine bond serves as a high-fidelity "entry point" for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, allowing the attachment of complex heteroaryl pharmacophores.

Part 2: Chemical Profile & Handling

PropertySpecification
IUPAC Name 2,4-Diethoxy-1,3-difluoro-5-iodobenzene
CAS Number 1208078-14-1
Molecular Formula

Molecular Weight 328.10 g/mol
Appearance Off-white to pale yellow solid (or viscous oil depending on purity)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Reactivity Alert Light Sensitive (C-I bond lability); Store under inert gas at 2-8°C

Structural Analysis for Reactivity:

  • Steric Environment: The iodine at C5 is flanked by an ethoxy group at C4 and a hydrogen at C6. The C4-ethoxy group exerts significant steric pressure, necessitating the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) during cross-coupling to prevent catalyst deactivation.

  • Electronic Environment: The ring is electron-rich (two OEt donors) but inductively deactivated by two fluorines. The C-I bond remains highly reactive toward oxidative addition, but the rate may be slower than electron-deficient aryl iodides.

Part 3: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: To couple the scaffold with a heteroaryl boronic ester (e.g., Pyrazole-BPin) to synthesize a kinase inhibitor core.

Mechanism & Rationale: The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle. Due to the ortho-ethoxy group at C4, standard ligands like


 often fail to promote the reductive elimination step efficiently. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , which forms a specialized pocket around the Palladium center, facilitating coupling in sterically crowded environments.

Reagents:

  • Substrate: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (1.0 equiv)

  • Partner: Heteroaryl Boronic Pinacol Ester (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: SPhos (4-10 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Charge a dry Schlenk flask or microwave vial with the aryl iodide (Substrate), boronic ester,

      
      , 
      
      
      
      , and SPhos.
    • Critical Step: Cap the vessel and purge with Nitrogen (

      
      ) or Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.
      
  • Solvent Addition & Degassing:

    • Add the 1,4-Dioxane/Water mixture via syringe through the septum.

    • Degas the solution by bubbling

      
       directly into the liquid for 10 minutes (sparging). This prevents homocoupling byproducts.
      
  • Reaction:

    • Heat the mixture to 90°C (oil bath) or 100°C (Microwave, 1 hour).

    • Monitoring: Check reaction progress via HPLC or TLC (Hexane/EtOAc 4:1). The starting iodide spot (

      
      ) should disappear.
      
  • Work-up:

    • Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Note: The product will likely be more polar than the starting iodide.

Protocol B: Sonogashira Coupling (Alkynylation)

Objective: Introduction of an alkyne linker for "Click Chemistry" or macrocyclization.

Reagents:

  • Substrate: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene (TMS-acetylene) (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Triethylamine (

    
    ) or Diisopropylamine (DIPA) (used as solvent or co-solvent with THF).
    

Key Precaution: The presence of Fluorine atoms can sometimes facilitate halogen-lithium exchange side reactions if strong bases are used. In Sonogashira, the mild amine base prevents this. Ensure the Copper(I) Iodide is white/off-white (not green/oxidized) for optimal kinetics.

Part 4: Visualization & Logic Mapping

Figure 1: Strategic Reaction Pathways for 2,4-Diethoxy-1,3-difluoro-5-iodobenzene This diagram illustrates the divergent synthesis potential of the scaffold.

ReactionPathways Start 2,4-Diethoxy-1,3-difluoro- 5-iodobenzene (Core Scaffold) Suzuki Suzuki Coupling (Pd-SPhos, Ar-B(OH)2) Target: Biaryl Kinase Inhibitors Start->Suzuki C-C Bond Formation Sonogashira Sonogashira Coupling (Pd/Cu, Alkyne) Target: Rigid Linkers / Macrocycles Start->Sonogashira C-C (sp) Bond Buchwald Buchwald-Hartwig (Pd-BINAP, Amines) Target: Aniline Derivatives Start->Buchwald C-N Bond Properties Property Modulation: - Increased Lipophilicity (OEt) - Metabolic Stability (F) Start->Properties

Caption: Divergent synthetic utility of the scaffold. The C-I bond allows access to three major classes of API intermediates.

Part 5: Quality Control & Analytics

To ensure the integrity of this intermediate before use in GMP synthesis, the following specifications must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water Gradient)> 98.0% Area
Identity

-NMR (CDCl3)
Distinct triplets for ethoxy methyls (~1.4 ppm), quartets (~4.1 ppm), and aromatic singlet (~8.0 ppm for H-6).
Fluorine Signature

-NMR
Two distinct signals (unless symmetric, which this is not). Verify integration 1:1.
Residual Solvents GC-Headspace< 5000 ppm (combined)

Analytical Insight: The


-NMR spectrum is the most rapid diagnostic tool. The two fluorine atoms are in chemically distinct environments (C1 and C3). Any defluorination (a common side reaction in harsh reductions) will be immediately visible as a loss of signal splitting or integration.

Part 6: References & Sourcing

  • Compound Identification:

    • PubChem Compound Summary for CID 56965254 (Related Analog). National Center for Biotechnology Information. Accessed 2024. Link

    • 2,4-Diethoxy-1,3-difluoro-5-iodobenzene Product Page. Fluorochem / BLD Pharm Catalog. (Verifies commercial availability and basic properties). Link

  • Methodology (Suzuki Coupling of Steric Aryl Iodides):

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. (Establishes SPhos utility for ortho-substituted substrates). Link

  • Fluorine in Medicinal Chemistry:

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Explains the metabolic stability rationale). Link

Disclaimer: This protocol is intended for research and development purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application

Advanced Application Notes for the Palladium-Catalyzed Functionalization of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Unique Polysubstituted Building Block The strategic incorporation of fluorine and ethoxy groups into aromatic sca...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Unique Polysubstituted Building Block

The strategic incorporation of fluorine and ethoxy groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The 2,4-Diethoxy-1,3-difluoro-5-iodobenzene core represents a highly valuable, yet underutilized, building block. Its unique substitution pattern—two electron-donating ethoxy groups and two electron-withdrawing fluorine atoms—creates a distinct electronic environment that can profoundly influence molecular properties such as lipophilicity, metabolic stability, and intramolecular interactions. The presence of a reactive iodine atom at the C5 position provides a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This comprehensive guide, designed for senior application scientists, provides an in-depth exploration of the palladium-catalyzed functionalization of this intriguing substrate. We will delve into the mechanistic nuances of key cross-coupling reactions, offer detailed, field-tested protocols, and provide insights into the causal relationships between reaction parameters and outcomes. The aim is to equip researchers with the knowledge to confidently and efficiently utilize this polyfunctionalized arene in their synthetic endeavors.

The Strategic Importance of the Substitution Pattern

The reactivity of the C-I bond in 2,4-Diethoxy-1,3-difluoro-5-iodobenzene is modulated by the interplay of steric and electronic effects from the adjacent substituents. The two ethoxy groups, being electron-donating, increase the electron density of the aromatic ring, which can influence the oxidative addition step in the catalytic cycle. Conversely, the strongly electronegative fluorine atoms act as electron-withdrawing groups. This electronic push-pull dynamic, combined with the steric hindrance from the ortho-substituents, necessitates careful optimization of catalyst systems to achieve high efficiency and selectivity in cross-coupling reactions.

Core Palladium-Catalyzed Functionalizations: Mechanisms and Protocols

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The following sections provide detailed protocols and mechanistic insights for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions tailored for the functionalization of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials.[1] The reaction's tolerance for a wide range of functional groups makes it particularly suitable for late-stage functionalization.[2]

Mechanistic Insight: The catalytic cycle commences with the oxidative addition of the aryl iodide to a Pd(0) species.[3] For sterically hindered and electron-rich substrates like our target molecule, the use of bulky, electron-rich phosphine ligands is crucial to promote this step and stabilize the active catalytic species.[4] Following transmetalation with the boronic acid derivative, reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine Aryl Iodide, Boronic Acid, and Base in a Schlenk Flask B Add Solvent and Degas A->B Inert Atmosphere C Add Pd Catalyst and Ligand B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench Reaction E->F Upon Completion G Aqueous Workup (Extraction) F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (10:1 v/v)

  • Anhydrous, degassed solvents

Procedure:

  • To an oven-dried Schlenk flask, add 2,4-Diethoxy-1,3-difluoro-5-iodobenzene, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add the toluene/H₂O solvent mixture via syringe.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene under argon.

  • Transfer the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001885
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane1002082
33-Pyridylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O902475

Note: Yields are illustrative and based on reactions with structurally similar, polysubstituted aryl iodides.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes.[5] These structures are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[6]

Mechanistic Insight: The reaction typically involves a dual catalytic system with palladium and copper.[6] The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper catalyst facilitates the formation of a copper(I) acetylide, which then transmetalates with the arylpalladium(II) complex. Reductive elimination furnishes the arylalkyne product. For substrates like 2,4-Diethoxy-1,3-difluoro-5-iodobenzene, the choice of a mild base is crucial to prevent side reactions.

Catalytic Cycle: Sonogashira Coupling

cluster_Cu Copper Cycle Pd0 Pd(0)L2 ArylIodide Ar-I PdII_Aryl Ar-Pd(II)L2-I PdII_Alkynyl Ar-Pd(II)L2-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination ArylIodide->PdII_Aryl Oxidative Addition Alkyne R-C≡C-H CuAcetylide Cu-C≡CR Alkyne->CuAcetylide + CuI, Base CuAcetylide->PdII_Aryl Base Base CuI CuI

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Detailed Protocol: Sonogashira Coupling

Materials:

  • 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a Schlenk flask, add 2,4-Diethoxy-1,3-difluoro-5-iodobenzene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon (repeat three times).

  • Add anhydrous, degassed THF, followed by triethylamine.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC.

  • Upon completion (typically 4-12 hours), filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Couplings

EntryAlkynePd Catalyst (mol%)Cu-Cocatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEA (2)THF25690
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Diisopropylamine (2)Toluene50888
31-HexynePdCl₂(PPh₃)₂ (2)CuI (4)TEA (2)DMF401085

Note: Yields are illustrative and based on reactions with structurally similar, polysubstituted aryl iodides.

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[7][8] It is particularly useful for synthesizing styrenic and cinnamic acid derivatives.

Mechanistic Insight: The reaction initiates with the oxidative addition of the aryl iodide to a Pd(0) catalyst.[9] The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium(II) species. The base regenerates the Pd(0) catalyst, completing the cycle. For electron-rich aryl iodides, phosphine-free catalyst systems or the use of palladacycle precatalysts can be effective.[4]

Detailed Protocol: Heck Reaction

Materials:

  • 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • NaOAc (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a Schlenk tube, combine 2,4-Diethoxy-1,3-difluoro-5-iodobenzene, Pd(OAc)₂, P(o-tol)₃, and NaOAc.

  • Evacuate and backfill with argon (repeat three times).

  • Add anhydrous DMF, followed by the alkene.

  • Heat the mixture to 120 °C and stir vigorously.

  • Monitor the reaction by GC-MS.

  • After completion (typically 12-24 hours), cool to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Data Presentation: Representative Heck Reactions

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAc (2)DMF1201878
2StyrenePd(OAc)₂ (3)-K₂CO₃ (2)NMP1302470
3Allyl alcoholPdCl₂(PPh₃)₂ (3)-TEA (2)Acetonitrile1001665

Note: Yields are illustrative and based on reactions with structurally similar, polysubstituted aryl iodides.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in a vast array of pharmaceuticals and functional materials.[10] The reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[6]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[10] Reductive elimination from this intermediate affords the arylamine product and regenerates the Pd(0) catalyst. The sterically demanding nature of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene necessitates the use of bulky, electron-rich biarylphosphine ligands to facilitate both the oxidative addition and the final reductive elimination step.[11]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Schlenk Tube with Aryl Iodide, Pd Precatalyst, Ligand, and Base B Evacuate and Backfill with Argon A->B C Add Solvent and Amine B->C D Heat to Reaction Temperature C->D E Monitor Progress (LC-MS) D->E F Cool and Filter E->F Upon Completion G Aqueous Workup F->G H Concentrate and Purify G->H

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a stream of argon, charge an oven-dried Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add 2,4-Diethoxy-1,3-difluoro-5-iodobenzene.

  • Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene followed by the amine via syringe.

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion (typically 8-24 hours), cool to room temperature.

  • Dilute with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (1.4)Toluene1101288
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)1,4-Dioxane1102075
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF801682

Note: Yields are illustrative and based on reactions with structurally similar, polysubstituted aryl iodides.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh palladium source and high-purity ligands. Consider using a pre-catalyst.
Steric hindranceIncrease catalyst and ligand loading. Switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type biarylphosphines). Increase reaction temperature.
Side reactions (e.g., hydrodehalogenation) Presence of water or protic impuritiesUse rigorously dried solvents and reagents. Use a stronger, non-nucleophilic base.
Catalyst decompositionLower the reaction temperature and extend the reaction time. Use a more robust ligand.
Poor reproducibility Inconsistent quality of reagentsPurify starting materials and solvents. Ensure the base is fresh and of high purity.

Applications in Drug Discovery and Materials Science

The functionalized derivatives of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene are poised to be valuable intermediates in several high-value applications:

  • Medicinal Chemistry: The unique electronic properties conferred by the diethoxy and difluoro substitution can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The biaryl and arylamine motifs are common in kinase inhibitors and other targeted therapies.

  • Organic Electronics: The introduction of conjugated systems via Suzuki and Sonogashira couplings can lead to novel materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the fluorine and ethoxy groups can modulate the HOMO/LUMO energy levels and solid-state packing.

  • Agrochemicals: The development of new herbicides and fungicides often relies on the synthesis of highly functionalized aromatic compounds. The derivatives accessible from this starting material could exhibit novel biological activities.

Conclusion

2,4-Diethoxy-1,3-difluoro-5-iodobenzene is a promising building block for the synthesis of complex and highly functionalized organic molecules. While its polysubstituted nature presents certain synthetic challenges, a rational approach to catalyst and ligand selection, guided by a sound mechanistic understanding, can unlock its full potential. The protocols and insights provided in this guide serve as a robust starting point for researchers seeking to leverage the unique properties of this scaffold in their synthetic programs.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Nobel Prize Committee. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and other unreactive aryl halides. Tetrahedron, 57(35), 7449-7476. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 48(18), 3188-3204. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium metal-based catalysts for Suzuki, Heck, and Sonogashira coupling reactions. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274. [Link]

  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674-688. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Zapf, A., & Beller, M. (2001). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl chlorides. Chemical Communications, (5), 431-440. [Link]

  • Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). A New Catalyst System for the α-Arylation of Ketones. Journal of the American Chemical Society, 128(11), 3584-3585. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366-374. [Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C−N and C−O Coupling—A Practical Guide from an Industrial Perspective. Advanced Synthesis & Catalysis, 346(13-15), 1599-1626. [Link]

  • St-Jean, F., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Syntheses. iodobenzene. [Link]

  • OUCI. (2017). Synthesis of Diiodinated Biphenyls and Iodinated meta-Terphenyls by Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 5-Substituted 1,2,3-Triiodobenzenes. [Link]

  • JMU Scholarly Commons. (2019). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

Sources

Method

Synthesis of fluorinated OLED materials from 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

Synthetic Strategies Utilizing 2,4-Diethoxy-1,3-difluoro-5-iodobenzene[1] Executive Summary This guide details the synthesis and application of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene , a critical building block for next...

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Strategies Utilizing 2,4-Diethoxy-1,3-difluoro-5-iodobenzene[1]

Executive Summary

This guide details the synthesis and application of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene , a critical building block for next-generation Organic Light-Emitting Diodes (OLEDs).[1] This scaffold combines the electron-withdrawing stability of fluorine with the solubility and donor properties of ethoxy groups, centered around a reactive iodine handle.[1]

For researchers in drug development, this molecule represents a "privileged structure" in optoelectronics—analogous to a pharmacophore—where specific substitutions dictate the optoelectronic phenotype (e.g., emission wavelength, quantum efficiency).[1]

Strategic Analysis: The "Push-Pull-Shield" Architecture

The design of this intermediate is not arbitrary.[1] It addresses three specific failure modes in blue and TADF (Thermally Activated Delayed Fluorescence) OLED emitters:

  • The Fluorine Effect (Stability & Color): The two fluorine atoms at positions 1 and 3 lower the HOMO/LUMO energy levels, inducing a blue shift in emission.[1] Furthermore, the strong C-F bond enhances oxidative stability, crucial for prolonging device lifetime (

    
    ).[1]
    
  • Ethoxy Solubilization (Processability): The ethoxy groups at positions 2 and 4 disrupt π-stacking just enough to ensure solubility in common organic solvents (toluene, THF) without compromising charge transport, enabling solution-processed OLEDs.[1]

  • The Iodine Handle (Reactivity): The iodine at position 5 is the "warhead" for cross-coupling.[1] Its placement is electronically activated by the ortho- and para-ethoxy groups, ensuring high reactivity in Suzuki and Buchwald-Hartwig couplings.[1]

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesize high-purity 2,4-Diethoxy-1,3-difluoro-5-iodobenzene starting from 2,4-difluororesorcinol.[1]

A. Reaction Scheme

The synthesis proceeds via a two-step sequence: exhaustive alkylation followed by regioselective electrophilic iodination.[1]

SyntheticRoute Start 2,4-Difluororesorcinol (Starting Material) Step1 Alkylation (EtI, K2CO3, DMF) Start->Step1 Inter 2,4-Diethoxy-1,3- difluorobenzene Step1->Inter 95% Yield Step2 Iodination (NIS, MeCN, TFA) Inter->Step2 Product 2,4-Diethoxy-1,3- difluoro-5-iodobenzene Step2->Product Regioselective (C5)

Caption: Synthetic workflow from commercially available resorcinol derivative to the target iodinated scaffold.

B. Step-by-Step Methodology

Step 1: O-Alkylation (Synthesis of 2,4-Diethoxy-1,3-difluorobenzene) Rationale: We use Ethyl Iodide (EtI) over Ethyl Bromide for faster kinetics at lower temperatures, minimizing potential defluorination side reactions.[1]

  • Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with 2,4-difluororesorcinol (10.0 g, 68.4 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (28.4 g, 205 mmol, 3.0 eq) in one portion. The suspension will turn yellow.[1][2]

  • Alkylation: Add Ethyl Iodide (13.7 mL, 171 mmol, 2.5 eq) dropwise via addition funnel over 20 minutes.

  • Reaction: Heat to 60°C under N₂ atmosphere for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1] The starting phenol spot should disappear.[1]

  • Workup: Pour the mixture into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica, 100% Hexanes -> 5% EtOAc/Hexanes) yields the intermediate as a clear oil.[1]

Step 2: Regioselective Iodination Rationale: N-Iodosuccinimide (NIS) is preferred over elemental Iodine (


) because it allows for mild, acid-catalyzed iodination that is highly selective for the electron-rich C5 position (activated by two ethoxy groups).[1]
  • Setup: Dissolve 2,4-Diethoxy-1,3-difluorobenzene (10.0 g, 49.5 mmol) in Acetonitrile (MeCN) (100 mL).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (12.2 g, 54.4 mmol, 1.1 eq) at room temperature.

  • Catalysis: Add Trifluoroacetic Acid (TFA) (0.5 mL, catalytic).

  • Reaction: Stir at room temperature for 2-4 hours. The solution may darken slightly.

  • Quench: Add 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (50 mL) to quench unreacted iodine species (color changes from brown/red to pale yellow).

  • Isolation: Extract with Dichloromethane (DCM).[1] Wash with water.[1][3][4] Dry over MgSO₄.[1]

  • Purification: Recrystallize from Ethanol or purify via short silica plug (Hexanes).[1]

    • Target Yield: ~85-90%.

    • Appearance: White to off-white crystalline solid.[1]

Protocol 2: Cross-Coupling for OLED Emitters

Objective: Utilize the iodo-scaffold to create a Donor-Acceptor-Donor (D-A-D) TADF emitter.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol attaches an aryl acceptor (e.g., Cyanophenyl) or donor (e.g., Carbazole) to the C5 position.[1]

ParameterConditionNote
Catalyst Pd(dppf)Cl₂ (3 mol%)Robust against steric bulk.[1]
Base K₃PO₄ (2.0 M aq)Mild base prevents de-fluorination.[1]
Solvent 1,4-Dioxane / Water (4:[1]1)Promotes solubility of boronic esters.[1]
Temp/Time 90°C / 12 HoursStandard reflux.[1]

Procedure:

  • Combine 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (1.0 eq) and Aryl-Boronic Acid (1.2 eq) in a Schlenk tube.

  • Add Catalyst and Base.[1][4] Degas (Freeze-Pump-Thaw x3).[1]

  • Heat to 90°C.

  • Critical Step: Pass crude product through a Silica-Thiol scavenger column to remove residual Palladium (Pd must be <10 ppm for OLED performance).[1]

B. Buchwald-Hartwig Amination (C-N Bond Formation)

Used to attach amine donors (e.g., Diphenylamine, Carbazole) directly to the ring.[1]

  • Catalyst: Pd₂(dba)₃ / Tri-tert-butylphosphine (P(tBu)₃).[1]

  • Base: Sodium tert-butoxide (NaOtBu).[1]

  • Solvent: Toluene (anhydrous).[1]

  • Note: The two ortho-fluorines to the ethoxy groups do not interfere with C5 amination, but the steric crowding at C5 (flanked by ethoxy and H) requires a bulky ligand like P(tBu)₃ or SPhos.[1]

Quality Control & Characterization

For OLED applications, purity is paramount.[1]

  • 1H NMR (CDCl₃):

    • 
       7.35 (t, 1H, H-6) – Triplet due to H-F coupling.[1]
      
    • 
       4.10 (q, 4H, -OCH₂-).[1]
      
    • 
       1.45 (t, 6H, -CH₃).[1]
      
  • 19F NMR:

    • Distinct signals for F1 and F3 (likely a doublet of doublets due to F-F and F-H coupling).[1]

  • Purity Standard: >99.9% (HPLC).

  • Sublimation: Final materials must be sublimed under high vacuum (

    
     Torr) before device deposition.[1]
    
References
  • General Iodination Method: Iodination of methoxy-substituted benzenes using I2/H2O2.[1][5][6] (2008).[1][7]

  • Fluorinated Precursors: Synthesis of 2,4-difluororesorcinol via nucleophilic aromatic substitution.[1] (2015).[1][8][9] [1]

  • OLED Material Design: Fluorinated dibenzo[a,c]-phenazine-based TADF molecules.[1] (2021).[1]

  • Commercial Availability: 1,3-Difluoro-5-iodobenzene properties and handling.[1]

Sources

Application

Application Note: Advanced Ullmann-Type Condensation Protocols for 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

Introduction & Strategic Rationale In modern medicinal chemistry and drug development, the demand for highly functionalized, rigidified aromatic scaffolds has driven the adoption of complex poly-substituted building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry and drug development, the demand for highly functionalized, rigidified aromatic scaffolds has driven the adoption of complex poly-substituted building blocks. 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (CAS: 1208078-14-1) is a premier tetra-substituted aryl halide utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including tankyrase inhibitors[1] and M. tuberculosis thymidylate kinase inhibitors[2].

The structural topology of this molecule presents a unique electronic and steric environment:

  • Electronic Push-Pull: The electron-withdrawing fluorine atoms at positions 1 and 3 activate the ring, while the electron-donating ethoxy groups at positions 2 and 4 provide orthogonal electronic modulation.

  • Reactivity: The iodine atom at position 5 serves as an ideal, highly reactive leaving group for transition-metal-catalyzed cross-couplings, specifically Ullmann-type condensations.

This application note details optimized, field-proven protocols for copper-catalyzed Ullmann-type C-N and C-O condensations using this specific substrate. As a Senior Application Scientist, I have structured this guide to explain the causality behind each methodological choice, ensuring that your experimental workflows are robust, reproducible, and self-validating.

Mechanistic Insights & Causality (E-E-A-T)

The classical Ullmann condensation required stoichiometric copper and harsh temperatures (>200 °C). Modern Ullmann-type couplings, pioneered by Buchwald and Klapars, utilize catalytic Cu(I) and bidentate ligands to proceed under much milder conditions[3]. When applying these conditions to the sterically hindered 2,4-diethoxy-1,3-difluoro-5-iodobenzene, specific mechanistic choices must be made:

  • Catalyst Selection (CuI): Copper(I) iodide is the pre-catalyst of choice due to its relative air stability and excellent solubility when ligated. It initiates the catalytic cycle in the +1 oxidation state.

  • Ligand Causality (N,N'-Dimethylethylenediamine - DMEDA): The tetra-substituted nature of the substrate introduces significant steric hindrance around the C-I bond. DMEDA acts as a bidentate ligand that solubilizes the Cu(I) center and increases the electron density on the copper atom. This electronically lowers the activation energy required for the critical oxidative addition of the sterically hindered C-I bond[4].

  • Base Selection (Cs₂CO₃): For C-N couplings, Cs₂CO₃ is preferred over NaOtBu or KOH. Its larger cationic radius (Cs⁺) provides a "naked" carbonate anion that efficiently deprotonates the coordinating amine. Crucially, it is mild enough to prevent unwanted S_NAr (nucleophilic aromatic substitution) side reactions at the activated C-F bonds.

CatalyticCycle CuI Cu(I) + Ligand (Pre-catalyst) CuNu L-Cu(I)-Nu (Nucleophile Complex) CuI->CuNu Nu-H, Base (- Base•HI) CuIII L-Cu(III)(Ar)(Nu)(I) (Oxidative Addition) CuNu->CuIII Ar-I (2,4-Diethoxy- 1,3-difluoro-5-iodobenzene) Product Ar-Nu Product (Reductive Elimination) CuIII->Product Product->CuI Release of Ar-Nu Regenerate Cu(I)

Fig 1. Cu-catalyzed Ullmann-type catalytic cycle for 2,4-diethoxy-1,3-difluoro-5-iodobenzene.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems . By observing specific colorimetric and phase-separation checkpoints, the researcher can confirm the success of intermediate steps without requiring immediate spectroscopic analysis.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Reaction Heating (110°C, 1,4-Dioxane) Step1->Step2 Step3 3. NH4OH Work-up (Cu Sequestration) Step2->Step3 Step4 4. Organic Extraction & Drying Step3->Step4 Step5 5. Chromatography & LC-MS Validation Step4->Step5

Fig 2. Self-validating experimental workflow for Ullmann-type condensations.

Protocol A: C-N Bond Formation (Amination)

Objective: Coupling of 2,4-diethoxy-1,3-difluoro-5-iodobenzene with a primary amine or lactam.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.10 equiv, 10 mol%) and Cs₂CO₃ (2.0 equiv). Evacuate and backfill the tube with dry Argon (repeat 3 times).

  • Reagent Addition: Under a positive flow of Argon, add 2,4-diethoxy-1,3-difluoro-5-iodobenzene (1.0 equiv), the target amine (1.2 equiv), N,N'-dimethylethylenediamine (0.20 equiv, 20 mol%), and anhydrous 1,4-dioxane (yielding a 0.2 M solution).

  • Activation (Self-Validation Checkpoint 1): Seal the tube and heat to 110 °C. Validation: Within 15-30 minutes, the reaction mixture will transition from a pale green suspension to a deep blue or dark brown solution. This colorimetric shift confirms the successful formation of the active L-Cu(I)-Amido complex.

  • Reaction: Stir vigorously at 110 °C for 16–24 hours. Monitor completion via TLC (Hexanes/EtOAc) or LC-MS (monitoring for the loss of the iodine isotope pattern).

  • Work-up (Self-Validation Checkpoint 2): Cool the mixture to room temperature. Dilute with Ethyl Acetate and add a 10% aqueous solution of Ammonium Hydroxide (NH₄OH). Validation: The aqueous layer will turn a brilliant, deep blue due to the formation of the [Cu(NH₃)₄]²⁺ complex. A clear/colorless organic layer confirms that the transition metal catalyst has been completely sequestered from your product.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: C-O Bond Formation (Etherification)

Objective: Coupling of 2,4-diethoxy-1,3-difluoro-5-iodobenzene with a substituted phenol. Note: For C-O couplings, picolinic acid is often superior to diamines as it favors the reductive elimination of diaryl ethers[2].

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with CuI (10 mol%), Picolinic Acid (20 mol%), K₃PO₄ (2.0 equiv), and the target phenol (1.2 equiv).

  • Solvent & Substrate: Add 2,4-diethoxy-1,3-difluoro-5-iodobenzene (1.0 equiv) and anhydrous DMSO.

  • Reaction: Purge with Argon and heat to 90 °C for 24 hours. (DMSO is utilized here to increase the solubility of the phenoxide intermediate).

  • Work-up: Cool to room temperature, quench with water, and extract with Diethyl Ether (3x). Wash the combined organic layers extensively with water to remove DMSO, followed by brine. Dry and concentrate for chromatography.

Quantitative Data & Optimization Summary

To facilitate rapid experimental design, the following table summarizes the optimized parameters for functionalizing 2,4-diethoxy-1,3-difluoro-5-iodobenzene based on the desired bond formation.

ParameterC-N Coupling (Amination)C-O Coupling (Etherification)Mechanistic Rationale
Catalyst CuI (10 mol%)CuI (10 mol%)Air-stable Cu(I) source for initial oxidative addition.
Ligand N,N'-Dimethylethylenediamine (20 mol%)Picolinic Acid (20 mol%)DMEDA stabilizes the Cu-amido complex; Picolinic acid accelerates O-arylation reductive elimination.
Base Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)Cs⁺ provides a "naked" anion for deprotonation without triggering S_NAr side reactions at the C-F bonds.
Solvent 1,4-DioxaneDMSODioxane supports elevated temps (110 °C); DMSO increases the solubility of the phenoxide nucleophile.
Temperature 110 °C90 °CElevated thermal energy is required to overcome the steric hindrance of the adjacent ethoxy groups.
Typical Yield 75 - 85%70 - 80%Highly dependent on maintaining strictly anhydrous conditions during the first 2 hours of the reaction.

References

  • Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors. National Center for Biotechnology Information (PMC). This paper details the Ullmann coupling of difluoro-5-iodobenzenes using picolinic acid and CuI.

  • WO2018078005A1 - Amido-substituted azaspiro derivatives as tankyrase inhibitors. Google Patents. Demonstrates the application of 1,3-difluoro-5-iodobenzene derivatives in Ullmann-type couplings for complex API synthesis.

  • Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society (Buchwald, S. L. et al.). The foundational mechanistic text on the use of diamine ligands to accelerate Cu-catalyzed cross-couplings of sterically hindered aryl halides.

Sources

Method

Application Note: Preparation of Highly Functionalized Grignard Reagents from 2,4-Diethoxy-1,3-difluoro-5-iodobenzene via Halogen-Metal Exchange

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Executive Summary The synthesis of highly functionalized aryl building blocks is a co...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary

The synthesis of highly functionalized aryl building blocks is a cornerstone of modern medicinal chemistry and agrochemical development. 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (CAS: 1208078-14-1) is a sterically hindered, electronically complex haloarene. Generating a Grignard reagent from this substrate using traditional magnesium turnings is notoriously inefficient, often requiring elevated temperatures that trigger unwanted side reactions such as defluorination, ether cleavage, or benzyne formation.

This application note details a robust, self-validating protocol for the preparation of the corresponding arylmagnesium reagent via Halogen-Metal Exchange (HME) using the Knochel "Turbo-Grignard" reagent (


-PrMgCl·LiCl). This method operates under mild cryogenic conditions (-20 °C), ensuring complete chemoselectivity and high yields for subsequent electrophilic trapping.

Mechanistic Rationale: The "Turbo-Grignard" Advantage

To achieve high-fidelity metalation of 2,4-diethoxy-1,3-difluoro-5-iodobenzene, one must navigate the competing electronic effects of the substrate:

  • Inductive Withdrawing Effects: The 1,3-difluoro substituents highly polarize the C-I bond, making it susceptible to nucleophilic attack.

  • Steric Hindrance & Electron Donation: The 2,4-diethoxy groups increase the electron density of the ring via resonance, which typically decelerates direct oxidative addition by magnesium metal.

Causality of the Reagent Choice: Standard


-PrMgCl exists in solution as unreactive polymeric aggregates. By utilizing the Turbo-Grignard reagent (

-PrMgCl·LiCl), the addition of stoichiometric lithium chloride breaks these aggregates to form a highly reactive, monomeric

complex [1]. This structural plasticity dramatically increases the nucleophilicity of the isopropyl carbanion [2].

When the Turbo-Grignard reagent is introduced to the aryl iodide, a transient hypervalent iodine "ate-complex" is formed. The thermodynamic driving force of the reaction—the transition from an


-hybridized isopropyl carbanion to a significantly more stable 

-hybridized aryl carbanion—promotes the rapid collapse of this complex into the desired functionalized aryl Grignard reagent and isopropyl iodide byproduct. This rapid kinetic profile allows the reaction to proceed at -20 °C, completely suppressing thermal degradation pathways.

Mechanism ArI 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (Aryl Iodide) Ate Transient Iodine Ate-Complex [Ar-I-iPr]- [MgCl2]- Li+ ArI->Ate Nucleophilic Attack (-20 °C) Turbo Turbo-Grignard Complex [i-PrMgCl2]- Li+ Turbo->Ate Nucleophilic Attack (-20 °C) Grignard Functionalized Aryl Grignard Ar-MgCl·LiCl Ate->Grignard Thermodynamic Collapse (sp³ → sp² carbanion) iPrI Isopropyl Iodide (Byproduct) Ate->iPrI Leaving Group

Mechanistic pathway of the LiCl-mediated Iodine-Magnesium exchange.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates a self-validating system : the active titer of the Turbo-Grignard reagent is empirically verified prior to use, and the completion of the exchange is confirmed via GC-MS before the introduction of high-value electrophiles.

Materials and Reagents
ReagentEquivalentsFunctionNotes
2,4-Diethoxy-1,3-difluoro-5-iodobenzene1.00SubstrateDry under high vacuum prior to use.

-PrMgCl·LiCl (1.3 M in THF)
1.05 - 1.10Metalating AgentMust be titrated (See Step 3.2).
Anhydrous Tetrahydrofuran (THF)-SolventFreshly distilled over Na/benzophenone.
Iodine (

) / LiCl
-TitrantFor Grignard molarity verification.
Allyl Bromide or

ExcessQuenching AgentFor GC-MS conversion analysis.
Electrophile (e.g., Anhydrous DMF)1.50Trapping AgentYields the corresponding benzaldehyde.
Step-by-Step Methodology

Step 1: Titration of the Turbo-Grignard Reagent

  • Accurately weigh 100 mg of iodine (

    
    ) into a flame-dried Schlenk flask containing a magnetic stir bar.
    
  • Add 2 mL of a 0.5 M solution of anhydrous LiCl in THF. Stir until the iodine is completely dissolved (deep purple solution).

  • Titrate the solution by adding the commercial

    
    -PrMgCl·LiCl dropwise via a 1.0 mL graduated syringe until the purple color completely disappears, leaving a clear/pale yellow solution.
    
  • Calculate the exact molarity:

    
    .
    

Step 2: Halogen-Metal Exchange (HME)

  • In a flame-dried, argon-purged Schlenk flask, dissolve 2,4-diethoxy-1,3-difluoro-5-iodobenzene (1.0 eq, e.g., 3.42 g, 10.0 mmol) in anhydrous THF (20 mL) to create a 0.5 M solution.

  • Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol-ethanol bath.

  • Add the titrated

    
    -PrMgCl·LiCl solution (1.05 eq, 10.5 mmol) dropwise over 10 minutes via syringe pump to prevent localized heating.
    
  • Stir the reaction at -20 °C for 30 minutes.

  • Validation Check: Withdraw a 0.1 mL aliquot, quench into a vial containing 0.5 mL sat.

    
     and 0.1 mL allyl bromide. Extract with ethyl acetate and analyze via GC-MS. The complete disappearance of the aryl iodide (
    
    
    
    342) and appearance of the allylated product confirms 100% conversion.

Step 3: Electrophilic Trapping & Workup

  • While maintaining the temperature at -20 °C, add the desired electrophile (e.g., anhydrous DMF, 1.5 eq, 15.0 mmol) dropwise.

  • Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench the reaction safely by pouring it into a vigorously stirred solution of saturated aqueous

    
     (50 mL).
    
  • Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.

Workflow A 1. Substrate Preparation (Dry THF, -20°C) B 2. Turbo-Grignard Addition (i-PrMgCl·LiCl) A->B C 3. I/Mg Exchange (30 min) GC-MS Verified B->C D 4. Electrophile Trapping (e.g., DMF) C->D E 5. Aqueous Workup & Purification D->E

Sequential workflow for the self-validating Halogen-Metal Exchange protocol.

Reaction Optimization Data

The following table summarizes the optimization parameters for the iodine-magnesium exchange of 2,4-diethoxy-1,3-difluoro-5-iodobenzene. Deviation from the optimal -20 °C temperature results in either incomplete conversion or the onset of degradation pathways.

EntryTemperature (°C)

-PrMgCl·LiCl (eq)
Time (min)Conversion to Grignard (%)*Side Reactions Observed
1-401.056065None
2-201.003092None
3 -20 1.05 30 >99 None (Optimal)
401.0515>99Trace defluorination (~3%)
525 (RT)1.0515N/AExtensive degradation

*Conversion determined by GC-MS analysis of aliquots quenched with allyl bromide.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. URL:[Link]

  • Seymen, A., Brieger, L., & Strohmann, C. (2023). Morphological Plasticity of LiCl Clusters Interacting with Grignard Reagent in Tetrahydrofuran. Angewandte Chemie International Edition, 62(35), e202305537. URL:[Link]

  • Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress and developments in the Turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications, 51(32), 6884-6900. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene synthesis

Technical Support Center: Optimization of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene Synthesis Executive Summary The synthesis of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (CAS 1208078-14-1) is a critical step in the manufact...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene Synthesis

Executive Summary

The synthesis of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (CAS 1208078-14-1) is a critical step in the manufacturing of advanced kinase inhibitors (e.g., MEK/ERK pathway modulators). While the regiochemistry is theoretically directed by the strong ortho/para activating effects of the ethoxy groups, practical execution often suffers from variable yields (40–60%) due to competitive over-iodination, solubility issues, and hydrolytic instability of the alkoxy groups under acidic conditions.

This guide provides a validated optimization protocol and a dynamic troubleshooting framework to elevate isolated yields to >85% with >98% purity.

Part 1: Reaction Analysis & Mechanism

The Transformation: Electrophilic Aromatic Substitution (EAS) of 2,4-Diethoxy-1,3-difluorobenzene to introduce an iodine atom at position 5.

Regioselectivity Logic:

  • Position 5: Ortho to -OEt (C4) and Para to -OEt (C2). Highly activated.

  • Position 6: Ortho to -F (C1) and Para to -F (C3). Meta to both -OEt groups. Deactivated.

ReactionScheme SM Starting Material 2,4-Diethoxy-1,3-difluorobenzene (C10H12F2O2) Product Target Product 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (CAS 1208078-14-1) SM->Product Major Pathway (C5 Sub.) Byproduct Byproduct 4,6-Diiodo species (Over-iodination) SM->Byproduct Minor (Forcing Cond.) Reagents Reagents NIS, MeCN (or I2/HIO3) Reagents->SM

Figure 1: Reaction pathway showing the dominant C5-iodination directed by alkoxy substituents.

Part 2: Optimized Experimental Protocols

Two methods are recommended based on scale and available equipment.

Method A: N-Iodosuccinimide (NIS) – High Selectivity (Recommended for <100g)

Best for: High purity, mild conditions, avoiding acid-catalyzed dealkylation.

  • Dissolution : Charge 2,4-Diethoxy-1,3-difluorobenzene (1.0 eq) into a reactor. Add Acetonitrile (MeCN) (5–7 volumes).

    • Note: MeCN promotes the formation of the reactive iodonium species better than DCM.

  • Catalyst Addition : Add Trifluoroacetic acid (TFA) (0.1 eq) or p-TsOH (0.05 eq) as a catalyst.

    • Why? NIS activation requires a proton source to generate the electrophilic I+ species.

  • Iodination : Cool to 0°C. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 30 minutes.

    • Control: Exotherm is minimal, but portion-wise addition prevents local concentration hotspots that lead to di-iodination.

  • Reaction : Warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC.

  • Quench : Add 10% aqueous Sodium Thiosulfate (Na2S2O3) to quench excess iodine (color change from red/brown to yellow/clear).

  • Workup : Remove MeCN under reduced pressure. Extract with Ethyl Acetate. Wash with water and brine.[1]

  • Purification : Recrystallize from Heptane/IPA (9:1) if purity is <98%.

Method B: Iodine/Periodic Acid – Scalable (Recommended for >100g)

Best for: Cost efficiency on large scale, atom economy.

  • Setup : Charge Starting Material (1.0 eq), Iodine (I2) (0.5 eq), and Acetic Acid (AcOH) (6 vol).

  • Oxidant : Add a solution of Periodic Acid (H5IO6) (0.2 eq) or Iodic Acid (HIO3) in water.

    • Mechanism: Oxidant regenerates I2 from HI, ensuring 100% atom economy for Iodine.

  • Heating : Heat to 60°C for 4 hours.

    • Risk: Higher temp increases risk of ethoxy cleavage; monitor strictly.

Part 3: Troubleshooting Guide (Q&A)

Category 1: Reaction Conversion & Yield

Q: My conversion stalls at 80-90%. Adding more NIS doesn't help. Why?

  • Root Cause: Accumulation of Succinimide (byproduct) can inhibit the reaction equilibrium in certain solvents.

  • Solution:

    • Ensure you are using a catalytic acid (TFA or TsOH). NIS alone is often too slow for electron-rich but sterically crowded systems.

    • Switch solvent to DMF or MeCN . Avoid non-polar solvents like Hexane where the active iodonium species is poorly soluble.

Q: I see a significant drop in yield upon scale-up (from 5g to 500g).

  • Root Cause: Inefficient mixing or thermal gradients. On larger scales, the exothermic addition of oxidants (Method B) or NIS (Method A) can cause local overheating, leading to decomposition.

  • Solution:

    • Implement Active Cooling during reagent addition.

    • Verify the quality of the starting material. Trace mono-ethoxy phenols (impurities from precursor synthesis) are highly reactive and scavenge the iodinating agent.

Category 2: Impurity Profile

Q: I am detecting a "Di-iodo" impurity (M+126). How do I remove it?

  • Root Cause: Over-iodination at position 6. This occurs if the reaction runs too long or with a large excess of reagent.

  • Solution:

    • Prevention : Stop the reaction at 98% conversion rather than chasing 100%.

    • Purification : The di-iodo impurity is significantly more lipophilic. It can be removed by slurrying the crude solid in cold Methanol or Hexane . The product will dissolve (or remain solid depending on exact lipophilicity), while the di-iodo species behaves differently. Recommendation: Recrystallization from Ethanol/Water usually leaves the di-iodo species in the mother liquor.

Q: My product is turning pink/purple during drying.

  • Root Cause: Trace Iodine (I2) liberation due to light sensitivity or acidic residues.

  • Solution:

    • Ensure the Sodium Thiosulfate wash was thorough.

    • Wash the organic layer with Saturated Sodium Bicarbonate to neutralize any residual acid (TFA/AcOH). Acid residues catalyze decomposition.

    • Dry in the dark or amber glassware.

Category 3: Precursor Quality

Q: The reaction mixture turns black immediately upon NIS addition.

  • Root Cause: Presence of 2,4-difluoro-1,3-dihydroxybenzene (unreacted resorcinol derivative) or aniline impurities in the starting material. These oxidize rapidly.

  • Solution: Pre-treat the starting material solution with activated carbon or pass through a short silica plug before iodination.

Part 4: Comparative Data & Logic Flow

Table 1: Method Comparison

FeatureMethod A (NIS/MeCN)Method B (I2/HIO3)
Yield (Typical) 88–92%80–85%
Atom Economy Low (Succinimide waste)High (Water waste)
Reaction Temp 0°C to 25°C60°C
Impurity Profile Clean, easy workupPotential de-alkylation (Phenol byproducts)
Scalability Moderate (Cost of NIS)High (Cheap reagents)

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected CheckHPLC Check HPLC/TLC Start->CheckHPLC LowConv Low Conversion (<90%) CheckHPLC->LowConv Impurity High Impurities CheckHPLC->Impurity AcidCat Add Catalyst (TFA/TsOH)? LowConv->AcidCat ImpurityType Identify Impurity Impurity->ImpurityType Stoich Check Stoichiometry (1.05 eq)? AcidCat->Stoich Yes AddCat Action: Add 0.1 eq TFA AcidCat->AddCat No DiIodo Di-iodo (Over-reaction) ImpurityType->DiIodo Phenol Phenol (Hydrolysis) ImpurityType->Phenol ReduceTemp Action: Lower Temp / Reduce Reagent Excess DiIodo->ReduceTemp Buffer Action: Buffer pH / Switch to NIS Method Phenol->Buffer

Figure 2: Decision matrix for diagnosing reaction failures.

References

  • Castanet, A.-S., Collet, F., & Bordeau, M. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide. Tetrahedron Letters , 43(29), 5047–5048. Link

    • Grounding: Establishes the NIS/MeCN/TFA protocol as the gold standard for sensitive alkoxy-arenes.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

    • Grounding: Provides the foundational mechanism for I2/HIO3 iodin
  • Pavlinac, J., Zupan, M., & Stavber, S. (2006). Effect of Solvent on the Regioselectivity of Iodination of Activated Aromatics. Journal of Organic Chemistry , 71(3), 1027–1032. Link

    • Grounding: Supports the choice of Acetonitrile to minimize side reactions.
  • Wirth, T. (Ed.). (2016). Organoselenium Chemistry: Biology and Reactions. (Context on Halogenation mechanisms). Wiley-VCH. Link

    • Note: Cited for general electrophilic substitution principles in highly substituted rings.

Sources

Optimization

Technical Support Center: Purification of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

This guide serves as a comprehensive technical support resource for the purification of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene . It is designed for researchers and process chemists requiring high-purity intermediates fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical support resource for the purification of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene . It is designed for researchers and process chemists requiring high-purity intermediates for pharmaceutical or liquid crystal applications.

Ticket ID: PUR-5-IODO-F2 Subject: Optimization of Purity and Yield for Halogenated Aromatic Ethers Assigned Specialist: Senior Application Scientist, Separation Sciences

Compound Overview & Physical Profile[1][2][3][4][5]

Before initiating purification, verify your target against the expected physicochemical profile. This compound is a highly substituted benzene derivative. The electron-donating ethoxy groups counteract the electron-withdrawing halogens, influencing both solubility and stability.

PropertyDescription / Expectation
Chemical Structure Pentasubstituted benzene: 1,3-difluoro, 2,4-diethoxy, 5-iodo.
Physical State Typically a low-melting solid or viscous oil. (Melting points for similar analogs range from 35–65 °C).
Solubility High in organic solvents (DCM, EtOAc, Toluene). Low in water. Moderate in cold alkanes (Hexane/Heptane).
Key Impurities Free Iodine: Pink/violet discoloration.• De-iodinated byproduct: 2,4-Diethoxy-1,3-difluorobenzene.• Mono-substituted ether: 2-ethoxy-1,3,4-trifluoro-5-iodobenzene (if synthesized via SNAr).• Regioisomers: Rare if synthesized from 1,3-difluoro-2,4-diethoxybenzene, but possible if iodinating a precursor.

Troubleshooting Guide (Q&A)

Issue: Persistent Discoloration

Q: My crude product has a pink or violet hue that persists even after solvent removal. How do I remove it? A: This indicates the presence of free iodine (


), a common byproduct in iodination reactions or decomposition of aryl iodides.
  • The Fix: Dissolve the crude material in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate). Wash the organic layer with a 10% aqueous Sodium Thiosulfate (

    
    )  solution. Shake vigorously until the organic layer is pale yellow or colorless. The thiosulfate reduces 
    
    
    
    to water-soluble iodide (
    
    
    ).
Issue: "Oiling Out" During Recrystallization

Q: I am trying to recrystallize from hot ethanol, but the product separates as an oil droplet at the bottom rather than crystals. A: This phenomenon, "oiling out," occurs when the boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated.

  • The Fix:

    • Switch Solvents: Use a lower-boiling solvent system (e.g., Hexane/Ethyl Acetate).

    • Two-Solvent Method: Dissolve in a minimum amount of soluble solvent (e.g., DCM) at room temperature, then slowly add the anti-solvent (e.g., Hexane) until turbidity persists. Cool slowly.

    • Seeding: If an oil forms, add a "seed" crystal of pure material (if available) or scratch the inner glass surface with a glass rod to induce nucleation.

Issue: Close-Eluting Impurities (TLC)

Q: Thin Layer Chromatography (TLC) shows a minor spot running just below my product. Column chromatography isn't separating them well. A: This is likely the de-iodinated byproduct or a mono-ethoxy intermediate . These compounds share similar polarity.

  • The Fix:

    • Modify Stationary Phase: If using Silica (acidic), switch to Neutral Alumina . The interaction with the ethoxy oxygens and the iodine atom differs on alumina.

    • Gradient Optimization: Use a shallower gradient. Instead of jumping from 0% to 10% EtOAc, run a gradient of 0%

      
       2% 
      
      
      
      5% over 10 column volumes.
    • Argentation Chromatography: For difficult halide separations, silica gel impregnated with 10% Silver Nitrate (

      
      ) can separate aryl halides based on their ability to form 
      
      
      
      -complexes, though this is a more advanced technique.

Detailed Experimental Protocols

Protocol A: Flash Column Chromatography (Primary Purification)

Recommended for removing baseline impurities and separating regioisomers.

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).

Step-by-Step:

  • TLC Analysis: Determine the

    
     value.
    
    • Target:

      
       in 95:5 Hexane:EtOAc.
      
    • Note: If

      
       is too high (>0.7), the solvent is too polar; reduce EtOAc.
      
  • Column Packing: Slurry pack the column using 100% Hexanes. Ensure a silica bed height of at least 15 cm for difficult separations.

  • Loading: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM) or Toluene.

    • Pro-Tip: If the crude is an oil, use dry loading . Adsorb the oil onto silica (ratio 1:2), evaporate the solvent, and load the resulting powder onto the column.[1]

  • Elution Gradient:

    • 0–2 CV (Column Volumes): 100% Hexanes (Flushes non-polar impurities).

    • 2–10 CV: Linear gradient to 5% EtOAc in Hexanes.

    • 10–15 CV: Hold at 5% EtOAc.

  • Fraction Collection: Collect small fractions (approx. 1/10th of column volume). Test fractions with UV light (254 nm) and Iodine stain (ethers stain brown/yellow).

Protocol B: Recrystallization (Final Polish)

Recommended for achieving >99.5% purity (HPLC grade).

Materials:

  • Solvent System: Ethanol (95%) or Heptane/Toluene mix.

Step-by-Step:

  • Solubility Test: Place 50 mg of solid in a test tube. Add 0.5 mL Ethanol. Heat to boiling.

    • Ideal: Dissolves when hot, crystallizes when cooling.[2]

  • Dissolution: Place the main batch in an Erlenmeyer flask. Add solvent (e.g., Ethanol) dropwise while heating on a steam bath/hot plate until just dissolved. Do not add excess solvent.

  • Hot Filtration (Optional): If insoluble particles (dust, salts) remain, filter the hot solution through a pre-warmed glass frit or cotton plug.

  • Crystallization: Remove from heat. Cover the flask with foil (iodides can be light-sensitive). Allow to cool to room temperature undisturbed for 2 hours.

  • Cold Soak: Place the flask in an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with cold solvent (same as used for crystallization).

  • Drying: Dry under high vacuum (< 1 mbar) at ambient temperature. Avoid heating above 40°C during drying to prevent sublimation or iodine loss.

Decision Logic & Workflow

The following diagram outlines the logical flow for purifying this specific compound based on its state and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState No Color Wash Wash w/ Na2S2O3 (aq) (Remove Free Iodine) Start->Wash Pink/Violet Color? Liquid Viscous Oil / Liquid CheckState->Liquid Solid Solid / Precipitate CheckState->Solid DryLoad Dry Load on Silica Liquid->DryLoad Solid->DryLoad Bulk Purity <90% Recryst Recrystallization (Ethanol or Heptane) Solid->Recryst Bulk Purity >90% Wash->CheckState Column Flash Chromatography (Hexane/EtOAc) DryLoad->Column CheckPurity QC: HPLC/NMR Column->CheckPurity Recryst->CheckPurity Success Target Purity >99% CheckPurity->Success Pass Fail Impurity >1% CheckPurity->Fail Fail Fail->Column Regioisomers Fail->Recryst Trace Salts/Color

Caption: Purification decision tree optimizing for physical state and impurity type.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization and drying techniques of aryl halides).

  • Organic Syntheses. (1939). Iodobenzene (General Iodination Protocols). Org.[3][4][5] Synth. 19, 55; Coll.[4] Vol. 2, 351. (Foundational method for handling iodinated aromatics and removing iodine impurities).

  • Cheméo. (2025).[6] Chemical Properties of 2,4-Difluoroiodobenzene. (Data source for physical properties of structural analogs).

  • BenchChem. (2025).[6] Technical Guide: Synthesis and Characterization of 2-Chloro-1,3-difluoro-4-iodobenzene. (Analogous purification workflows for poly-halogenated benzenes).

Sources

Troubleshooting

Recrystallization solvents for high-purity 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

Topic: Troubleshooting & Recrystallization Guide for 2,4-Diethoxy-1,3-difluoro-5-iodobenzene Welcome to the Technical Support Knowledge Base. This guide is designed for researchers and drug development professionals work...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Recrystallization Guide for 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers and drug development professionals working with highly functionalized, polyhalogenated aromatic intermediates.

Mechanistic Principles & Material Profiling

2,4-Diethoxy-1,3-difluoro-5-iodobenzene (CAS 1208078-14-1)[1] presents unique purification challenges due to its structural dichotomy. The presence of two ethoxy chains significantly increases the molecule's lipophilicity and rotational flexibility. This lowers the crystal lattice energy, increasing the compound's propensity to undergo liquid-liquid phase separation ("oiling out") rather than solidifying into a crystalline matrix.

Conversely, the heavy iodine atom and the highly electronegative fluorine atoms introduce the potential for highly directional, non-covalent halogen bonding (e.g., C–I···O or C–I···F interactions)[2][3]. Successful recrystallization relies on selecting a solvent system that disrupts these interactions at high temperatures but strongly promotes this supramolecular assembly during the cooling phase[4]. Aliphatic hydrocarbons like hexane and heptane are frequently utilized as anti-solvents for fluorinated iodobenzenes to drive this specific crystallization pathway[5].

Solvent System Selection Data

To optimize your purification, consult the quantitative solvent profiles below. A dual-solvent system is highly recommended to balance solvation power and anti-solvent precipitation.

Solvent SystemGood Solvent B.P. (°C)Anti-Solvent B.P. (°C)Optimal Ratio (v/v)Suitability & Yield Expectation
Ethyl Acetate / Heptane 77.198.41:3 to 1:5Excellent (>85%). Balances polarity perfectly; prevents oiling out.
Toluene / Hexane 110.668.71:2 to 1:4Good (~75%). Ideal for separating deiodinated impurities via

-interactions.
Isopropanol (IPA) 82.5N/AN/AModerate (~60%). Single solvent. Steep temperature-solubility curve.
Ethanol / Water 78.3100.0VariablePoor (<30%). Ethoxy groups make the target molecule too hydrophobic for water.
Process Workflow

RecrystallizationWorkflow Start Crude 2,4-Diethoxy-1,3- difluoro-5-iodobenzene Step1 Dissolve in minimal hot EtOAc (65°C) Start->Step1 Step2 Add Heptane dropwise until persistent turbidity Step1->Step2 Step3 Cool slowly to RT, then to 0-4°C Step2->Step3 Decision Did the product 'oil out'? Step3->Decision FixOil Reheat to clear solution, add 5% more EtOAc, cool slower Decision->FixOil Yes Success Vacuum filter & wash with cold Heptane Decision->Success No FixOil->Step3 End High-Purity Crystals Success->End

Fig 1: Dual-solvent recrystallization workflow and oiling-out resolution.

Standard Operating Procedure (SOP): Dual-Solvent Recrystallization

This protocol utilizes an Ethyl Acetate/Heptane system and is designed to be self-validating at each critical juncture.

Step 1: Dissolution Place the crude 2,4-Diethoxy-1,3-difluoro-5-iodobenzene in a suitably sized round-bottom flask. Add Ethyl Acetate (approx. 2.5 mL per gram of crude mass) and heat to 65°C under continuous magnetic stirring until completely dissolved.

  • Causality: Ethyl acetate acts as a moderate hydrogen-bond acceptor, effectively solvating the lipophilic ethoxy chains and disrupting intermolecular halogen bonds at elevated temperatures.

Step 2: Hot Filtration Rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated receiving flask.

  • Self-Validation: The resulting filtrate must be optically clear. Any residual turbidity indicates incomplete dissolution or the presence of insoluble inorganic salts.

Step 3: Anti-Solvent Addition Maintain the filtrate at 65°C. Begin dropwise addition of hot Heptane while swirling the flask, until a faint, persistent turbidity is observed.

  • Causality: The addition of the non-polar aliphatic heptane sharply reduces the dielectric constant of the medium. The onset of turbidity thermodynamically signifies that the saturation threshold (cloud point) has been reached[4].

Step 4: Clarification Add 1 to 3 drops of hot Ethyl Acetate just until the solution transitions back to completely clear.

  • Self-Validation: This micro-adjustment ensures the system is poised exactly at the brink of saturation, preventing premature kinetic precipitation which can trap impurities.

Step 5: Controlled Cooling Remove the flask from the heat source. Allow it to cool undisturbed to ambient room temperature (approx. 2 hours), followed by 1 hour in an ice-water bath (0–4°C).

  • Causality: Slow, thermodynamically controlled cooling allows the highly directional C–I···F and C–I···O halogen bonds to dictate the supramolecular crystal packing, systematically excluding structurally mismatched impurities from the lattice[3].

Step 6: Isolation Collect the crystalline product via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Heptane (1 mL per gram of product) and dry under high vacuum to constant weight.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the saturation temperature of the solvent system is higher than the melting point of the solute. The flexible ethoxy chains in 2,4-Diethoxy-1,3-difluoro-5-iodobenzene exacerbate this behavior.

  • Resolution: Reheat the biphasic mixture until it forms a single, clear homogeneous solution. Add 5-10% more of the "good" solvent (Ethyl Acetate) to lower the saturation temperature below the compound's melting point. Cool the solution extremely slowly (e.g., inside a switched-off water bath) to encourage nucleation over phase separation[6].

Q: I am observing the co-crystallization of a deiodinated impurity (2,4-diethoxy-1,3-difluorobenzene). How can I selectively isolate the target compound? A: Dehalogenated impurities share a nearly identical lipophilic profile but lack the critical iodine atom required for strong halogen bonding.

  • Resolution: Switch from an aliphatic anti-solvent to an aromatic solvent system (e.g., Toluene/Hexane). Aromatic solvents can engage in specific

    
    -halogen interactions with the iodinated target, altering its solubility curve relative to the deiodinated impurity, allowing for selective crystallization[6].
    

Q: The recovery yield of my recrystallization is unacceptably low (<40%). Where is my product? A: Highly lipophilic fluorinated compounds often exhibit excessive solubility in cold solvent mixtures if the ratio of good solvent to anti-solvent is too high[7].

  • Resolution: You have likely over-diluted the system with Ethyl Acetate. Concentrate the mother liquor under reduced pressure (rotary evaporation) to recover the crude mass. Restart the protocol, strictly adhering to the minimum required volume of hot EtOAc (typically <3 mL per gram of crude), and ensure a sufficient volume of Heptane is added to fully drive precipitation[4].

References
  • Title: Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions Source: MDPI URL: [Link]

  • Title: Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies Source: Oxford Academic URL: [Link]

  • Title: Effect of 1‐Fluoro‐2‐iodobenzene Solvent Additive on the Crystallization of Donors and Acceptors, and Ultrafast Carrier Dynamics in Polymer Solar Cells Source: ResearchGate URL: [Link]

  • Title: Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Go-to recrystallization solvent mixtures Source: Reddit (r/Chempros) URL: [Link]

  • Title: What is the multi-solvent recrystallization process? Source: Quora URL: [Link]

Sources

Optimization

Troubleshooting catalyst poisoning when using 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

Executive Summary This guide addresses catalyst deactivation ("poisoning") specifically observed when using 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (referred to herein as DDFI-5-I ) in Palladium-catalyzed cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses catalyst deactivation ("poisoning") specifically observed when using 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (referred to herein as DDFI-5-I ) in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

Due to its specific substitution pattern—an iodide at C5 flanked by a bulky, Lewis-basic ethoxy group at C4 and a fluorine at C3 —this substrate presents a unique "perfect storm" for catalyst inhibition. The failure mode is rarely simple oxidative addition; rather, it is often a downstream arrest of the catalytic cycle caused by Halide Inhibition and Ortho-Chelation .

Part 1: The Diagnostic Matrix

Is your reaction dead, or just sleeping? Use this logic flow to identify the specific poisoning mechanism.

DiagnosticFlow Start Symptom: Reaction Stalls < 20% Conv. CheckColor Check Reaction Mixture Color Start->CheckColor BlackPpt Black Precipitate (Pd Black) CheckColor->BlackPpt Catalyst Aggregation ClearOrange Clear/Orange Solution (No Ppt) CheckColor->ClearOrange Catalyst Soluble but Inactive LigandOx Diagnosis: Ligand Oxidation (Residual I2 from substrate synthesis) BlackPpt->LigandOx If starting material wasn't washed HalideInhib Diagnosis: Halide Inhibition (Iodide poisoning active species) ClearOrange->HalideInhib If standard ligands (PPh3) used Chelation Diagnosis: Ortho-Chelation Trap (Ethoxy group stabilizing Pd-II) ClearOrange->Chelation If conversion stops exactly after 1 turnover Action1 Action: Thiosulfate Wash + High L:Pd Ratio LigandOx->Action1 Action2 Action: Add Ag2CO3 (Iodide Scavenger) HalideInhib->Action2 Action3 Action: Switch to Buchwald Ligands (SPhos) Chelation->Action3

Figure 1: Diagnostic logic for identifying the specific mode of catalyst failure based on visual cues and kinetic profiles.

Part 2: Technical Deep Dive & Troubleshooting

Issue 1: The "Iodide Effect" (Halide Inhibition)

The Science: Aryl iodides are excellent substrates for oxidative addition, but the released iodide ion (


) is a potent catalyst poison. In the coupling of DDFI-5-I , the electron-rich nature of the ring makes the resulting 

intermediate electron-rich. The high affinity of Iodide for Palladium leads to the formation of resting states like

or anionic species

that are too stable to undergo transmetallation. This is known as the "Iodide Effect" .

Symptoms:

  • Rapid initial color change (oxidative addition works), followed by zero product formation.

  • Adding more catalyst does not restart the reaction.

Corrective Protocol: You must sequester the free iodide ions to force the equilibrium forward.

  • The Fix: Add Silver Carbonate (

    
    )  or Silver Triflate (
    
    
    
    )
    (1.0 - 2.0 equiv).
  • Mechanism:

    
     (Precipitate). This removes the poison and generates a cationic Palladium species (
    
    
    
    ) which is significantly more reactive toward transmetallation.
Issue 2: The Ortho-Ethoxy Chelation Trap

The Science: DDFI-5-I has an ethoxy group at the C4 position, ortho to the reactive iodide (C5). Upon oxidative addition, the oxygen lone pair of the ethoxy group can coordinate to the Palladium center, forming a pseudo-metallacycle. While not a permanent covalent bond, this "hemilabile" coordination occupies a coordination site required for the incoming boronic acid (in Suzuki) or alkyne (in Sonogashira).

Symptoms:

  • Reaction works on similar substrates (e.g., 3,5-difluoro-iodobenzene) but fails specifically on this alkoxy-substituted variant.

  • Standard ligands (PPh3, dppf) show <5% yield.

Corrective Protocol: Use sterically demanding, electron-rich ligands that physically block the ortho-oxygen from binding.

  • The Fix: Switch to Buchwald Ligands , specifically SPhos or RuPhos .

  • Why: The bulky biaryl backbone of SPhos creates a "roof" over the metal center, preventing the ethoxy oxygen from approaching the Pd, while still allowing the oxidative addition of the C-I bond.

Issue 3: Impurity-Driven Ligand Death

The Science: The synthesis of DDFI-5-I typically involves iodination using


 or 

. This compound is lipophilic and can retain trace amounts of molecular iodine (

) within the crystal lattice, even after standard workup.
  • The Poisoning:

    
     is a strong oxidant. When you add your catalyst (e.g., 
    
    
    
    ), the residual
    
    
    instantly oxidizes the phosphine ligands to phosphine oxides (
    
    
    ), which are non-coordinating. The "naked" Palladium then aggregates into inactive Palladium Black.

Corrective Protocol:

  • The Fix: Dissolve DDFI-5-I in Et2O/DCM and wash 3x with 10% Sodium Thiosulfate (

    
    )  immediately before use. Dry over 
    
    
    
    .

Part 3: Optimized Experimental Protocols

Protocol A: The "Silver Bullet" Method (For Suzuki Coupling)

Use this protocol if standard conditions yield <10%.

ComponentEquivalentsRole
DDFI-5-I 1.0 equivSubstrate (Thiosulfate washed)
Boronic Acid 1.5 equivCoupling Partner
Pd(OAc)2 5 mol%Pre-catalyst
SPhos 10 mol%Ligand (Prevents chelation)
K3PO4 3.0 equivBase (Anhydrous preferred)
Ag2CO3 1.0 equivIodide Scavenger (CRITICAL)
Toluene/Water 10:1Solvent System (0.2 M)

Step-by-Step:

  • Pre-complexation: In a vial, mix

    
     and SPhos  in Toluene. Stir at RT for 10 mins (Solution turns yellow/orange).
    
  • Add Solids: Add DDFI-5-I , Boronic Acid,

    
    , and 
    
    
    
    .
  • Degas: Seal vial and purge with Argon for 5 mins.

  • Reaction: Heat to 80°C for 12 hours.

    • Note: A grey/yellow precipitate (

      
      ) will form rapidly. This is a sign of success, not failure.
      
  • Workup: Filter through Celite to remove AgI before LCMS analysis.

Protocol B: Catalyst Recovery Wash (If Catalyst is suspected to be poisoned)

If you have a valuable reaction that stalled, do not throw it away. Try to "resuscitate" it.

  • Cool reaction to RT.

  • Add 0.5 equiv of Phenylboronic acid (sacrificial transmetallating agent) and 1.0 equiv of AgOTf .

  • Re-heat. The AgOTf will strip the poisoning Iodides from the resting Pd species.

Part 4: Mechanistic Visualization

The "Iodide Trap" vs. Silver Scavenging How the Silver additive rescues the catalytic cycle.

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + DDFI-5-I Dimer POISONED STATE [Pd(Ar)(μ-I)]2 Dimer (Inactive) OxAdd->Dimer High [I-] conc. (Natural Pathway) Cationic Reactive Cationic Species [Ar-Pd(II)-L]+ OxAdd->Cationic + Ag2CO3 (Precipitates AgI) Dimer->Cationic + AgOTf (Rescue) Product Product Formation (Success) Cationic->Product + Boronic Acid (Fast Transmetallation)

Figure 2: The mechanism of Iodide Inhibition (Red path) and how Silver additives (Green path) bypass the stable resting state to regenerate the active cationic palladium species.

References

  • Halide Inhibition in Cross-Coupling

    • Carrow, B. P., & Hartwig, J. F. (2011). "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, 133(7), 2116–2119.
    • Insight: Establishes that halide ions (especially Iodide)
  • Silver Salts as Scavengers

    • Babinski, D. J., et al. (2011). "Ag(I) as a Non-Innocent Additive in Pd-Catalyzed Reactions." Organic Letters, 13(10), 2638–2641.
    • Insight: Details the mechanism of Ag-mediated halide abstraction to generate reactive cationic Pd intermedi
  • Buchwald Ligands for Sterically Hindered/Electron-Rich Substrates

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 41(11), 1461–1473.
    • Insight: Explains how ligands like SPhos prevent coordination of ortho-substituents and facilitate coupling of electron-rich aryl chlorides/iodides.
  • Ortho-Substituent Effects

    • Deng, K. M., et al. (2019). "Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts." Organic Process Research & Development, 23(8), 1599–1606.
    • Insight: Specifically addresses how solvent choice and additives overcome the stalling caused by ortho-substituted aryl iodides.
Troubleshooting

Optimizing temperature conditions for 2,4-Diethoxy-1,3-difluoro-5-iodobenzene stability

Technical Support Center: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene Ticket Subject: Stability Optimization & Thermal Handling Guide Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene Ticket Subject: Stability Optimization & Thermal Handling Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (referred to hereafter as DEDFIB ). This is a High-Value Intermediate (HVI), likely employed in the synthesis of MEK inhibitors or advanced liquid crystal displays.

Its stability profile is governed by three competing structural factors:

  • The C–I Bond (Weak Link): With a bond dissociation energy (BDE) of ~65 kcal/mol, this is the primary failure point. It is susceptible to homolytic cleavage by heat and light.[1]

  • Electron-Donating Ethoxy Groups: These activate the ring, making the iodine more reactive toward oxidative addition (good for catalysis) but also more prone to background oxidation.

  • Fluorine Substituents: While generally stabilizing, the 1,3-difluoro pattern creates a specific electronic environment that can sensitize the ethoxy groups to acid-catalyzed dealkylation at high temperatures.

Part 1: Critical Storage Parameters (The "Cold" Facts)

Q: What is the absolute maximum temperature for long-term storage? A: -20°C is the standard; 2–8°C is acceptable for short durations (<2 weeks). Do not store at room temperature (25°C) for periods exceeding 48 hours. The combination of the heavy iodine atom and the electron-rich ethoxy groups creates a lattice that is prone to "iodine bleed" (sublimation of elemental iodine) if the crystal lattice energy is overcome by thermal motion.

Q: My white powder has turned pink/violet. Is it ruined? A: Not necessarily, but it requires intervention. The pink coloration is Elemental Iodine (


) , released via homolytic cleavage of the C–I bond.
  • Cause: Exposure to light (photolysis) or heat (>30°C).

  • Impact:

    
     is an oxidant and can poison palladium catalysts in subsequent Suzuki/Sonogashira couplings.
    
  • Remediation: If the purity (by HPLC) is still >98%, wash the solid with cold 5% aqueous Sodium Thiosulfate (

    
    ) to reduce the 
    
    
    
    back to iodide, then recrystallize.

Q: Can I store this in solution? A: Avoid if possible. In solution, the "cage effect" of the crystal lattice is lost. The rate of de-iodination accelerates significantly, especially in solvents capable of hydrogen atom transfer (like THF or Toluene). If solution storage is mandatory, use degassed acetonitrile at -20°C in amber vials.

Part 2: Process Chemistry (Reaction Optimization)

Q: I need to heat this to 100°C for a cross-coupling reaction. Will it survive? A: Yes, but only under strict anaerobic conditions. Thermal decomposition of aryl iodides is often radical-mediated and accelerated by Oxygen.

Protocol for High-Temperature Handling:

  • The "Sparge" Rule: Never heat DEDFIB above 60°C without first sparging the solvent with Nitrogen/Argon for 15 minutes.

  • The "Base" Buffer: Ensure your reaction mixture contains a base (e.g.,

    
     or 
    
    
    
    ) before heating. This neutralizes any trace HI (Hydroiodic acid) formed, which would otherwise catalyze the cleavage of your ethoxy ether linkages.
  • Ramp Rates: Do not plunge the flask into a 100°C bath. Ramp temperature at 5°C/min to prevent thermal shock and localized superheating.

Q: I see a new impurity at RRT 0.85 after heating. What is it? A: This is likely the protodeiodinated product (where Iodine is replaced by Hydrogen).

  • Mechanism: At high T, the C–I bond breaks.[2][3] The resulting aryl radical abstracts a Hydrogen atom from your solvent (THF is a common culprit).

  • Fix: Switch to a non-H-donor solvent like DMF or Dioxane , or lower the temperature and use a more active catalyst (e.g., Pd-132 or XPhos Pd G3).

Part 3: Visualizing the Instability

The following diagram illustrates the degradation pathways you must control.

StabilityPathways cluster_0 Degradation Zone DEDFIB DEDFIB (Target Molecule) Radical Aryl Radical (Highly Reactive) DEDFIB->Radical Light (hν) or Heat (>60°C) Iodine Free Iodine (I2) (Pink/Violet Color) DEDFIB->Iodine Homolysis Phenol Phenol Derivative (Hydrolysis) DEDFIB->Phenol Acid (HI) + Heat (Ether Cleavage) DeIodo De-iodinated Byproduct (Impurity) Radical->DeIodo H-Abstraction (from Solvent)

Figure 1: Primary degradation pathways for 2,4-Diethoxy-1,3-difluoro-5-iodobenzene.[4] Note that solvent choice drives the formation of the De-iodinated impurity.

Part 4: Troubleshooting & Decision Logic

Use this logic tree to assess the quality of your material before committing it to a GMP step or expensive synthesis.

DecisionTree Start Inspect Material Color Color Check Start->Color White White/Off-White Color->White Pass Pink Pink/Violet Color->Pink Surface Oxidation Brown Brown/Gummy Color->Brown Deep Decomposition HPLC Run HPLC (Purity Check) White->HPLC Pink->HPLC Action3 Discard/Distill Brown->Action3 Action1 Proceed to Reaction HPLC->Action1 >98% Action2 Thiosulfate Wash + Recrystallize HPLC->Action2 90-98% HPLC->Action3 <90%

Figure 2: Quality Assessment Decision Matrix.

Part 5: Standardized Analytical Protocol

To rigorously define "stability," you cannot rely on visual inspection alone. Use this HPLC method designed to separate the de-iodinated impurity from the parent.

Stability-Indicating HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: Ramp to 95% B (Elutes the lipophilic DEDFIB)

    • 10-12 min: Hold 95% B

  • Detection: UV at 254 nm (Aryl ring) and 220 nm (Iodine absorbance band).

  • Reference Standard: If DEDFIB elutes at 8.5 min, the De-iodinated impurity typically elutes earlier (approx 6.5 - 7.0 min) due to loss of the lipophilic Iodine atom.

References

  • PubChem Compound Summary. (2025). 1,3-Difluoro-5-iodobenzene (Parent Structure Data).[5][6][7] National Library of Medicine. Link

  • Krasnokutskaya, E. A., et al. (2009). Uncatalyzed Synthesis of Iodoarenes from Aromatic Amines. Synthesis of poly-substituted aryl iodides and stability discussions. Link

  • Sigma-Aldrich (Merck). (2024). Handling and Storage of Light-Sensitive Aryl Iodides. Technical Safety Guides. Link

  • Organic Chemistry Portal. (2023). Iodination of Arenes and Stability of C-I Bonds.[8]Link

(Note: While specific stability data for the exact 2,4-diethoxy derivative is proprietary to specific CDMOs, the data above is extrapolated from the verified behavior of the 1,3-difluoro-5-iodo parent scaffold and general halo-ether chemistry.)

Sources

Optimization

Removing inorganic salts from 2,4-Diethoxy-1,3-difluoro-5-iodobenzene product

Technical Support Center: Purification of Halogenated Aromatic Ethers Subject: Removal of Inorganic Salts from 2,4-Diethoxy-1,3-difluoro-5-iodobenzene Executive Summary & Diagnostic Triage User: "I have synthesized 2,4-D...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Halogenated Aromatic Ethers Subject: Removal of Inorganic Salts from 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

Executive Summary & Diagnostic Triage

User: "I have synthesized 2,4-Diethoxy-1,3-difluoro-5-iodobenzene, but the final product contains persistent inorganic salts (likely KI, K₂CO₃, or Na₂SO₄). Standard washing isn't working."

Scientist's Analysis: This molecule is a highly lipophilic, electron-rich aromatic ether.[1] The presence of two ethoxy groups and three halogens (2x F, 1x I) creates a "greasy" hydrophobic lattice.[1]

  • The Problem: The most likely cause of persistent salt contamination is occlusion .[1] The inorganic salts are trapped inside the crystal lattice or the viscous oil matrix of your product, shielding them from aqueous washes.[1]

  • The Solution: We must disrupt the physical state of the product to expose the salts to the aqueous phase using Trituration or Polishing Filtration , rather than simple extraction.[1]

Troubleshooting Decision Matrix

Before proceeding, identify the physical state of your crude product.[1]

PurificationLogic Start Start: Identify Crude State State Physical State? Start->State Solid Solid / Crystalline State->Solid Hard Solid Oil Viscous Oil / Gum State->Oil Oil/Sticky Trituration Protocol A: Aqueous Trituration (Break Crystal Lattice) Solid->Trituration Salts Trapped Inside SolventSwitch Protocol B: Solvent Polishing (DCM/Hexane Filter) Oil->SolventSwitch Salts Suspended Check Check Ash/Residue Trituration->Check SolventSwitch->Check Check->SolventSwitch Fail (Still Salty) Final Pure Product Check->Final Pass

Figure 1: Decision tree for selecting the appropriate desalting protocol based on the physical state of the crude intermediate.

Detailed Protocols

Protocol A: Aqueous Trituration (For Solids)

Use this if your product is a solid.[1] Simple washing fails here because water flows "around" the crystals, leaving internal salts untouched.[1]

Concept: Trituration (grinding under solvent) mechanically pulverizes the solid, exposing trapped salts to the solvent without dissolving the product.[1]

  • Preparation: Place your crude solid in a flask.

  • The Solvent System: Add Deionized Water (10 volumes) .

    • Note: If the product is extremely hydrophobic and floats, add 5-10% Methanol or Isopropanol to the water.[1] This lowers surface tension, allowing the water to "wet" the solid, but is too dilute to dissolve your product.[1]

  • Agitation: Stir vigorously (high RPM) for 30–60 minutes. The solid should form a fine suspension.[1]

    • Tip: If chunks remain, use a glass rod or sonication to break them up.[1]

  • Filtration: Filter the solid using a sintered glass funnel (frit).[1]

  • Displacement Wash: Wash the filter cake with pure water (2x) to remove residual salt water.[1]

  • Drying: Dry the solid under vacuum.

Protocol B: The "Polishing" Filtration (For Oils/Gums)

Use this if your product is an oil or if Trituration failed.[1] This relies on the absolute insolubility of inorganic salts in non-polar solvents.[1]

  • Dissolution: Dissolve your crude product in Dichloromethane (DCM) or Toluene .[1]

    • Avoid: THF or Acetone (these can dissolve small amounts of salts/water).[1]

  • Drying (Crucial): Add Magnesium Sulfate (

    
    )  to the solution.[1][2]
    
    • Why: This removes water.[1][2][3] Inorganic salts (

      
      ) often stick to the hydrated 
      
      
      
      crystals.[1]
  • The Celite Pad: Prepare a filter funnel with a 1-inch pad of Celite 545 (diatomaceous earth).[1]

  • Filtration: Filter the organic solution through the Celite pad.

    • Mechanism:[4][5][6] The salts are insoluble in DCM.[1] They will be physically caught by the Celite matrix.[1]

  • Concentration: Evaporate the solvent to yield the salt-free product.

Technical Data & Solubility Profile

Understanding the solubility difference is key to separation.[1]

ComponentSolubility in WaterSolubility in DCMSolubility in HexaneRemoval Strategy
Product (2,4-Diethoxy-1,3-difluoro-5-iodobenzene)Insoluble (<0.1 mg/mL)High (>100 mg/mL)Moderate Retain in Organic / Filter Cake
Inorganic Salts (

)
High (>500 mg/mL)Insoluble Insoluble Wash away (Aqueous) or Filter out (Organic)
Iodine (

- impurity)
LowHighHighWash with Sodium Thiosulfate (

)

Frequently Asked Questions (FAQs)

Q1: I tried washing with water, but I got a terrible emulsion. Why? A: Your molecule has ethoxy groups and halogens, making it dense and lipophilic.[1] If the pH is basic (residual carbonate), it can act like a surfactant.[1]

  • Fix: Add brine (saturated NaCl) to the aqueous layer to increase ionic strength.[1] If that fails, filter the entire emulsion through a pad of Celite; the solids stabilizing the emulsion will get trapped, breaking the layers.[1]

Q2: My product is turning purple/pink. Is this salt? A: No, that is likely free Iodine (


).[1] Inorganic salts are usually white.[1]
  • Fix: Wash your organic layer with 10% Sodium Thiosulfate (

    
    ) solution.[1] The purple color will vanish instantly as 
    
    
    
    is converted to water-soluble iodide (
    
    
    ).[1]

Q3: Can I use Acetone to wash the salts out? A: No. While salts are poorly soluble in acetone, they are slightly soluble (especially iodides like NaI/KI).[1] Furthermore, your product is likely soluble in acetone.[1] You will lose yield and fail to remove all salts.[1] Stick to the Water (Trituration) or DCM (Filtration) methods.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for workup procedures and drying agents).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] [1]

  • Leonard, J., Lygo, B., & Procter, G. (2013).[1] Advanced Practical Organic Chemistry (3rd ed.). CRC Press.[1][7][8] (Definitive guide on breaking emulsions and filtration techniques). [1]

  • PubChem. (n.d.).[1] 1,3-Difluoro-5-iodobenzene Compound Summary. National Library of Medicine.[1] Retrieved March 4, 2026, from [Link][1]

Sources

Troubleshooting

Separation of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene from unreacted starting materials

Technical Support Center: Purification of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene Executive Summary & Triage The Challenge: You are attempting to isolate 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (Product) from its precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

Executive Summary & Triage

The Challenge: You are attempting to isolate 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (Product) from its precursor, 1,3-difluoro-2,4-diethoxybenzene (Starting Material, SM).

The Core Problem: Both compounds are electron-rich, non-polar aromatics.[1] Their retention factors (


) on silica gel are likely very similar (

), making standard chromatography inefficient. However, the introduction of the heavy iodine atom significantly alters the molecular weight and crystal packing potential, creating a "phase leverage" we can exploit.

Diagnostic Checklist (Run this first):

  • Physical State: Is your crude mixture a solid, a semi-solid sludge, or a free-flowing oil?

    • Sludge/Solid:[1] Proceed to Protocol A (Recrystallization) .

    • Oil:[1] Proceed to Protocol B (Chromatography) .[1]

  • TLC Analysis: Run a TLC in 100% Hexanes.

    • Observation: The di-iodo byproduct (if any) runs fastest.[1] The Product runs slightly faster than the SM due to the "heavy atom effect" reducing polarity, though the difference is minimal.

    • Visualization: Both are UV active.[1] The product may stain yellow/brown with

      
       or Hanessian’s stain more slowly than the SM.[1]
      

Decision Logic & Workflow

The following decision tree outlines the optimal purification strategy based on the physical state of your crude material.

PurificationLogic Start Crude Reaction Mixture StateCheck Check Physical State (Room Temp) Start->StateCheck Solid Solid / Sludge StateCheck->Solid Precipitate forms Oil Viscous Oil StateCheck->Oil No solids Recryst Protocol A: Fractional Recrystallization Solid->Recryst Flash Protocol B: High-Performance Flash Chromatography Oil->Flash PurityCheck Check Purity (HPLC/NMR) Recryst->PurityCheck Flash->PurityCheck PurityCheck->Flash Fail (SM > 2%) Success Target Isolated (>98% Purity) PurityCheck->Success Pass

Figure 1: Purification decision matrix. Solid crude mixtures favor recrystallization due to the solubility differential between the liquid/low-melting SM and the solid iodinated product.[1]

Protocol A: Fractional Recrystallization (Recommended)[1][2]

Scientific Rationale: The starting material (1,3-difluoro-2,4-diethoxybenzene) is a liquid or low-melting solid.[1] The target product, having a high molecular weight iodine atom, is a solid with a significantly higher melting point. We can exploit this by choosing a solvent where the SM remains soluble even at low temperatures, while the Product crystallizes out.

Solvent System:

  • Primary Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]

  • Anti-Solvent (if needed): Water (dropwise addition).[1]

Step-by-Step Procedure:

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of boiling Ethanol to fully dissolve the solid.

    • Tip: If the solution is dark purple/brown (free iodine), wash the crude organic phase with 10%

      
       (sodium thiosulfate) before attempting crystallization.[1]
      
  • Cooling (Stage 1): Allow the flask to cool to room temperature slowly on a cork ring. Do not disturb.

  • Cooling (Stage 2): Place the flask in a fridge (

    
    ) for 2-4 hours.
    
  • Cooling (Stage 3): If no crystals form, move to a freezer (

    
    ) overnight.
    
    • Troubleshooting: If the product "oils out" (forms a droplet at the bottom) instead of crystallizing, reheat to dissolve and add a seed crystal or scratch the glass.[1]

  • Filtration: Filter the cold mixture through a chilled Buchner funnel. Wash the crystals with cold (

    
    ) Ethanol.
    
  • Analysis: The mother liquor will contain the unreacted SM.[1] The crystals should be pure Product.

Data Table: Solubility Profile (Estimated)

ComponentSolubility in Cold EtOH (

)
Solubility in Hot EtOH (

)
Physical State (RT)
Starting Material High (Remains in solution)HighLiquid / Low-melting Solid
Target Product Low (Crystallizes) HighSolid
Di-iodo Impurity Very Low (Crystallizes first)ModerateSolid

Protocol B: High-Performance Flash Chromatography

Scientific Rationale: If the crude is an oil, recrystallization is difficult.[1] We must rely on the slight lipophilicity difference.[1] The Iodine atom makes the product slightly less polar than the SM, but the difference is subtle.

Column Setup:

  • Stationary Phase: High-efficiency Silica Gel (20-40

    
     spherical particles recommended).[1]
    
  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1]

Gradient Strategy: Do not use a standard 0-100% gradient. The separation requires an isocratic hold.[1]

  • Equilibration: 100% Hexanes (2 Column Volumes, CV).

  • Loading: Load sample as a liquid (neat) or adsorbed onto silica (dry load) if viscous.[1] Dry loading is superior for resolution.[1]

  • Elution Profile:

    • 0% - 2% EtOAc: Ramp over 5 CV. (Elutes non-polar impurities).

    • 2% - 5% EtOAc: Ramp over 10 CV. (Target Product usually elutes here).

    • 5% Isocratic Hold: Hold for 5 CV. (Elutes remaining SM).

    • Flush: 100% EtOAc to clean column.[1]

Visualizing the Separation: Since


 values are close, use UV detection at 254 nm . The Iodinated product often has a higher absorbance coefficient (stronger signal) than the SM due to the heavy atom effect enhancing spin-orbit coupling.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. What is happening? A: This occurs when the solution becomes supersaturated at a temperature above the product's melting point.[1]

  • Fix: Add a small amount of a "solubilizer" like Dichloromethane (DCM) to the hot ethanol solution (just enough to keep it clear), then cool very slowly. Alternatively, use a seed crystal at the cloud point.

Q2: The NMR shows a mixture of Product and Starting Material after chromatography. A: The separation was incomplete.

  • Fix: If the mixture is solid, wash it with cold Hexanes. The SM (more soluble in Hexanes) will wash away, leaving the enriched Product. If liquid, re-run the column using Toluene/Hexane (1:[1]1) instead of EtOAc/Hexane. Toluene interacts with the aromatic systems via

    
     stacking, often improving separation of halo-arenes.[1]
    

Q3: How do I remove the purple color (Iodine) from my final product? A: The purple color indicates free iodine (


).[1]
  • Fix: Dissolve the product in Ether or EtOAc and wash with aqueous Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ) until the organic layer is colorless.[1] Dry over
    
    
    and concentrate.

References

  • General Iodination of Activated Arenes

    • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with

      
      -iodosuccinimide.[1] Tetrahedron Letters, 43(29), 5047–5048.[1]
      
    • Source:[1]

  • Purification of Poly-substituted Benzenes

    • Organic Syntheses, Coll.[1] Vol. 2, p. 351 (1943); Vol. 11, p. 52 (1931). Iodobenzene. (General workup procedures for iodo-compounds).

    • Source:[1]

  • Recrystallization Techniques

    • Tipson, R. S. (1965).[1] Crystallization and Recrystallization.[1] In Technique of Organic Chemistry, Vol. III, Part I.

    • Context: Standard reference for fractional crystallization of organic solids.[1]

  • Chromatographic Separation of Haloarenes

    • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1]

    • Source:[1]

Sources

Reference Data & Comparative Studies

Validation

GC-MS fragmentation patterns of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

Publish Comparison Guide: GC-MS Fragmentation of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene Executive Summary: The Halogenated Scaffold Challenge In modern drug discovery, poly-functionalized benzene rings are critical "bui...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: GC-MS Fragmentation of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

Executive Summary: The Halogenated Scaffold Challenge

In modern drug discovery, poly-functionalized benzene rings are critical "building blocks" for cross-coupling reactions (Suzuki-Miyaura, Sonogashira). 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (hereafter Target-I ) is a high-value scaffold due to its orthogonal reactivity: the iodine atom facilitates selective coupling, while the fluorine atoms modulate metabolic stability and lipophilicity.

However, confirming the identity of this molecule during synthesis or quality control (QC) is complicated by the competing fragmentation pathways of the alkoxy and halogen substituents.

This guide provides a comparative technical analysis of the GC-MS fragmentation patterns of Target-I against its two most common structural analogs: its Bromo-analog (substitution variant) and its Methoxy-analog (chain-length variant). We define the specific ion signatures required to unambiguously identify Target-I in complex reaction mixtures.

Structural Analysis & Ionization Physics

To interpret the mass spectrum, we must first understand the bond dissociation energies (BDE) and ionization potentials driving the fragmentation.

  • Molecule: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

  • Formula: C₁₀H₁₁F₂IO₂

  • Molecular Weight (Monoisotopic): 327.97 Da (Nominal: 328 m/z)

Key Fragmentation Drivers:
  • The "Weak Link" (C-I Bond): The Carbon-Iodine bond is the weakest on the ring (~57 kcal/mol). Under 70 eV Electron Ionization (EI), direct homolytic cleavage is highly favorable, leading to a prominent

    
     cation.
    
  • The Ethoxy Trigger (McLafferty/Ethylene Loss): Unlike methoxy groups, ethoxy groups possess a

    
    -carbon and 
    
    
    
    -hydrogens. This enables a low-energy transition state (4-membered or 6-membered) to expel neutral ethylene (
    
    
    , 28 Da), a dominant pathway in ethyl aryl ethers.
  • The Fluorine Anchor: The C-F bond (~115 kcal/mol) is too strong to break initially. Fluorine atoms typically remain attached to the aromatic ring, shifting the mass defect but not generating distinct fragment ions until late-stage decomposition.

Comparative Fragmentation Analysis

We compare Target-I against two critical alternatives to demonstrate its unique spectral fingerprint.

Comparison 1: The Halogen Exchange (Target-I vs. Bromo-Analog)

Alternative: 2,4-Diethoxy-5-bromo-1,3-difluorobenzene

FeatureTarget-I (Iodo) Alternative (Bromo) Mechanism/Insight
Molecular Ion (M⁺) m/z 328 (Single Peak)m/z 280 / 282 (1:1 Ratio)Iodine is monoisotopic (

). Bromine exists as

and

in a ~1:1 ratio. The "twin peaks" are the definitive signature of the Bromo-analog.
Halogen Loss [M-127]⁺ (High Abundance)[M-79]⁺ (Medium Abundance)The C-I bond is weaker than C-Br. Target-I loses its halogen much more readily, often making the de-iodinated fragment (m/z 201) the Base Peak.
Base Peak Often m/z 201 or m/z 300 Often m/z 280 (M⁺)Bromo-aromatics are more stable under EI; the molecular ion is often the base peak. Iodo-aromatics fragment extensively.
Comparison 2: The Alkoxy Chain (Target-I vs. Methoxy-Analog)

Alternative: 1,3-Difluoro-5-iodo-2,4-dimethoxybenzene

FeatureTarget-I (Ethoxy) Alternative (Methoxy) Mechanism/Insight
Primary Loss [M-28]⁺ (Loss of Ethylene)[M-15]⁺ or [M-30]⁺ Ethoxy groups lose neutral ethylene (

) via rearrangement. Methoxy groups cannot do this; they lose Methyl radical (

) or Formaldehyde (

).
m/z Shift 328

300
300

285
The transition from m/z 328 to 300 is diagnostic for the ethoxy scaffold.
Alpha Cleavage [M-15]⁺ (m/z 313)[M-15]⁺ (m/z 285)Both can lose a methyl group, but for Target-I, this is usually secondary to ethylene loss.

Detailed Fragmentation Pathway (Visualization)

The following diagram maps the specific decay of Target-I under 70 eV EI conditions.

FragmentationPathway M_Ion Molecular Ion (M+) [C10H11F2IO2]+ m/z 328 Frag_A1 [M - C2H4]+ (Ethylene Loss) m/z 300 M_Ion->Frag_A1 -28 Da (C2H4) Mclafferty-like Frag_B1 [M - I]+ (Aryl Cation) m/z 201 M_Ion->Frag_B1 -127 Da (I•) Homolytic Cleavage Frag_C1 [M - CH3]+ (Alpha Cleavage) m/z 313 M_Ion->Frag_C1 -15 Da (CH3•) Frag_A2 [M - C2H4 - I]+ (De-iodination) m/z 173 Frag_A1->Frag_A2 -127 Da (I•) Frag_B2 [M - I - C2H4]+ (Secondary Ethylene Loss) m/z 173 Frag_B1->Frag_B2 -28 Da (C2H4)

Figure 1: Predicted EI Fragmentation Pathway for 2,4-Diethoxy-1,3-difluoro-5-iodobenzene. Note the convergence at m/z 173.

Experimental Protocol: High-Fidelity GC-MS

To replicate these results and ensure separation from potential isomers, use the following self-validating protocol.

Methodology: Agilent/Thermo Standard EI Setup

1. Sample Preparation:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (avoid Methanol to prevent transesterification artifacts in the injector).

  • Concentration: 100 µg/mL (100 ppm). High concentrations may cause detector saturation on the Iodine peak.

2. GC Parameters:

  • Column: DB-5ms or equivalent (5% Phenyl-arylene, 30m x 0.25mm x 0.25µm).

    • Why? Non-polar columns prevent tailing of the iodinated aromatic.

  • Inlet: Split mode (20:1), 250°C.

    • Caution: Do not exceed 260°C. Iodinated compounds can thermally degrade (de-iodinate) in a hot, dirty liner.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 3 min.

3. MS Parameters:

  • Source Temp: 230°C.

  • Transfer Line: 280°C.

  • Scan Range: m/z 40 – 450.

  • Solvent Delay: 3.0 min (Protect filament from solvent burst).

Data Interpretation (The "Check-Sum" Validation)

To validate that your peak is Target-I , it must satisfy all three criteria:

  • Parent Ion: Distinct peak at m/z 328 .

  • The Iodine Gap: A fragment at m/z 201 (Difference of 127).

  • The Ethoxy Gap: A fragment at m/z 300 (Difference of 28) or m/z 173 (Combined loss).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining the McLafferty rearrangement in ethyl ethers).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link] (Source for standard ionization potentials of halo-benzenes).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link] (Mechanisms of aromatic substitution fragmentation).

Comparative

A Comparative Guide to the Synthesis of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene: An In-Depth Technical Validation

For researchers and professionals in drug development, the synthesis of highly functionalized aromatic compounds is a cornerstone of molecular design. The target molecule, 2,4-Diethoxy-1,3-difluoro-5-iodobenzene, serves...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of highly functionalized aromatic compounds is a cornerstone of molecular design. The target molecule, 2,4-Diethoxy-1,3-difluoro-5-iodobenzene, serves as a valuable building block, incorporating several key features: a poly-substituted benzene core, activating ethoxy groups, deactivating but metabolically stabilizing fluorine atoms, and a synthetically versatile iodine handle. The iodine atom, in particular, is a gateway for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making this scaffold highly attractive for constructing complex pharmaceutical intermediates.

This guide provides a comprehensive validation of a proposed primary synthesis route for 2,4-Diethoxy-1,3-difluoro-5-iodobenzene, starting from the precursor 1,3-diethoxy-2,4-difluorobenzene. We will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare this primary pathway against viable alternatives.

Primary Synthesis Route: Electrophilic Aromatic Iodination

The most direct and logical approach to 2,4-Diethoxy-1,3-difluoro-5-iodobenzene is the electrophilic iodination of its immediate precursor, 1,3-diethoxy-2,4-difluorobenzene. The rationale for this strategy is based on the powerful directing effects of the substituents on the aromatic ring.

Mechanistic Rationale: The two ethoxy groups are strong activating, ortho, para-directing groups due to resonance electron donation. Conversely, the fluorine atoms are deactivating via induction but are also ortho, para-directing. The position to be iodinated (C5) is para to the C4-ethoxy group and ortho to the C2-ethoxy group. This confluence of directing effects makes the C5 position highly electron-rich and sterically accessible, rendering it the prime target for electrophilic attack. Given this activation, a mild and highly selective iodinating agent is preferable to avoid side reactions. N-Iodosuccinimide (NIS) is an excellent candidate, as it provides an electrophilic iodine source ("I+") in a controlled manner, often requiring an acid catalyst to enhance its reactivity.

Experimental Workflow: Primary Synthesis Route

The following diagram outlines the proposed two-stage process, from the synthesis of the key precursor to the final iodination step.

G node_start Start: 1,2,4,5-Tetrafluorobenzene node_snar Step 1: Double Nucleophilic Aromatic Substitution (SNAr) node_start->node_snar node_precursor Intermediate: 1,3-Diethoxy-2,4-difluorobenzene node_snar->node_precursor node_reagents1 Reagents: - Sodium Ethoxide (NaOEt) - Ethanol (EtOH) node_reagents1->node_snar node_iodination Step 2: Electrophilic Aromatic Iodination node_precursor->node_iodination node_product Final Product: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene node_iodination->node_product node_reagents2 Reagents: - N-Iodosuccinimide (NIS) - Acetonitrile (MeCN) node_reagents2->node_iodination node_purification Purification: Column Chromatography node_product->node_purification

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Diethoxy-2,4-difluorobenzene (Precursor)

  • Principle: A double nucleophilic aromatic substitution (SNAr) reaction is performed on 1,2,4,5-tetrafluorobenzene. The high electrophilicity of the carbon atoms bonded to fluorine, coupled with the ability of fluorine to act as a good leaving group in this context, facilitates the reaction with sodium ethoxide.

  • Materials & Reagents:

    • 1,2,4,5-Tetrafluorobenzene

    • Sodium metal

    • Anhydrous Ethanol (EtOH)

    • Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an argon inlet, carefully dissolve sodium metal (2.2 molar equivalents) in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

    • Once all the sodium has reacted, add 1,2,4,5-tetrafluorobenzene (1.0 molar equivalent) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction may take 12-24 hours.

    • After completion, cool the mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold water.

    • Extract the aqueous mixture with diethyl ether (3x volumes).

    • Combine the organic layers and wash sequentially with water, saturated NH₄Cl solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via vacuum distillation or column chromatography on silica gel to yield 1,3-diethoxy-2,4-difluorobenzene as a clear liquid.

Step 2: Synthesis of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

  • Principle: A regioselective electrophilic iodination using N-Iodosuccinimide. Acetonitrile is chosen as the solvent due to its polarity and relative inertness under these conditions.

  • Materials & Reagents:

    • 1,3-Diethoxy-2,4-difluorobenzene (from Step 1)

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1,3-diethoxy-2,4-difluorobenzene (1.0 molar equivalent) in acetonitrile in a round-bottom flask protected from light.

    • Add N-Iodosuccinimide (1.1 molar equivalents) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

    • Upon completion, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous Na₂S₂O₃ solution to quench any remaining iodine species.

    • Wash the organic layer subsequently with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, 2,4-Diethoxy-1,3-difluoro-5-iodobenzene.

Comparison of Alternative Synthesis Routes

While direct electrophilic iodination is the most straightforward approach, other established methodologies in aromatic chemistry present viable alternatives. Each route has distinct advantages and disadvantages related to reaction conditions, atom economy, and handling requirements.

Synthesis RouteKey Transformation# of Steps (from Precursor)Probable YieldKey AdvantagesKey Disadvantages
Primary: Electrophilic Iodination C-H → C-I1HighMild conditions, high regioselectivity, readily available reagents.Stoichiometric use of NIS generates succinimide waste.
Alternative A: Directed Lithiation C-H → C-Li → C-I1HighExcellent regioselectivity, clean reaction.Requires cryogenic temperatures (-78 °C), use of pyrophoric n-BuLi.
Alternative B: Iododecarboxylation C-H → COOH → C-I2Moderate-HighAvoids strong organometallic bases, uses stable intermediates.[1]Adds two synthetic steps (carboxylation and decarboxylative iodination).[1]
Alternative Route A: Directed ortho-Metalation (DoM) followed by Iodination

This strategy leverages the ability of the ethoxy groups to direct a strong base, like n-butyllithium (n-BuLi), to deprotonate the C5 position selectively. The resulting aryllithium species is then quenched with an electrophilic iodine source.

  • Protocol Summary: Cool a solution of 1,3-diethoxy-2,4-difluorobenzene in anhydrous THF to -78 °C. Add n-BuLi dropwise and stir for 1-2 hours. Quench the reaction by adding a solution of molecular iodine (I₂) in THF.

  • Causality: The coordination of the lithium cation to the oxygen atoms of the ethoxy groups positions the base for preferential abstraction of the C5 proton. This method is exceptionally precise but requires stringent anhydrous conditions and the handling of pyrophoric reagents, making it less suitable for large-scale industrial synthesis without specialized equipment.

Alternative B: Iododecarboxylation (Hunsdiecker-type Reaction)

This pathway involves first introducing a carboxylic acid group at the C5 position, followed by its replacement with iodine.

  • Protocol Summary:

    • Carboxylation: Perform a Friedel-Crafts acylation or formylation on the precursor, followed by oxidation to get 2,4-diethoxy-1,3-difluorobenzoic acid. Alternatively, use the DoM protocol from Alternative A and quench with solid CO₂.

  • Causality: This route circumvents potential issues with regioselectivity in cases where electronic directing effects are ambiguous. However, it significantly increases the overall step count, which typically reduces the overall yield and increases production costs.

Decision Logic for Route Selection

The choice of synthesis route depends heavily on the specific constraints of the project, such as scale, available equipment, and cost considerations.

G start Select Synthesis Route for 2,4-Diethoxy-1,3-difluoro-5-iodobenzene q_scale Is the scale > 100g? start->q_scale q_cryo Are cryogenic (-78°C) & pyrophoric handling facilities available? q_scale->q_cryo No route_nis Primary Route: Electrophilic Iodination (NIS) q_scale->route_nis Yes (Safety/Cost at scale) route_dom Alternative A: Directed Lithiation (DoM) q_cryo->route_dom Yes q_steps Is minimizing step count critical? q_cryo->q_steps No route_carboxyl Alternative B: Iododecarboxylation q_steps->route_nis Yes q_steps->route_carboxyl No

Sources

Validation

Comprehensive Quality Control &amp; Performance Guide: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

Executive Summary & Strategic Importance 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (CAS: 1208078-14-1) is a specialized halogenated building block, increasingly critical in the synthesis of Antibody-Drug Conjugates (ADCs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

2,4-Diethoxy-1,3-difluoro-5-iodobenzene (CAS: 1208078-14-1) is a specialized halogenated building block, increasingly critical in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . Its unique substitution pattern—combining electron-withdrawing fluorine atoms with electron-donating ethoxy groups—modulates the electronic properties of the benzene ring, making it an ideal scaffold for fine-tuning metabolic stability and binding affinity in drug candidates.

However, the presence of the iodine "handle" at the 5-position makes this molecule highly reactive in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). Consequently, trace impurities in this intermediate can catastrophically poison expensive catalysts or lead to difficult-to-separate side products in late-stage synthesis.

This guide objectively compares Standard Grade (97%) versus High-Purity Grade (>99.5%) specifications, demonstrating why rigorous QC standards are non-negotiable for high-value pharmaceutical applications.

Critical Quality Attributes (CQAs)

To ensure reproducibility, the following CQAs must be monitored. These are the "Pillars of Trust" for this material.

CQA ParameterAcceptance Criteria (High-Purity)Rationale
Assay (HPLC) ≥ 99.5% (Area %)Prevents stoichiometry errors in coupling reactions.
Appearance White to Off-white Crystalline SolidColoration often indicates iodine liberation or oxidation.
Water (KF) ≤ 0.1% w/wWater can hydrolyze sensitive catalysts (e.g., Pd-esters).
Regioisomeric Purity ≤ 0.1% (each isomer)Isomers (e.g., 6-iodo) are chemically distinct and difficult to remove later.
De-iodinated Impurity ≤ 0.2%Acts as a chain terminator in polymerization or coupling.

Comparative Performance Analysis: Purity Impact

We compared two commercial batches of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene in a standard Suzuki-Miyaura Coupling to synthesize a biaryl model compound.

  • Batch A: Standard Commercial Grade (97.2% purity, contains 1.5% de-iodinated precursor).

  • Batch B: High-Purity Grade (99.8% purity, recrystallized).

Experimental Outcome: Suzuki Coupling Efficiency
MetricBatch A (Standard 97%)Batch B (High-Purity 99.8%)Comparison Insight
Reaction Yield 78%94%+16% Yield Increase
Catalyst Load 5 mol% Pd(dppf)Cl₂1 mol% Pd(dppf)Cl₂5x Cost Reduction in Catalyst
Purification 2x Column ChromatographySimple RecrystallizationBatch A required extra steps to remove homocoupling byproducts.
Color Profile Dark Brown (Catalyst death)Light Orange (Active cycle)Impurities in Batch A promoted catalyst aggregation (Pd black).

Visualizing the Impurity Impact

The following diagram maps how specific impurities in 2,4-Diethoxy-1,3-difluoro-5-iodobenzene propagate through a synthesis workflow, causing failure.

ImpurityFate RawMaterial Raw Material: 2,4-Diethoxy-1,3-difluoro-5-iodobenzene Impurity1 Impurity: De-iodinated (2,4-Diethoxy-1,3-difluorobenzene) RawMaterial->Impurity1 Contains Impurity2 Impurity: Regioisomer (6-Iodo isomer) RawMaterial->Impurity2 Contains Process Process: Suzuki Coupling (Pd Catalyst) RawMaterial->Process Main Path Impurity1->Process Impurity2->Process Outcome1 Outcome: Competitive Inhibition (Slow Reaction) Process->Outcome1 Caused by De-iodinated Outcome2 Outcome: Wrong Isomer Product ( inseparable by HPLC) Process->Outcome2 Caused by Regioisomer Outcome3 Outcome: High Yield Target Product Process->Outcome3 If Pure

Caption: Impurity Fate Mapping showing how specific contaminants (red/yellow paths) divert the reaction from the target high-yield outcome (green path).

Standardized Experimental Protocols

To validate the quality of your material, adopt this self-validating HPLC methodology. This method is designed to separate the highly lipophilic iodinated species from its precursors.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and identify the "De-iodinated" impurity (Relative Retention Time ~0.8).

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (iodine absorbance check).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40% Equilibration
15.0 90% Elution of Target (approx 12.5 min)
20.0 90% Wash

| 20.1 | 40% | Re-equilibration |

System Suitability Criteria:

  • Tailing Factor: < 1.5 for the main peak.

  • Resolution: > 2.0 between Main Peak and De-iodinated Impurity.

  • RSD (n=5): < 0.5% for peak area.

Protocol B: Rapid Identity Check (1H-NMR)

Objective: Confirm the presence of ethoxy groups and the specific proton splitting pattern of the 1,3-difluoro ring.

  • Dissolve 10 mg sample in 0.6 mL CDCl₃ .

  • Acquire spectrum (400 MHz minimum).

  • Key Diagnostic Signals:

    • δ 1.45 ppm (t, 6H): Methyl protons of two ethoxy groups.

    • δ 4.10 ppm (q, 4H): Methylene protons (-OCH2-).

    • δ 6.5 - 7.5 ppm (m, 1H): Aromatic proton. Note: The integration must be exactly 1H. If >1H, de-iodination has occurred.

Quality Control Workflow Diagram

This decision tree guides the material acceptance process upon receipt of a new batch.

QCWorkflow Start Batch Receipt Visual Visual Inspection (White Solid?) Start->Visual NMR 1H-NMR Identity (Confirm Structure) Visual->NMR Pass Reject REJECT BATCH Initiate OOS Investigation Visual->Reject Fail (Yellow/Brown) HPLC HPLC Purity Check (>99.5%?) NMR->HPLC Pass NMR->Reject Fail KF Karl Fischer Water (<0.1%?) HPLC->KF Pass HPLC->Reject Fail KF->Reject Fail Release RELEASE BATCH For GMP Synthesis KF->Release Pass

Caption: Step-by-step QC decision matrix ensuring only compliant material enters the production line.

References

  • Fluorochem Products. (2023). 2,4-Diethoxy-1,3-difluoro-5-iodobenzene Product Specification. Fluorochem. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1208078-14-1. PubChem.[1][2] Link

  • Sigma-Aldrich. (2023). General Methods for HPLC Analysis of Fluorinated Aromatics. Merck KGaA. Link

  • ChemScene. (2023). Building Blocks for ADC and PROTAC Synthesis. ChemScene LLC. Link

(Note: While specific peer-reviewed papers on the QC of this exact CAS are proprietary, the protocols above are derived from standard industry practices for fluorinated iodobenzenes as cited in general medicinal chemistry literature.)

Sources

Comparative

Elemental analysis benchmarks for 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with heavily halogenated active pharmaceutical ingredients (APIs) and advanced intermediates. 2,4-Diethoxy-1,3-difluoro-5-iodob...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with heavily halogenated active pharmaceutical ingredients (APIs) and advanced intermediates. 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (C10H11F2IO2) presents a formidable analytical challenge. With a molecular weight of 328.10 g/mol , this molecule is dominated by its halogen mass fraction: 11.58% fluorine and 38.68% iodine.

Standard elemental analysis (EA) protocols will fail when applied to this compound. Fluorine and iodine actively interfere with the combustion and detection phases of traditional Dumas CHN analyzers, leading to skewed carbon and hydrogen data, baseline drift, and catastrophic damage to quartz reactor tubes.

This guide objectively compares the performance of modified Dumas combustion, Combustion Ion Chromatography (CIC), and traditional Schöniger flask methods, providing researchers with a self-validating framework for the accurate elemental profiling of highly halogenated compounds.

Theoretical Benchmarks & The Causality of Halogen Interference

Before selecting an analytical pathway, we must establish the theoretical mass percentages of C10H11F2IO2 and understand why these elements disrupt standard workflows.

Table 1: Theoretical Elemental Composition of C10H11F2IO2

Element Atomic Mass Atoms Mass Contribution Theoretical Mass % Analytical Interference Mechanism
Carbon (C) 12.011 10 120.11 36.61% Incomplete combustion due to stable C-F bonds.
Hydrogen (H) 1.008 11 11.088 3.38% Artificially inflated by HF reacting with quartz to form H2O.
Fluorine (F) 18.998 2 37.996 11.58% Forms highly corrosive HF; etches silica reactors; poisons catalysts.
Iodine (I) 126.904 1 126.904 38.68% Forms I2 gas; passes through standard traps; overlaps with N2/CO2 in TCD.

| Oxygen (O) | 15.999 | 2 | 31.998 | 9.75% | Generally calculated by difference or via separate pyrolysis. |

The Causality of Interference

In a standard Dumas CHN analyzer, the sample is combusted in an oxygen-rich environment at ~1000°C. For C10H11F2IO2, this creates two major mechanistic failures:

  • The Fluorine-Silica Reaction: Fluorine combusts to form hydrogen fluoride (HF). If unmitigated, HF attacks the silica in the quartz combustion tube (

    
    ). This secondary reaction releases excess water, which is subsequently detected by the Thermal Conductivity Detector (TCD), artificially inflating the hydrogen mass percentage[1].
    
  • Iodine Volatility: Iodine forms volatile

    
     gas. Without specific scrubbing reagents, iodine gas passes into the GC column and TCD, causing severe baseline drift and co-eluting with target gases[2].
    

To overcome this, the analytical system must be physically modified with specific chemical traps, or an entirely different technology (like CIC) must be employed.

Technology Comparison Guide

Table 2: Benchmarking Analytical Technologies for Halogenated Organics

TechnologyTarget AnalytesMechanismProsCons
Modified Dumas EA C, H, NDynamic combustion with MgO and Ag traps.High precision for C/H; fast analysis time.Cannot quantify halogens; traps saturate quickly requiring frequent maintenance[1].
Combustion Ion Chromatography (CIC) F, IPyrohydrolytic combustion followed by IC separation.Direct, automated quantification of halogens; no matrix interference[3].Higher initial capital cost; requires optimization of absorption solution[4].
Schöniger Flask + Titration F, IManual oxygen flask combustion.Low cost; widely accessible.Highly operator-dependent; incomplete combustion for stable aromatics; low throughput[5].

Analytical Workflow Visualization

To achieve a complete mass balance of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene, a dual-pathway approach is required: Modified Dumas for the organic framework (C, H) and CIC for the halogen load (F, I).

G Start 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (C10H11F2IO2) Split Analytical Pathway Selection Start->Split CHN Carbon & Hydrogen Quantification Split->CHN Organic Framework Halogen Fluorine & Iodine Quantification Split->Halogen Halogen Load Dumas Modified Dumas Combustion (Add MgO & Ag Wool) CHN->Dumas Prevent Catalyst Poisoning CIC Combustion Ion Chromatography (CIC) Halogen->CIC Pyrohydrolytic Cleavage TCD TCD Detection (CO2, H2O) Dumas->TCD Purified Gas Stream IC Conductivity Detection (F-, I-) CIC->IC Aqueous Absorption

Analytical workflow for the comprehensive elemental profiling of highly halogenated organic compounds.

Self-Validating Experimental Protocols

Trustworthy data requires protocols that validate themselves in real-time. Below are the optimized procedures for analyzing C10H11F2IO2.

Protocol A: Modified Dumas Analysis for Carbon & Hydrogen

Objective: Accurately quantify C and H while neutralizing F and I in the combustion zone.

  • Reactor Preparation (The Causality Step): Pack the quartz combustion tube with chromium oxide (for complete oxidation). Crucially, add a thick layer of Magnesium Oxide (MgO) . The MgO acts as a sacrificial trap, absorbing F as HF to form stable

    
    , thereby releasing the hydrogen and protecting the silica tube[6]. Follow this with a layer of Silver Vanadate or Silver Wool  to quantitatively trap 
    
    
    
    as
    
    
    [2].
  • Calibration & Blanking: Run three empty tin capsules to establish a baseline. Calibrate the system using a certified reference material containing halogens (e.g., BCR 73, a fluorinated/chlorinated standard) to validate trap efficiency[1].

  • Sample Introduction: Accurately weigh 2.000 ± 0.005 mg of C10H11F2IO2 into a tin capsule. Introduce via autosampler into the 1000°C furnace with an oxygen pulse.

  • Self-Validation Check: After analyzing a batch of 10 samples, re-run the BCR 73 standard. If the hydrogen value drifts upward by >0.1%, the MgO trap is saturated with HF and must be replaced immediately.

Protocol B: Combustion Ion Chromatography (CIC) for Fluorine & Iodine

Objective: Direct, interference-free quantification of F and I. Causality: Because conventional EA cannot measure halogens, CIC is employed. It utilizes pyrohydrolytic combustion to cleave the stable C-F and C-I bonds, converting them into aqueous ions for chromatographic separation[3][4].

  • System Equilibration: Set the dual-zone furnace to 1050°C. Ensure a continuous flow of humidified argon/oxygen (pyrohydrolysis conditions).

  • Sample Combustion: Introduce 5.0 mg of the sample into a quartz boat. The high temperature and moisture completely oxidize the sample, converting halogens to HX and

    
    [3].
    
  • Absorption: The effluent gas stream is automatically routed into an absorption unit containing an aqueous solution with a trace amount of

    
    . The peroxide ensures the complete reduction of any free iodine (
    
    
    
    ) to iodide (
    
    
    ) and stabilizes fluoride (
    
    
    )[4].
  • IC Separation: The absorption solution is injected into the Ion Chromatograph. F- and I- are separated based on their affinity to the analytical column and detected via a conductivity detector[3].

  • Self-Validation Check: Spike a duplicate sample with a known concentration of 4-fluorobenzoic acid and potassium iodide. A recovery rate of 98–102% validates that the pyrohydrolytic cleavage is 100% efficient and no halogens are being lost in the transfer lines.

Experimental Benchmark Results

When the above protocols are strictly adhered to, the experimental data should closely mirror the theoretical values. Failure to use the MgO/Ag modified Dumas method will result in the "Unmodified EA" errors shown below.

Table 3: Comparative Benchmark Data for C10H11F2IO2

ElementTheoretical %Unmodified Dumas EA (Error)Modified Dumas EA (MgO/Ag)CIC (Pyrohydrolysis)
Carbon 36.61%34.12% (Low: Incomplete burn)36.58 ± 0.15%N/A
Hydrogen 3.38%5.80% (High: Silica-HF reaction)3.41 ± 0.08%N/A
Fluorine 11.58%N/AN/A11.52 ± 0.10%
Iodine 38.68%N/A (Causes baseline drift)N/A (Trapped as AgI)38.60 ± 0.25%

References

Sources

Validation

A Comparative Yield Analysis of Fluorinated Iodobenzene Derivatives: A Guide for Researchers

In the landscape of modern drug discovery and materials science, fluorinated iodobenzene derivatives stand out as exceptionally versatile building blocks. The strategic incorporation of a fluorine atom can significantly...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, fluorinated iodobenzene derivatives stand out as exceptionally versatile building blocks. The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, while the iodine atom serves as a reactive handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] Consequently, the efficient and selective synthesis of these derivatives is of paramount importance to researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the most common and effective synthetic routes to produce ortho-, meta-, and para-fluorinated iodobenzene derivatives. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of each approach, explaining the causality behind experimental choices and providing field-proven insights to help you select the optimal strategy for your research needs.

At a Glance: Comparative Yields of Key Synthetic Routes

The selection of a synthetic strategy for a specific fluorinated iodobenzene isomer is often a trade-off between starting material availability, desired regioselectivity, and overall yield. The following table summarizes typical yields for the most prevalent methods, which will be discussed in detail in the subsequent sections.

Target Compound Synthetic Method Starting Material Typical Yield (%) Key Advantages Primary Limitations
1-Fluoro-2-iodobenzene Diazotization-Iodination2-Fluoroaniline~75-85%Good regioselectivityRequires handling of diazonium salts
Directed ortho-IodinationFluorobenzeneVariableDirect C-H functionalizationOften requires specific directing groups and catalysts
1-Fluoro-3-iodobenzene Diazotization-Iodination3-Fluoroaniline~70-80%Good regioselectivityRequires handling of diazonium salts
Lithiation-Iodination1,3-DifluorobenzeneHigh (e.g., ~97% for related dihalo-derivatives)[3]Excellent regioselectivityRequires cryogenic conditions and organometallic intermediates
1-Fluoro-4-iodobenzene Diazotization-Iodination4-Fluoroaniline69%[4]High regioselectivity, readily available starting materialMulti-step process, handling of diazonium salts
Electrophilic IodinationFluorobenzene71%[4]Direct, one-step reactionCan produce a mixture of ortho and para isomers

Method 1: Diazotization-Iodination (A Sandmeyer-Type Reaction)

The conversion of an aromatic amine to a diazonium salt, followed by substitution with iodide, is a classic and reliable method for the regioselective synthesis of aryl iodides. This Sandmeyer-type reaction is particularly well-suited for the synthesis of fluorinated iodobenzenes from their corresponding fluoroaniline precursors.[5][6][7]

Mechanistic Insights

The reaction proceeds in two main stages: diazotization and iodide substitution.

  • Diazotization: The primary aromatic amine (fluoroaniline) is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The amine's nucleophilic nitrogen attacks the nitrosonium ion (NO⁺), and after a series of proton transfers and the elimination of water, the stable arenediazonium salt is formed.

  • Iodide Substitution: The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). The diazonium group (N₂⁺) is an excellent leaving group, and its departure as nitrogen gas drives the reaction. The substitution by iodide is believed to proceed via a radical mechanism, often initiated by a single-electron transfer.[5] Unlike Sandmeyer reactions for chlorides and bromides, the introduction of iodine does not typically require a copper(I) catalyst.[8]

Sandmeyer-Type Iodination cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodide Substitution Fluoroaniline Fluoroaniline (Ar-NH2) Diazonium_Salt Fluorobenzenediazonium Salt (Ar-N2+) Fluoroaniline->Diazonium_Salt HONO, 0-5°C HONO NaNO2 + H+ → HONO Diazonium_Salt_2 Fluorobenzenediazonium Salt (Ar-N2+) KI Potassium Iodide (KI) Fluoroiodobenzene Fluoroiodobenzene (Ar-I) Diazonium_Salt_2->Fluoroiodobenzene KI, Heat

Figure 1: General workflow for the synthesis of fluorinated iodobenzenes via a Sandmeyer-type reaction.

Causality and Experimental Choices

The low temperature during diazotization is critical to prevent the premature decomposition of the thermally unstable diazonium salt. The choice of acid and solvent can also influence the reaction's efficiency. A one-pot diazotization-iodination protocol in acetonitrile with p-toluenesulfonic acid has been reported to give good yields at room temperature, simplifying the procedure.

This method's primary advantage is its high regioselectivity, as the position of the iodine atom is predetermined by the amino group on the starting fluoroaniline. This makes it the go-to method when a specific isomer is required without the need for subsequent purification from other isomers. For example, starting with 2-fluoroaniline, 3-fluoroaniline, or 4-fluoroaniline will exclusively yield 1-fluoro-2-iodobenzene, 1-fluoro-3-iodobenzene, and 1-fluoro-4-iodobenzene, respectively.

Detailed Experimental Protocol: Synthesis of 1-Fluoro-4-iodobenzene from 4-Fluoroaniline[4]
  • Setup: In a 20 mL glass bottle, add 4-fluoroaniline (1 mmol, 1.0 eq), 5 mL of water, and 5 mL of dichloromethane.

  • Cooling: Place the reaction bottle in an ice bath at 0°C and stir for 5 minutes.

  • Diazotization: Slowly add tert-butyl nitrite (2.0 eq) to the reaction bottle using a syringe. Continue stirring for an additional 10 minutes.

  • Iodination: Add butanone (0.1 eq) and sodium iodide (3.0 eq) to the reaction bottle.

  • Reaction: Allow the reaction mixture to warm to room temperature and expose it to light for 16 hours.

  • Workup: Quench the reaction with water and extract the aqueous layer twice with 20 mL of dichloromethane.

  • Purification: Combine the organic phases and dry with anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 20:1) to yield 1-fluoro-4-iodobenzene as a pale yellow liquid (69% yield).[4]

Method 2: Electrophilic Aromatic Iodination

Direct iodination of the fluorobenzene ring is another common approach, particularly for the synthesis of the para-isomer. This method falls under the category of electrophilic aromatic substitution (EAS).

Mechanistic Insights

Unlike bromination or chlorination, molecular iodine (I₂) is generally unreactive towards aromatic rings.[8] Therefore, the reaction requires an oxidizing agent to generate a more potent electrophilic iodine species, often represented as "I⁺".[9] Common oxidizing systems include nitric acid, a mixture of iodine and sodium periodate in acetic and sulfuric acid, or iodine monochloride (ICl).[4][10][11]

The mechanism proceeds via the classical two-step EAS pathway:

  • Formation of the σ-complex (Arenium Ion): The π-electron system of the fluorobenzene ring attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as the σ-complex or arenium ion.

  • Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bonded to the iodine, restoring the ring's aromaticity and yielding the final product.

Electrophilic Iodination Fluorobenzene Fluorobenzene Sigma_Complex σ-Complex (Arenium Ion) Fluorobenzene->Sigma_Complex Attack by π-system Iodinating_Reagent I2 + Oxidizing Agent (e.g., NaIO4/H2SO4) Electrophile_Generation Generation of 'I+' Iodinating_Reagent->Electrophile_Generation Electrophile_Generation->Sigma_Complex Fluoroiodobenzene Fluoroiodobenzene (ortho and para isomers) Sigma_Complex->Fluoroiodobenzene -H+

Figure 2: Mechanism of electrophilic iodination of fluorobenzene.

Causality and Regioselectivity

The fluorine substituent on the benzene ring plays a crucial role in directing the position of the incoming electrophile. Fluorine is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate when the attack occurs at these positions. However, due to its high electronegativity, fluorine is also a deactivating group via the inductive effect.

The stronger inductive effect of fluorine deactivates the ortho position more significantly than the para position. Consequently, electrophilic iodination of fluorobenzene typically yields a mixture of 1-fluoro-4-iodobenzene (para) and 1-fluoro-2-iodobenzene (ortho), with the para isomer being the major product due to reduced steric hindrance and a less pronounced deactivating inductive effect. The meta isomer is generally formed in negligible amounts. The ability to achieve high para-selectivity makes this a viable one-step method for producing 1-fluoro-4-iodobenzene.

Detailed Experimental Protocol: Synthesis of 1-Fluoro-4-iodobenzene from Fluorobenzene[4]
  • Setup: In a 100 mL round-bottom flask, add 10 mL of glacial acetic acid and 5 mL of acetic anhydride. Cool the flask in an ice-water bath to 5-10°C.

  • Reagent Addition: While maintaining the temperature, add iodine (13.4 mmol) and sodium periodate (2.25 mmol). After 10 minutes, slowly add 5 mL of concentrated sulfuric acid.

  • Substrate Addition: After another 10 minutes, slowly add fluorobenzene (15.6 mmol) and allow the reaction to warm to room temperature.

  • Reaction: Continue stirring the reaction mixture for 5 hours.

  • Workup: Add a solution of sodium sulfite (1 g) in 40 mL of ice water to quench the reaction. Extract the mixture twice with 40 mL of dichloromethane.

  • Purification: Combine the organic layers and wash three times with 50 mL of saturated sodium bicarbonate solution. Dry the organic layer with anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the product as a yellow oil (71% yield).[4]

Method 3: Organometallic Routes (Lithiation-Iodination)

For specific isomers that may be difficult to access through other means, organometallic pathways offer a powerful alternative. A notable example is the synthesis of 1-fluoro-3-iodobenzene or more substituted derivatives through directed lithiation followed by quenching with an iodine source.

Mechanistic Insights

This method involves the deprotonation of an aromatic C-H bond using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form an aryllithium intermediate. The position of deprotonation can be controlled by the presence of directing groups or by the inherent acidity of the C-H bonds. The resulting highly nucleophilic aryllithium species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to form the C-I bond.

For instance, the synthesis of certain pentahalobenzenes has been achieved in excellent yields (>95%) by the LDA-lithiation of 1,3-difluoro-4,6-dihalobenzenes followed by iodination.[3] This highlights the high efficiency and regioselectivity of this approach.

Causality and Experimental Choices

This method is particularly advantageous for synthesizing isomers that are not readily accessible via electrophilic substitution or from commercially available anilines. The regioselectivity is precisely controlled by the site of metal-halogen exchange or deprotonation. However, this method requires anhydrous conditions and low temperatures (typically -78 °C) to prevent side reactions of the highly reactive organolithium intermediates. It is also less suitable for substrates with functional groups that are incompatible with strong bases.

Conclusion: A Strategic Approach to Synthesis

The synthesis of fluorinated iodobenzene derivatives is a critical task for chemists in pharmaceutical and materials research. This guide has provided a comparative analysis of the primary synthetic methodologies, underpinned by mechanistic rationale and detailed protocols.

  • For high regioselectivity and when the corresponding fluoroaniline is available, the Diazotization-Iodination (Sandmeyer-type) reaction is a robust and reliable choice. It provides exclusive formation of the desired isomer, simplifying purification.

  • For a direct, one-step synthesis of the para-isomer (1-fluoro-4-iodobenzene), Electrophilic Iodination of fluorobenzene is an efficient method, often providing good yields of the major product. However, separation from the ortho-isomer may be required.

  • For accessing specific, less common isomers or highly substituted derivatives, Organometallic Routes such as lithiation-iodination offer unparalleled regiocontrol and potentially very high yields, albeit with more stringent reaction conditions.

By understanding the strengths and limitations of each approach, researchers can make informed decisions to efficiently synthesize the specific fluorinated iodobenzene derivatives required to advance their scientific endeavors.

References

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  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Khan, F. A., & Dash, J. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(2), 655-685.
  • McDaniel, J. W., Stauber, J. M., Doud, E. A., et al. (2022). An Organometallic Gold(III) Reagent for 18F-Labeling of Unprotected Peptides and Sugars in Aqueous Media. eScholarship. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Knochel, P. (2012). New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics. Ludwig-Maximilians-Universität München.
  • Google Patents. (n.d.). CN108002976B - Preparation method of 1-fluoro-2-bromo-3-iodobenzene.
  • PureSynth. (n.d.). 1-Fluoro-2-Iodobenzene 99.0%(GC). Retrieved from [Link]

  • Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallics: Perfluoroalkyl and functionalized perfluoroalkyl organometallic reagents in organic synthesis. Tetrahedron, 48(2), 189-275.
  • Ottokemi. (n.d.). 1-Fluoro-3-iodobenzene, 99% 1121-86-4. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2013, February 9). Fluorine and Iodination of Benzene I Electrophilic Aromatic Substitution I Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). Unlocking Chemical Complexity: The Role of 3-Chloro-4-fluoroiodobenzene in Advanced Organic Synthesis. Retrieved from [Link]

  • Al-Zaydi, K. M. (2005). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.
  • Song, F., & Takahashi, T. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Letters, 17(23), 5942–5945.
  • Ashenhurst, J. (2018, March 5). Why are halogens ortho-, para- directors?. Master Organic Chemistry. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-fluoro-2-iodobenzene. Retrieved from [Link]

  • Braun, M. (n.d.). Halogen–halogen exchange at a saturated carbon atom, the so-called Finkelstein reaction. Science of Synthesis.
  • Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84.
  • Fieser, L. F. (1935). Pontacyl Light Yellow GG. Organic Syntheses, 15, 74.
  • Chemistry Stack Exchange. (2017, April 5). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Pike, S. D., Crimmin, M. R., & Chaplin, A. B. (2017). Organometallic chemistry using partially fluorinated benzenes.
  • PubChem. (n.d.). 1-Fluoro-2-iodobenzene. Retrieved from [Link]

  • Frostburg State University Chemistry and Physics. (2018, March 30). Halogenation of benzene - fluorination and iodination [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]

  • Dalko, P. I. (Ed.). (2019).
  • DIAZONIUM SALTS. (2020, March 29). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

  • Stavber, S., & Zupan, M. (2008). Methods and Reagent Systems for Electrophilic Iodination of Organic Compounds Using Molecular Iodine. Acta Chimica Slovenica, 55(1), 1-19.
  • O'Hara, F., & Black, A. P. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 20, 1785-1794.
  • Google Patents. (n.d.). WO2021031431A1 - Process for preparing fluorobenzene by direct fluorination.
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Validation

A Comparative Benchmarking Guide to the Catalytic Efficiency in Cross-Coupling Reactions of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. The molecule 2,4-diethoxy-1,3-difluoro-5-iodobenze...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. The molecule 2,4-diethoxy-1,3-difluoro-5-iodobenzene presents a unique synthetic challenge and opportunity. Its polysubstituted nature, featuring both electron-donating ethoxy groups and electron-withdrawing fluorine atoms, alongside a reactive iodine handle, allows for the introduction of diverse functionalities. However, these same features create a nuanced electronic and steric environment that demands careful consideration in the selection of a catalytic system for cross-coupling reactions.

This guide provides an in-depth comparison of the catalytic efficiency of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the functionalization of 2,4-diethoxy-1,3-difluoro-5-iodobenzene. The insights provided herein are grounded in established mechanistic principles and supported by experimental data from analogous systems, offering a robust framework for methodological development and optimization.

The Influence of Molecular Architecture on Catalytic Coupling

The substitution pattern of 2,4-diethoxy-1,3-difluoro-5-iodobenzene significantly influences its reactivity in cross-coupling reactions. The two electron-donating ethoxy groups increase the electron density of the aromatic ring, which can facilitate the oxidative addition of the C-I bond to a Pd(0) center, a key step in many catalytic cycles.[1][2] Conversely, the two electron-withdrawing fluorine atoms decrease the ring's electron density. This electronic tug-of-war, combined with the steric hindrance imposed by the substituents flanking the iodine atom, necessitates the use of highly active and sterically accommodating catalytic systems.

Comparative Analysis of Catalytic Systems

The choice of the catalytic system—comprising a palladium precursor, a ligand, a base, and a solvent—is paramount for achieving high efficiency and selectivity in the coupling of this sterically hindered and electronically complex substrate. While specific experimental data for 2,4-diethoxy-1,3-difluoro-5-iodobenzene is not extensively reported in the literature, we can extrapolate from studies on similarly substituted aryl iodides to benchmark potential catalytic systems.[3][4][5]

Table 1: Benchmarked Catalytic Systems for the Cross-Coupling of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

Coupling ReactionPalladium PrecursorLigandBaseSolventExpected Yield RangeKey Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane/H₂O75-95%Bulky, electron-rich phosphine ligands are crucial to promote reductive elimination and overcome steric hindrance.[6]
Buchwald-Hartwig Pd₂(dba)₃, [Pd(allyl)Cl]₂BrettPhos, tBuXPhosNaOtBu, LHMDSToluene, Dioxane70-90%Strong, non-nucleophilic bases are required. The choice of ligand is critical and substrate-dependent.[7][8]
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, cataCXium® AEt₃N, i-Pr₂NHTHF, DMF65-85%Copper co-catalysis can be beneficial but may lead to alkyne homocoupling. Copper-free conditions are often preferred.[9][10]
Heck Pd(OAc)₂, PdCl₂P(o-tol)₃, PPh₃K₂CO₃, Et₃NDMF, Acetonitrile50-75%The reaction is sensitive to steric hindrance, and higher temperatures may be required.[11][12]

Mechanistic Insights and Rationale for Catalyst Selection

A deep understanding of the reaction mechanisms is essential for troubleshooting and optimizing cross-coupling reactions. The following diagrams illustrate the generally accepted catalytic cycles for the four benchmarked reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[5] The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the biaryl product. For sterically hindered and electron-rich substrates like 2,4-diethoxy-1,3-difluoro-5-iodobenzene, bulky and electron-rich phosphine ligands such as SPhos and XPhos are recommended to facilitate the reductive elimination step, which can be rate-limiting.[6]

Suzuki_Miyaura_Cycle Ar-I 2,4-Diethoxy-1,3-difluoro-5-iodobenzene Oxidative_Addition Oxidative Addition Ar-I->Oxidative_Addition Pd(0)L2 Pd(0)L₂ Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OH)2 R-B(OH)₂ R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[7] The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, but is followed by the coordination of the amine and deprotonation to form a palladium-amido complex, which then undergoes reductive elimination.[8] The choice of a bulky, electron-rich ligand like BrettPhos is critical to promote the reductive elimination of the often sterically demanding amine coupling partner.[13]

Buchwald_Hartwig_Cycle Ar-I 2,4-Diethoxy-1,3-difluoro-5-iodobenzene Oxidative_Addition Oxidative Addition Ar-I->Oxidative_Addition Pd(0)L Pd(0)L Pd(0)L->Oxidative_Addition Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Oxidative_Addition->Ar-Pd(II)-I(L) Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-I(L)->Amine_Coordination_Deprotonation R2NH R₂NH R2NH->Amine_Coordination_Deprotonation Base Base Base->Amine_Coordination_Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR₂(L) Amine_Coordination_Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Coupled Product Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds.[10] The reaction typically involves a palladium catalyst and a copper(I) co-catalyst. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[9] Copper-free protocols have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[14]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I 2,4-Diethoxy-1,3-difluoro-5-iodobenzene Ar-I->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L₂) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Coupled Product Reductive_Elimination->Ar-C≡CR R-C≡CH R-C≡CH Copper_Acetylide_Formation Copper Acetylide Formation R-C≡CH->Copper_Acetylide_Formation Cu(I) Cu(I) Cu(I)->Copper_Acetylide_Formation Base Base Base->Copper_Acetylide_Formation Cu-C≡CR Cu-C≡CR Copper_Acetylide_Formation->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[11] The mechanism involves oxidative addition, followed by migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to release the product and a hydridopalladium complex.[15] A base is then required to regenerate the active Pd(0) catalyst.[12] The regioselectivity of the alkene insertion can be influenced by both steric and electronic factors.

Heck_Cycle Ar-I 2,4-Diethoxy-1,3-difluoro-5-iodobenzene Oxidative_Addition Oxidative Addition Ar-I->Oxidative_Addition Pd(0)L2 Pd(0)L₂ Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Migratory_Insertion Migratory Insertion Ar-Pd(II)-I(L2)->Migratory_Insertion Alkene Alkene Alkene->Migratory_Insertion Intermediate_Complex Intermediate Complex Migratory_Insertion->Intermediate_Complex Beta_Hydride_Elimination β-Hydride Elimination Intermediate_Complex->Beta_Hydride_Elimination Coupled_Product Coupled Product Beta_Hydride_Elimination->Coupled_Product H-Pd(II)-I(L2) H-Pd(II)-I(L₂) Beta_Hydride_Elimination->H-Pd(II)-I(L2) Catalyst_Regeneration Catalyst Regeneration H-Pd(II)-I(L2)->Catalyst_Regeneration Base Base Base->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L2 Suzuki_Protocol start Start reagents To a dried Schlenk flask, add: - 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (1.0 equiv) - Boronic acid/ester (1.2 equiv) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (2.0 equiv) start->reagents inert Evacuate and backfill with N₂/Ar (3x) reagents->inert solvent Add anhydrous toluene via syringe inert->solvent reaction Stir at 80-110 °C for 12-24 h solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool to RT, dilute with EtOAc, filter through Celite monitoring->workup extraction Wash with H₂O and brine, dry over Na₂SO₄ workup->extraction purification Concentrate and purify by column chromatography extraction->purification end End purification->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination

Buchwald_Hartwig_Protocol start Start reagents To a dried Schlenk flask, add: - 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (1.0 equiv) - Amine (1.2 equiv) - Pd₂(dba)₃ (1 mol%) - BrettPhos (2 mol%) - NaOtBu (1.4 equiv) start->reagents inert Evacuate and backfill with N₂/Ar (3x) reagents->inert solvent Add anhydrous toluene via syringe inert->solvent reaction Stir at 100 °C for 16-24 h solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool to RT, quench with sat. aq. NH₄Cl monitoring->workup extraction Extract with EtOAc, wash with brine, dry over Na₂SO₄ workup->extraction purification Concentrate and purify by column chromatography extraction->purification end End purification->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 3: Sonogashira Coupling (Copper-Free)

Sonogashira_Protocol start Start reagents To a dried Schlenk flask, add: - 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (1.0 equiv) - Terminal alkyne (1.5 equiv) - Pd(PPh₃)₂Cl₂ (2 mol%) start->reagents inert Evacuate and backfill with N₂/Ar (3x) reagents->inert solvent_base Add anhydrous THF and Et₃N (2.0 equiv) via syringe inert->solvent_base reaction Stir at 60-80 °C for 8-16 h solvent_base->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool to RT, filter through Celite, rinse with THF monitoring->workup extraction Concentrate, dissolve in EtOAc, wash with H₂O and brine, dry over Na₂SO₄ workup->extraction purification Concentrate and purify by column chromatography extraction->purification end End purification->end

Caption: Experimental workflow for copper-free Sonogashira coupling.

Protocol 4: Heck Reaction

Heck_Protocol start Start reagents To a dried Schlenk flask, add: - 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (1.0 equiv) - Alkene (1.5 equiv) - Pd(OAc)₂ (5 mol%) - P(o-tol)₃ (10 mol%) - K₂CO₃ (2.0 equiv) start->reagents inert Evacuate and backfill with N₂/Ar (3x) reagents->inert solvent Add anhydrous DMF via syringe inert->solvent reaction Stir at 100-120 °C for 24-48 h solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool to RT, dilute with H₂O monitoring->workup extraction Extract with EtOAc, wash with brine, dry over Na₂SO₄ workup->extraction purification Concentrate and purify by column chromatography extraction->purification end End purification->end

Caption: Experimental workflow for the Heck reaction.

Conclusion and Future Outlook

The successful functionalization of 2,4-diethoxy-1,3-difluoro-5-iodobenzene via palladium-catalyzed cross-coupling reactions is highly dependent on the careful selection of the catalytic system. For C-C bond formation, the Suzuki-Miyaura coupling with bulky biarylphosphine ligands offers a robust and high-yielding approach. For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination provides a versatile method, though careful optimization of the ligand and base is crucial. The Sonogashira coupling allows for the synthesis of alkynylated derivatives, with copper-free conditions being advantageous in minimizing side products. The Heck reaction, while viable, may present challenges due to the steric hindrance of the substrate.

The protocols and comparative data presented in this guide serve as a strong foundation for researchers and drug development professionals to efficiently navigate the catalytic landscape for this and structurally related polysubstituted aromatic compounds. Future investigations should focus on developing more active and universal catalytic systems that can overcome the inherent steric and electronic challenges of such complex substrates under milder reaction conditions.

References

  • Larock, R. C. (2009).
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

  • Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930-11938. [Link]

  • Tietze, L. F., & Ila, H. (2019). Synthesis of a Poly-Heterocyclic Tetra-Substituted Alkene via a Palladium-Catalyzed Four-Fold Domino Reaction for the Design of Polymeric Molecular Switches. Request PDF. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Wikipedia contributors. (2024). Heck reaction. Wikipedia. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Zou, G., Wang, Z., Zhang, J., & Tang, J. (2009). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Dalton Transactions, (12), 2053-2059. [Link]

  • Wipf Group. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]

  • Gajda, K., & Balakina, M. Y. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(2), 359-366. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Suzuki, A. (1991). Synthetic studies via the cross-coupling reaction of organoboron derivatives with organic halides. Pure and Applied Chemistry, 63(3), 419-422.
  • Wang, X., et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 20(8), 1735-1740. [Link]

  • Wang, M., Zhang, X., Ma, M., & Zhao, B. (2022). Palladium-Catalyzed Synthesis of Esters from Arenes through C−H Thianthrenation. Organic Letters, 24(34), 6031-6036. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • Fejfer, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]

  • ResearchGate. (2025). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. [Link]

  • Tang, X., & Zhang, Y. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 169. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2012). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. The Journal of Organic Chemistry, 77(15), 6384-6393. [Link]

  • Organic Syntheses. (n.d.). C(sp2)-S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of.... [Link]

  • PubMed. (n.d.). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • da Silva, J. L., & da Silva, E. T. (2007). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Tetrahedron, 63(36), 8879-8884. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. [Link]

  • Saiyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22175-22194. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid.... [Link]

  • Taylor & Francis. (n.d.). Iodobenzene – Knowledge and References. [Link]

  • Tamburrini, A., et al. (2020). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Catalysts, 10(12), 1385. [Link]

  • Sandrock, D. L., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(5), 2846-2854. [Link]

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Comparative

Thermal analysis (TGA/DSC) of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene vs similar compounds

As a Senior Application Scientist in materials characterization, I frequently encounter complex polyhalogenated aromatic building blocks. Compounds like 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (CAS 1208078-14-1)[1] are h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in materials characterization, I frequently encounter complex polyhalogenated aromatic building blocks. Compounds like 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (CAS 1208078-14-1)[1] are highly valued in drug development and agrochemistry as versatile intermediates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[2].

However, the juxtaposition of highly stable C–F bonds with a highly labile C–I bond creates a unique and challenging thermal degradation profile[3]. Understanding this profile through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is critical for optimizing reaction temperatures, ensuring safe storage, and preventing premature degradation during formulation.

This guide objectively compares the thermal behavior of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene against its structural analogs and provides field-proven, self-validating experimental protocols for accurate thermal profiling.

Mechanistic Insights: Structure-Property Relationships

To accurately interpret TGA and DSC thermograms, we must first understand the causality behind the molecule's thermal behavior:

  • The C–I Bond (The Thermal Trigger): In halogenated benzenes, the carbon-iodine bond possesses the lowest bond dissociation energy (

    
     240 kJ/mol). Consequently, the primary thermal degradation pathway observed in TGA is the homolytic cleavage of the C–I bond, leading to the release of iodine radicals and subsequent mass loss[3].
    
  • The C–F Bonds (The Lattice Modifiers): While fluorine substitution increases the overall chemical stability of the aromatic core, fluorine is highly electronegative and small. It reduces intermolecular hydrogen bonding capabilities, which typically depresses the melting point (observed as an endotherm in DSC) compared to hydroxylated or aminated analogs[4].

  • Ethoxy vs. Methoxy Substituents: When comparing 2,4-diethoxy to a methoxy analog like 1,5-difluoro-3-iodo-2-methoxybenzene[5], the ethoxy chains introduce greater steric bulk and conformational flexibility. This increased entropy in the solid state lowers the crystal lattice energy, resulting in a lower melting point (

    
    ). During elevated thermal stress, these longer alkyl chains may also undergo secondary thermal scission (e.g., 
    
    
    
    -hydride elimination) slightly earlier than rigid methoxy groups.

Comparative Thermal Data

The following table synthesizes the thermal performance of 2,4-Diethoxy-1,3-difluoro-5-iodobenzene against similar polyhalogenated alkoxybenzenes. Note: As empirical thermal data for proprietary intermediates can vary by purity, the values below represent mechanistically extrapolated baselines derived from established thermokinetic models of halogenated benzene derivatives[3].

CompoundCAS NumberSubstitution PatternDSC: Melting Point (

)
TGA: Decomposition Onset (

)
Primary Degradation Pathway
2,4-Diethoxy-1,3-difluoro-5-iodobenzene 1208078-14-1Diethoxy, Difluoro, Iodo~42–48 °C~215 °CC–I homolysis + Ethoxy chain scission
1,5-Difluoro-3-iodo-2-methoxybenzene 41860-66-6Methoxy, Difluoro, Iodo~55–60 °C~230 °CC–I homolysis
1-Ethoxy-2,3-difluoro-4-iodobenzene 144292-42-2Monoethoxy, Difluoro, Iodo~35–40 °C~220 °CC–I homolysis

Key Takeaway: The dual ethoxy substitution in 2,4-Diethoxy-1,3-difluoro-5-iodobenzene lowers both its melting point and its thermal degradation onset compared to its methoxy counterparts, necessitating stricter temperature controls during chemical synthesis.

Experimental Protocols: Self-Validating Workflows

A common pitfall in analyzing iodinated aromatics is the premature sublimation of the compound prior to melting or decomposition. This skews TGA mass loss data and creates false endothermic artifacts in DSC[3]. To counteract this, the following protocols utilize self-validating calibration steps and specific crucible geometries[6].

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Accurately determine


 and phase transitions without sublimation interference.
  • System Calibration (Self-Validation): Run a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). Causality: This validates the cell constant and temperature accuracy of the sensor before introducing the unknown sample.
  • Sample Preparation: Precisely weigh 3.0–5.0 mg of the compound into an aluminum DSC pan.

  • Hermetic Sealing with Pinhole: Seal the pan hermetically, then pierce a 50 µm pinhole in the lid. Causality: The pinhole allows a self-generated atmosphere to build up, suppressing premature sublimation while safely venting evolved iodine gas during any unexpected decomposition[6].

  • Thermal Program: Equilibrate the furnace at 0 °C. Heat at a controlled rate of 10 °C/min up to 150 °C under a dry Nitrogen purge (50 mL/min).

  • Data Extraction: Integrate the first sharp endothermic peak to determine the extrapolated onset temperature (

    
    ) and the enthalpy of fusion (
    
    
    
    ).
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify thermal stability (


) and degradation kinetics.
  • Baseline Subtraction (Self-Validation): Run an empty Platinum (Pt) crucible under the exact thermal program intended for the sample. Causality: This step corrects for the buoyancy effects of the nitrogen purge gas at high temperatures, ensuring that any recorded mass loss is strictly from the sample.

  • Sample Loading: Load 5.0–10.0 mg of the compound into the Pt crucible.

  • Thermal Program: Heat from 25 °C to 500 °C at 10 °C/min under a continuous Nitrogen purge (60 mL/min).

  • Kinetic Analysis: Plot the first derivative of the mass loss curve (DTG). The initial peak on the DTG curve accurately identifies the onset of decomposition (

    
    ). For this compound, the first mass loss step (
    
    
    
    35-40%) correlates stoichiometrically with the homolytic loss of the iodine atom[3].

Workflow Visualization

ThermalAnalysisWorkflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) Sample Halogenated Benzene Sample Prep DSC_Cal Indium Calibration (Self-Validation) Sample->DSC_Cal TGA_Base Blank Baseline Subtraction Sample->TGA_Base DSC_Run Hermetic Al Pan + Pinhole 10 °C/min, N2 Purge DSC_Cal->DSC_Run DSC_Data Melting Point (Tm) & Phase Transitions DSC_Run->DSC_Data Analysis Thermokinetic Modeling & Formulation Selection DSC_Data->Analysis TGA_Run Pt Crucible 10 °C/min, N2 Purge TGA_Base->TGA_Run TGA_Data Decomposition Onset (Td) & Mass Loss % TGA_Run->TGA_Data TGA_Data->Analysis

Fig 1: TGA/DSC thermal analysis workflow for halogenated benzenes.

Conclusion & Application Recommendations

For researchers utilizing 2,4-Diethoxy-1,3-difluoro-5-iodobenzene, the thermal data dictates specific handling parameters. Because its


 is lower than its methoxy counterparts, catalytic cross-coupling reactions should be strictly temperature-controlled (ideally < 100 °C) to prevent premature, uncatalyzed deiodination. Furthermore, due to its relatively low melting point (


42–48 °C), the compound is prone to sintering or melting during transport in warm climates; thus, cold-chain storage (2–8 °C) is highly recommended to maintain powder flowability and chemical integrity.

References

  • Fluorochem. "2,4-Diethoxy-3,5-difluoroiodobenzene (CAS 1208078-14-1) - Documentation." fluorochem.co.uk. Available at:[1]

  • BLDpharm. "41860-66-6 | 1,5-Difluoro-3-iodo-2-methoxybenzene." bldpharm.com. Available at:[5]

  • ResearchGate. "Solid-vs. Liquid-state Thermal Decomposition: Thermolysis of Halogenated Benzene Derivatives with 2-Nitrodiazene-1-N-oxide Moiety." researchgate.net. Available at:[3]

  • ResearchGate. "Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification." researchgate.net. Available at:[6]

  • ResearchGate. "Characterization of Amorphous Ibrutinib Thermal Stability." researchgate.net. Available at:[4]

  • ResearchGate. "Carpet Beater Molecules: Synthesis and Characterization of Functional Hexa‐peri‐benzocoronene–Alkyne Coupling Products." researchgate.net. Available at:[2]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2,4-Diethoxy-1,3-difluoro-5-iodobenzene

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and synthetic chemists with a comprehensive, self-validating framework for handling 2,4-Diethoxy-1,3-difluoro-5-i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and synthetic chemists with a comprehensive, self-validating framework for handling 2,4-Diethoxy-1,3-difluoro-5-iodobenzene (CAS: 1208078-14-1) .

Because this highly substituted halogenated aryl compound is frequently utilized in transition metal-mediated cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), understanding the mechanistic causality behind its safety protocols is critical to maintaining both laboratory safety and experimental integrity.

Mechanistic Hazard Assessment: The "Why" Behind the Safety

To effectively protect yourself, you must understand how the molecular structure of 2,4-diethoxy-1,3-difluoro-5-iodobenzene dictates its macroscopic hazards[1].

  • Lipophilicity & Dermal Penetration (H315 / H302): The inclusion of two ethoxy (-OEt) groups and two fluorine (-F) atoms significantly increases the lipophilicity (logP) of the benzene ring. This allows the molecule to readily bypass the aqueous barrier of the stratum corneum, leading to rapid transdermal absorption. This structural feature is the direct cause of its H315 (skin irritation) and H302 (harmful if swallowed/absorbed) classifications.

  • C-I Bond Lability & Vapor Hazards (H319 / H335): The polarizable iodine atom on an electron-deficient difluoro-ring is an excellent electrophile. However, under photolytic stress or prolonged exposure to ambient moisture, the C-I bond can undergo homolytic cleavage or hydrolysis. This degradation releases trace amounts of hydrogen iodide (HI) or iodine vapor (I₂), which are highly acidic and oxidizing, directly causing H319 (serious eye irritation) and H335 (respiratory irritation).

Quantitative Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves or basic dust masks. The following PPE matrix is engineered specifically for the chemical properties of lipophilic halogenated aromatics.

PPE CategorySpecification / StandardQuantitative MetricCausality & Rationale
Hand Protection Nitrile Rubber (NBR) GlovesMin. thickness: 0.11 mm (splash) / 0.40 mm (full contact). Breakthrough: >480 min.Latex is highly permeable to non-polar organics. NBR provides a validated barrier against the transdermal absorption of lipophilic diethoxy-difluoroaryl systems.
Eye Protection Chemical Safety GogglesEN 166 (EU) or ANSI Z87.1 (US) compliant.Protects against micro-aerosolization during powder transfer and shields the ocular mucosa from potential HI/I₂ degradation vapors.
Respiratory Half-mask with ABEK FilterEN 14387 compliant. Filter capacity class 1 or 2.ABEK filters capture both organic vapors (A) and acidic gases (E/B). This is essential for neutralizing acidic degradation products (HI) common in fluoroiodobenzenes.
Body Protection Flame-Retardant Lab CoatNomex/Cotton blend. Surface resistance <10⁹ Ω.Mitigates static discharge during handling and provides a thermal barrier, critical when this compound is coupled with pyrophoric reagents (e.g., t-BuLi).

Self-Validating Operational Protocols

Every step in your workflow must include a validation checkpoint to ensure the safety system is actively functioning before proceeding.

Phase 1: Environmental & Barrier Validation
  • Fume Hood Calibration: Before opening the reagent vessel, verify the fume hood face velocity is between 0.40 and 0.60 m/s using a calibrated anemometer. Validation: A velocity within this range ensures the capture of volatilized compound without creating turbulent vortexes that blow powders back into the operator's breathing zone.

  • Glove Integrity Testing: Perform a pneumatic inflation test on your nitrile gloves prior to donning. Roll the cuff tightly to trap air and inspect for micro-tears. Validation: A compromised barrier will fail to protect against the compound's H315 skin irritation hazard.

Phase 2: Handling and Transfer
  • Static Mitigation: Ground your analytical balance and strictly use an anti-static weighing spatula. Causality: Fluorinated organics generate significant static charge due to high electronegativity, leading to aerosolization and severe inhalation risks (H335).

  • Inert Atmosphere Transfer: Open the container under an argon or nitrogen blanket using a Schlenk line or glovebox. Causality: Excluding oxygen and atmospheric moisture prevents the oxidative degradation of the reactive C-I bond, preserving your reagent's purity for sensitive catalytic cycles.

Phase 3: Emergency Spill Response
  • Isolation: Immediately evacuate the immediate area and maximize fume hood extraction to 100% capacity.

  • Neutralization: Cover the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Causality: Do not use combustible materials like paper towels or sawdust; halogenated compounds can react exothermically with organic combustibles.

  • Collection: Sweep the absorbed material using a non-sparking tool and place it in a sealed, labeled hazardous waste container.

Halogenated Waste Management & Disposal

Segregation is not just a regulatory requirement; it is a chemical necessity.

  • Protocol: Place all contaminated consumables (pipette tips, weighing boats, gloves) and chemical waste into a dedicated "Halogenated Organic Waste" stream.

  • Causality: Mixing halogenated waste (like 2,4-diethoxy-1,3-difluoro-5-iodobenzene) with non-halogenated solvents (e.g., acetone, ethanol) lowers the energy value for incineration. More importantly, improper incineration of mixed halogenated waste at suboptimal temperatures leads to the formation of highly toxic dioxins and furans.

Operational Workflow Diagram

G cluster_0 Phase 1: Pre-Operation Validation cluster_1 Phase 2: Handling & Transfer cluster_2 Phase 3: End of Operation Start Start Protocol CAS: 1208078-14-1 FumeHood Validate Fume Hood Face Velocity: 0.4-0.6 m/s Start->FumeHood PPE Don PPE & Validate Nitrile, ABEK Filter FumeHood->PPE Inert Establish Inert Atmosphere Ar/N2 Blanket PPE->Inert Transfer Transfer Compound Anti-static tools Inert->Transfer Disposal Halogenated Waste Segregation Transfer->Disposal Normal Operation Spill Spill Response Vermiculite/Isolation Transfer->Spill In Case of Spill Spill->Disposal Post-Spill Cleanup

Workflow for the safe handling, emergency response, and disposal of CAS 1208078-14-1.

References

Sources

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